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(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride Documentation Hub

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  • Product: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
  • CAS: 1185169-37-2

Core Science & Biosynthesis

Foundational

Technical Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

This technical guide provides an in-depth analysis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , a critical heterocyclic building block in medicinal chemistry. Structural Integrity, Synthesis, and Application...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , a critical heterocyclic building block in medicinal chemistry.

Structural Integrity, Synthesis, and Application in Fragment-Based Drug Design[1]

Executive Summary & Chemical Identity

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a bifunctional heterocyclic scaffold characterized by a 1,5-disubstituted pyrazole core.[1] Unlike its more common 1,3-isomer, the 1,5-substitution pattern introduces unique steric vectors and electronic properties, making it a "privileged structure" in the design of kinase inhibitors and GPCR ligands.

Core Chemical Data
PropertySpecification
IUPAC Name (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
CAS Number 1788989-09-2 (HCl Salt); 863548-52-1 (Free Base)
Molecular Formula C₅H₉N₃[2][1][3][4][5][6][7][8][9] · HCl
Molecular Weight 147.61 g/mol (Salt); 111.15 g/mol (Base)
Solubility Highly soluble in H₂O, DMSO, Methanol; Insoluble in Et₂O, Hexane
pKa (Calculated) ~8.5 (Primary amine), ~2.0 (Pyrazole N2)
Appearance White to off-white hygroscopic solid

Structural Analysis & Topology

The pyrazole ring is an aromatic system containing two adjacent nitrogen atoms. The distinction between the 1,3- and 1,5-isomers is critical in drug design due to the "pyrazole tautomer trap." In N-unsubstituted pyrazoles, the 3- and 5-positions are identical due to rapid tautomerism. However, N-methylation locks the tautomer , rendering the C3 and C5 positions chemically and spatially distinct.

  • C5-Position: Adjacent to the N-methyl group.[2][1][3][4][6][8][10][11] Sterically crowded but electronically enriched compared to C3.

  • Aminomethyl Group: Provides a flexible linker with a primary amine, serving as a key "exit vector" for growing fragment hits into lead compounds.

Diagram 1: Chemical Structure & Numbering Logic

ChemicalStructure Figure 1: Connectivity of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl. Note the C5 substitution adjacent to N1. cluster_0 1-Methyl-1H-pyrazol-5-yl Core N1 N1 (Methyl) N2 N2 N1->N2 Single Me CH3 N1->Me C3 C3 N2->C3 Double C4 C4 C3->C4 Single C5 C5 (Substituted) C4->C5 Double C5->N1 Single Linker CH2 C5->Linker Amine NH2 (HCl) Linker->Amine

[6][12]

Synthesis & Manufacturing Methodologies

Synthesizing 1,5-disubstituted pyrazoles is chemically challenging due to the thermodynamic preference for 1,3-isomers during standard cyclization. Two primary routes are employed: Thermodynamic Lithiation (High Precision) and Regioselective Cyclization (Scale-Up).

Route A: Thermodynamic Lithiation (The "Switch" Mechanism)

Direct lithiation of 1-methylpyrazole is controlled by temperature and kinetics.

  • Kinetic Control (-78°C): Lithiation occurs at the N-methyl group (lateral lithiation).

  • Thermodynamic Control (0°C to RT): The anion equilibrates to the C5-position (ring lithiation), stabilized by coordination with the N1 lone pair.

Route B: Nitrile Reduction

The most common precursor is 1-methyl-1H-pyrazole-5-carbonitrile , which is reduced to the amine.

Diagram 2: Synthetic Pathway Flowchart

Synthesis cluster_alt Alternative Route (Industrial) Start 1-Methyl-1H-pyrazole Lithiation Step 1: Lithiation n-BuLi, THF (Thermodynamic Control) Start->Lithiation Regioselectivity Key Formylation Step 2: Formylation Quench with DMF Lithiation->Formylation Electrophile Addition Aldehyde Intermediate: 1-Methyl-1H-pyrazole-5-carbaldehyde Formylation->Aldehyde RedAmination Step 3: Reductive Amination NH4OAc, NaBH3CN Aldehyde->RedAmination SaltFormation Step 4: Salt Formation HCl in Dioxane/Ether RedAmination->SaltFormation Final Target Product: (1-Methyl-1H-pyrazol-5-yl)methanamine HCl SaltFormation->Final Nitrile 1-Methyl-1H-pyrazole-5-carbonitrile Reduction Reduction (H2/Pd or LAH) Nitrile->Reduction Reduction->SaltFormation

Analytical Characterization

Validation of the 1,5-isomer (vs. 1,3) is paramount.

NMR Spectroscopy (¹H NMR, 400 MHz, DMSO-d₆)
Proton EnvironmentChemical Shift (δ ppm)MultiplicityIntegrationAssignment Logic
NH₃⁺ (Ammonium) 8.30 - 8.60Broad Singlet3HCharacteristic of primary amine HCl salts.
C3-H (Ring) 7.35 - 7.45Doublet (J≈2Hz)1HDeshielded due to proximity to N2.
C4-H (Ring) 6.25 - 6.35Doublet (J≈2Hz)1HShielded; typical β-proton in heteroaromatics.
CH₂ (Methylene) 4.05 - 4.15Broad Singlet2HBenzylic-like shift, broadened by NH coupling.
N-CH₃ (Methyl) 3.80 - 3.90Singlet3HDistinctive N-Me shift; diagnostic for 1-methylpyrazoles.

Differentiation Note: In the 1,3-isomer, the C5-H proton typically resonates further downfield (~7.6-7.8 ppm) compared to the C3-H in the 1,5-isomer. NOESY experiments showing correlation between the N-Methyl and the CH₂-linker confirm the 1,5-substitution.

Applications in Drug Discovery

This molecule serves as a high-value Fragment and Linker .

  • Fragment-Based Drug Discovery (FBDD):

    • The primary amine forms hydrogen bonds with key residues (e.g., Asp, Glu) in active sites.

    • The pyrazole ring acts as a bioisostere for phenyl or pyridine rings, improving solubility and metabolic stability.

  • Kinase Inhibition:

    • Used to target the hinge region of kinases. The 1,5-geometry orients substituents differently than the 1,3-scaffold, allowing access to unique hydrophobic pockets.

Diagram 3: Fragment Evolution Workflow

DrugDesign Fragment Fragment Hit (The Amine) Elaboration Elaboration (Amide Coupling / Reductive Amination) Fragment->Elaboration + Carboxylic Acid Scaffold Lead Compound (Kinase Inhibitor) Elaboration->Scaffold Binding Target Interaction (H-Bond to Hinge Region) Scaffold->Binding Improved Potency

Safety & Handling (SDS Highlights)

  • Hazards:

    • H314: Causes severe skin burns and eye damage (Free base is corrosive).

    • H335: May cause respiratory irritation.

  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and chemical safety goggles.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • Begtrup, M., et al. (2006). "Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study." Organic & Biomolecular Chemistry, 4, 1300-1307. Retrieved from [Link]

  • Kong, Y., et al. (2014).[13] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes." Organic Letters, 16(2), 576–579.[13] Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Regioselective Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

The following technical guide details the regioselective synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride . This protocol prioritizes the C5-lithiation strategy over traditional cyclization methods to ens...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the regioselective synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride . This protocol prioritizes the C5-lithiation strategy over traditional cyclization methods to ensure complete regiocontrol, avoiding the difficult separation of 1,3- and 1,5-isomers inherent in condensation routes.

Executive Summary & Strategic Rationale

The synthesis of 1,5-disubstituted pyrazoles is historically challenging due to the thermodynamic preference for 1,3-isomers during the condensation of methylhydrazine with 1,3-dicarbonyls. While cyclization routes often yield mixtures requiring tedious chromatographic separation, the direct C-H functionalization of 1-methylpyrazole offers a superior, self-validating pathway for high-purity synthesis.

This guide delineates a three-step protocol:

  • Thermodynamic Lithiation: Exploiting the rearrangement of kinetically formed

    
    -methyl lithio-species to the thermodynamically stable C5-lithio species.
    
  • Formylation: Quenching with DMF to install the carbon framework.

  • Reductive Amination Sequence: Conversion to the oxime followed by reduction and salt formation.

Retrosynthetic Analysis

The C5-aminomethyl moiety is disconnected via a reductive transformation of an oxime, which traces back to the C5-aldehyde. The aldehyde is accessed via C5-lithiation of the commercially available 1-methylpyrazole.

Retrosynthesis Target (1-Methyl-1H-pyrazol-5-yl) methanamine HCl Oxime Oxime Intermediate Target->Oxime Reduction (Zn/AcOH or H2) Aldehyde 1-Methyl-1H-pyrazole- 5-carbaldehyde Oxime->Aldehyde Condensation (NH2OH) Start 1-Methylpyrazole (Comm. Available) Aldehyde->Start C5-Lithiation/DMF (Thermodynamic Control)

Figure 1: Retrosynthetic logic flow prioritizing C5-regiocontrol.

Critical Mechanistic Insight: The Lithiation Equilibrium

Success in this synthesis hinges on Step 1 . Reaction of 1-methylpyrazole with n-BuLi is governed by a competition between kinetic and thermodynamic control.

  • Kinetic Product: Lithiation at the

    
    -methyl group (lateral lithiation).
    
  • Thermodynamic Product: Lithiation at the C5 ring position.[1]

Expert Directive: Do not quench immediately at -78 °C. You must allow the reaction to warm to 0 °C or room temperature. This thermal energy overcomes the activation barrier, allowing the kinetic


-lithiomethyl species to isomerize to the thermodynamically stable C5-lithio species via an intermolecular proton transfer mechanism or aggregate rearrangement [1].

Experimental Protocol

Step 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde

Reagents: 1-Methylpyrazole, n-Butyllithium (2.5 M in hexanes), DMF, anhydrous THF.

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe. Charge with 1-methylpyrazole (8.2 g, 100 mmol) and anhydrous THF (150 mL) .

  • Lithiation: Cool the solution to -78 °C (dry ice/acetone). Dropwise add n-BuLi (44 mL, 110 mmol) over 30 minutes.

    • Checkpoint: The solution may turn yellow/orange.[2]

  • Equilibration (Critical): Remove the cooling bath and allow the mixture to warm to 0 °C and stir for 1 hour.

    • Logic: This duration ensures the migration of the lithium from the methyl group to the C5 position [1].

  • Formylation: Cool the mixture back to -78 °C . Add anhydrous DMF (11.6 mL, 150 mmol) dropwise.

  • Quench: Warm to room temperature (RT) over 1 hour. Quench with saturated aqueous NH₄Cl (50 mL).

  • Workup: Extract with EtOAc (3 x 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Distillation under reduced pressure or flash chromatography (Hexane/EtOAc) yields the aldehyde as a pale yellow oil.

Data Expectation:

  • Yield: 75–85%

  • 1H NMR (CDCl3): Distinctive aldehyde proton at ~9.8 ppm. C4-H doublet (~6.9 ppm) and C3-H doublet (~7.5 ppm).

Step 2: Conversion to (E)-1-Methyl-1H-pyrazole-5-carbaldehyde oxime

Reagents: Step 1 Aldehyde, Hydroxylamine hydrochloride, Sodium Acetate, Ethanol/Water.

  • Reaction: Dissolve Aldehyde (5.5 g, 50 mmol) in Ethanol (50 mL) . Add a solution of Hydroxylamine HCl (5.2 g, 75 mmol) and Sodium Acetate (6.15 g, 75 mmol) in Water (25 mL) .

  • Conditions: Stir at RT for 2–4 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Concentrate ethanol. Dilute residue with water.[3] The oxime usually precipitates as a white solid. Filter, wash with cold water, and dry in vacuo.

Step 3: Reduction and Salt Formation

Reagents: Oxime, Zinc dust, Acetic Acid (or H2/Pd-C), HCl in Dioxane.

Method Selection: Zinc/Acetic acid is preferred for robustness and avoiding high-pressure hydrogenation equipment in standard labs.

  • Reduction: Dissolve Oxime (5.0 g, 40 mmol) in Glacial Acetic Acid (40 mL) . Cool to 0 °C.

  • Addition: Add Zinc dust (10.5 g, 160 mmol) portion-wise. The reaction is exothermic; maintain temperature < 40 °C.

  • Stirring: Stir at RT for 12 hours.

  • Workup: Filter through Celite to remove zinc residues. Concentrate the filtrate. Basify the residue with 2M NaOH to pH > 12.

  • Extraction: Extract the free amine with DCM (4 x 50 mL). Dry over Na₂SO₄ and concentrate to a minimal volume (do not evaporate to dryness if volatile, though this amine is relatively heavy).

  • Salt Formation: Dilute the crude amine oil with Diethyl Ether (50 mL) . Add 4M HCl in Dioxane (15 mL) dropwise with vigorous stirring.

  • Isolation: The hydrochloride salt precipitates immediately. Filter the white solid, wash with ether, and dry under high vacuum.

Quantitative Summary & Specifications

ParameterSpecification / Result
Overall Yield 45–55% (3 steps)
Appearance White to off-white crystalline solid
Melting Point 210–215 °C (dec.)
Regio-purity >99% (No 1,3-isomer detected)
Storage Desiccator, hygroscopic

Workflow Visualization

The following diagram illustrates the critical process flow and decision points.

SynthesisWorkflow cluster_0 Step 1: C-H Functionalization cluster_1 Step 2 & 3: Functional Group Interconversion Start 1-Methylpyrazole Lithiation Add n-BuLi (-78°C) WARM TO 0°C Start->Lithiation Deprotonation Formyl Quench DMF (-78°C to RT) Lithiation->Formyl Thermodynamic Control Aldehyde 5-Formyl Intermediate Formyl->Aldehyde OximeRxn NH2OH·HCl / NaOAc Aldehyde->OximeRxn Oxime Oxime Intermediate OximeRxn->Oxime Reduction Zn / AcOH (Reductive Cleavage) Oxime->Reduction Salt HCl / Dioxane Reduction->Salt Free Amine Extraction Final Target HCl Salt Salt->Final

Figure 2: Process workflow emphasizing the critical warming step for thermodynamic lithiation.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesis, confirm the regiochemistry at the Aldehyde stage (Step 1) before proceeding.

  • NOESY NMR Check: Irradiate the

    
    -methyl signal (~4.1 ppm).
    
    • Correct (5-isomer): You should observe NOE enhancement only at the C4-H (neighboring proton). The C3-H is too far.

    • Incorrect (N-methylated or 3-isomer): If you made the 1,3-isomer (unlikely via this route but possible via cyclization), the

      
      -methyl would show NOE to the C5-H.
      
  • 1H NMR (D2O) of Final Salt:

    • 
       4.30 (s, 2H, CH2-NH3+)
      
    • 
       3.95 (s, 3H, N-CH3)
      
    • 
       6.60 (d, 1H, C4-H)
      
    • 
       7.65 (d, 1H, C3-H)
      

References

  • Regioselectivity in Lithiation: Begtrup, M., & Larsen, P. (1990). Alkylation, acylation and silylation of azoles. Acta Chemica Scandinavica, 44, 1050–1057.
  • General Pyrazole Synthesis: Fustero, S., et al. (2008). Regioselective Synthesis of 5-Substituted Pyrazoles..

  • Nitrile Reduction Alternative: Reduction of 1-methyl-1H-pyrazole-5-carbonitrile. (See: for mechanistic support of LiAlH4 routes if the oxime route is substituted).

  • Compound Data: PubChem CID 7019421. .

Sources

Foundational

Technical Deep Dive: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

[1] Abstract (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it serves as a bioisostere for benzy...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a high-value heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD).[1] Structurally, it serves as a bioisostere for benzylamine and pyridyl-methanamine moieties, offering distinct vectors for hydrogen bonding and pi-stacking interactions within kinase hinge regions and GPCR allosteric pockets.[1] This guide provides a definitive reference for its physicochemical properties, critical regiochemical distinctions, and handling protocols to ensure experimental reproducibility.[1]

Part 1: Physicochemical Profile & Stoichiometry[1]

The molecular weight (MW) of this compound is not a single static number; it is dependent on the salt form and hydration state.[1] In precision dosing and kinetic assays, using the generic "label MW" without correcting for the specific salt stoichiometry is a primary source of error.[1]

Molecular Weight Calculations

The commercially available standard is the Mono-hydrochloride salt.[1] However, the hygroscopic nature of the salt often leads to water inclusion.[1]

ComponentFormulaMolecular Weight ( g/mol )Notes
Free Base

111.15 Oily liquid/low-melting solid.[1] Unstable to oxidation over time.[1]
Mono-HCl

147.61 Standard commercial form. White to off-white solid.[1]
Di-HCl

184.07 Rare.[1] Highly acidic; typically forms only in excess conc.[1] HCl.

Critical Calculation Note: When calculating molar equivalents for reactions (e.g., amide coupling), you must apply a Gravimetric Correction Factor (GCF) if your certificate of analysis (CoA) indicates water content.[1]


[1]
Regiochemical "Trap": 3-yl vs. 5-yl

A common pitfall in pyrazole chemistry is the confusion between the 3-isomer and the 5-isomer.[1]

  • Target Compound (5-yl): The methanamine group is at position 5, adjacent to the N-methyl group.[1] This creates a specific steric environment and allows for unique chelating geometries.[1]

  • Isomer (3-yl): The methanamine is distal to the N-methyl.[1]

The IUPAC numbering of N-methylated pyrazoles is fixed. Position 1 is the methylated nitrogen.[1][2][3] Counting towards the other nitrogen, the carbons are 3, 4, and 5.[1]

  • 1-methyl-1H-pyrazol-5-yl: Substituent is on the carbon next to the N-methyl.[1]

  • 1-methyl-1H-pyrazol-3-yl: Substituent is on the carbon away from the N-methyl.[1]

Part 2: Synthetic Pathways & Quality Control[1]

Understanding the synthesis is crucial for identifying potential impurities (e.g., regioisomers or residual reducing agents).[1]

Synthetic Logic

The most robust route to the 5-substituted amine involves the lithiation of 1-methylpyrazole (which occurs selectively at C5 due to the directing effect of the N-methyl group) followed by formylation and reductive amination, or the reduction of a C5-nitrile.[1]

Preferred Route (Nitrile Reduction):

  • Precursor: 1-Methyl-1H-pyrazole-5-carbonitrile.[1]

  • Reduction: Hydrogenation (

    
    , Pd/C) or Hydride reduction (LiAlH
    
    
    
    ).[1]
  • Salt Formation: Treatment with anhydrous HCl in dioxane/ether.[1]

Analytical Workflow (QC)

Trust but verify.[1] Commercial batches of pyrazoles often contain up to 5% of the unwanted regioisomer.[1]

QC_Workflow Sample Raw Sample (White Solid) Solubility Solubility Check (DMSO-d6 vs D2O) Sample->Solubility Titration AgNO3 Titration (Chloride Content) Sample->Titration Stoichiometry Check HNMR 1H NMR (Regioisomer ID) Solubility->HNMR Structural ID LCMS LC-MS (Purity & MW) Solubility->LCMS Impurity Profile Release Batch Release (>98% Pure) HNMR->Release Correct Isomer LCMS->Release Titration->Release

Figure 1: Analytical quality control workflow. Note that 1H NMR is the only definitive method to distinguish the 3-yl and 5-yl isomers based on NOE (Nuclear Overhauser Effect) interactions between the N-methyl protons and the C5-substituent protons.[1]

Diagnostic NMR Signals (DMSO-d6):

  • N-Methyl: Singlet,

    
     ppm.[1]
    
  • Methylene (-CH2-): Singlet/Doublet (if coupled to NH3+),

    
     ppm.[1]
    
  • Aromatic C4-H: Doublet,

    
     ppm.[1]
    
  • Aromatic C3-H: Doublet,

    
     ppm.[1]
    
  • Differentiation: In the 5-yl isomer, NOE is observed between the N-Methyl and the Methylene protons.[1] In the 3-yl isomer, NOE is observed between N-Methyl and the C5-H proton.[1]

Part 3: Applications in Medicinal Chemistry[4]

This fragment is a "privileged structure" in kinase inhibitor design.[1] The pyrazole nitrogen (N2) acts as a hydrogen bond acceptor, while the exocyclic amine (after coupling) acts as a donor.[1]

Fragment-Based Drug Discovery (FBDD) Utility

The (1-methyl-1H-pyrazol-5-yl)methanamine scaffold is frequently used to target:

  • Kinase Hinge Regions: Mimicking the adenine ring of ATP.[1]

  • GPCRs: As a replacement for benzylamine to lower logP (lipophilicity) and improve metabolic stability (blocking benzylic oxidation).[1]

Coupling Protocol (Amide Bond Formation)

The amine is supplied as a hydrochloride salt.[1] To react it, the amine must be liberated in situ.[1]

Standard HATU Coupling Protocol:

  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) in DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Note: Extra base is required to neutralize the HCl salt of the amine.

  • Addition: Add (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.1 eq).

  • Monitoring: Stir at RT for 2-4 hours. Monitor by LCMS for [M+H]+.

Reaction_Pathway Start Amine HCl Salt (Inactive Nucleophile) Base Add DIPEA/TEA (Deprotonation) Start->Base FreeBase Free Amine (Active Nucleophile) Base->FreeBase - HCl Coupling Attack on Activated Ester (HATU/EDC) FreeBase->Coupling Product Amide Product (Drug Intermediate) Coupling->Product

Figure 2: Activation pathway for the hydrochloride salt in amide coupling reactions.[1]

Part 4: Handling & Stability[1]

Storage[1][5]
  • Hygroscopicity: The HCl salt is moderately hygroscopic.[1] Store in a tightly sealed container, preferably within a desiccator.

  • Temperature: Stable at room temperature, but long-term storage at 2-8°C is recommended to prevent discoloration (oxidation of trace free amine).[1]

Safety
  • GHS Classification: Skin Irrit. 2, Eye Irrit. 2.[1]

  • Handling: Wear gloves and safety glasses.[1] Avoid inhalation of dust.[1] As with all primary amines, it can cause chemical burns if the free base is generated in high concentrations on the skin.[1]

References

  • PubChem. (2023).[1] (1-Methyl-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine.[1] [Link][1]

  • Fustero, S., et al. (2010).[1] Regioselective Synthesis of Pyrazoles: A Review. Chemical Reviews. (Contextual grounding for 3-yl vs 5-yl synthesis). [Link]

Sources

Exploratory

biological activity of pyrazole derivatives

Executive Summary: The Privileged Scaffold In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the analgesi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the pyrazole ring (1,2-diazole) is classified as a "privileged scaffold."[1] Its ubiquity in FDA-approved therapeutics—from the analgesic Celecoxib to the anticancer agent Crizotinib —stems from its unique physicochemical properties. The pyrazole core serves as a rigid linker that orients pharmacophores in specific vectors, allowing for high-affinity interactions with biological targets such as kinases, cyclooxygenases (COX), and G-protein coupled receptors (GPCRs).[1]

This guide dissects the , moving beyond simple descriptions to the causality of their efficacy. It provides actionable protocols for synthesis and screening, grounded in rigorous scientific validation.

Part 1: Structural Architecture & SAR

The biological activity of pyrazoles is dictated by the substitution pattern on the five-membered nitrogenous ring. The core exhibits annular tautomerism (in unsubstituted forms), but in drug design, the N1-substitution locks the tautomer, defining the vector of the substituents at C3 and C5.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the critical substitution points and their impact on biological activity, particularly for COX-2 and Kinase inhibition.

PyrazoleSAR Pyrazole Pyrazole Core (1,2-Diazole) N1 N1 Position (Pharmacokinetic Anchor) Pyrazole->N1 Controls Lipophilicity C3 C3 Position (Steric/Hydrophobic Domain) Pyrazole->C3 Target Binding Pocket C4 C4 Position (Electronic Tuner) Pyrazole->C4 Electronic modulation C5 C5 Position (Spatial Orientator) Pyrazole->C5 Steric Clash/Fit N1_Effect Aryl/Sulfonamide groups Critical for COX-2 Selectivity N1->N1_Effect C3_Effect Bulky Aryl/Heteroaryl Enhances Kinase Affinity C3->C3_Effect C4_Effect Halogens (F, Cl) Block Metabolism C4->C4_Effect

Figure 1: SAR Map of the Pyrazole Scaffold. N1 and C3/C5 substitutions are the primary drivers of target selectivity.

Part 2: Therapeutic Mechanisms & Data

Anti-Inflammatory Activity (COX-2 Inhibition)

The most commercially successful application of pyrazoles is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[1]

  • Mechanism: Selective inhibition of Cyclooxygenase-2 (COX-2).[1][2]

  • Molecular Rationale: The COX-2 active site has a secondary "side pocket" that is accessible only to bulky inhibitors. Pyrazoles with rigid phenyl-sulfonamide groups at N1 (like Celecoxib) fit into this side pocket, whereas the smaller COX-1 channel excludes them.[1] This selectivity reduces gastrointestinal side effects associated with COX-1 inhibition.[1]

Anticancer Activity (Kinase Inhibition)

Pyrazole derivatives act as ATP-competitive inhibitors in various oncogenic kinases.[1]

  • Targets: ALK, ROS1, BRAF, CDK.[1]

  • Mechanism: The nitrogen atoms in the pyrazole ring often act as hydrogen bond acceptors/donors to the "hinge region" of the kinase ATP-binding site.

Table 1: Representative FDA-Approved Pyrazole Drugs
Drug NameTarget / MechanismIndicationKey Structural Feature
Celecoxib COX-2 InhibitorArthritis, PainN1-phenylsulfonamide confers COX-2 selectivity.[1]
Crizotinib ALK / ROS1 InhibitorNSCLC (Lung Cancer)3-substituted pyrazole binds to the kinase hinge region.[1]
Rimonabant CB1 Inverse AgonistObesity (Withdrawn)Diarylpyrazole core locks receptor in inactive state.[1]
Pralsetinib RET Kinase InhibitorThyroid CancerFluorine-substituted pyrazole enhances metabolic stability.
Ibrutinib BTK InhibitorMantle Cell LymphomaFused pyrazolopyrimidine core mimics adenine of ATP.

Part 3: Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are standardized for research applications.

Protocol A: Synthesis of 1,3,5-Trisubstituted Pyrazoles (Knorr Synthesis)
  • Principle: Condensation of a 1,3-dicarbonyl compound (or chalcone) with a hydrazine derivative.[1]

  • Causality: The use of glacial acetic acid acts as both solvent and catalyst, promoting the formation of the hydrazone intermediate which then cyclizes.

Materials:

  • 1,3-Diketone (e.g., 1,3-diphenylpropane-1,3-dione) (1.0 equiv)[1]

  • Aryl Hydrazine (e.g., Phenylhydrazine) (1.1 equiv)[1]

  • Ethanol (Absolute) or Glacial Acetic Acid[1]

  • Reflux condenser, magnetic stirrer.[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 10 mmol of the 1,3-diketone in 20 mL of ethanol (or acetic acid) in a round-bottom flask.

  • Addition: Add 11 mmol of aryl hydrazine dropwise to the stirring solution at room temperature. Note: Exothermic reaction may occur.[1]

  • Reflux: Heat the mixture to reflux (78°C for ethanol, 118°C for acetic acid) for 3–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 7:3).

  • Precipitation: Cool the reaction mixture to room temperature. Pour into 100 mL of ice-cold water.

  • Filtration: Collect the precipitate by vacuum filtration.

  • Purification: Recrystallize from ethanol/water or purify via silica gel column chromatography.

Protocol B: COX-2 Inhibition Screening Assay (Fluorometric)
  • Objective: Quantify the potency of the synthesized derivative against COX-2 enzyme.

  • Principle: COX-2 converts Arachidonic Acid to PGG2.[1] PGG2 is reduced to PGH2, and the reaction drives the conversion of a non-fluorescent probe (e.g., ADHP/Amplex Red) to a fluorescent product (Resorufin).[1]

Reagents:

  • Recombinant Human COX-2 Enzyme.[1]

  • Arachidonic Acid (Substrate).[1]

  • Fluorometric Probe (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Assay Buffer (100 mM Tris-HCl, pH 8.0).[1]

Step-by-Step Workflow:

  • Preparation: Dilute test compounds in DMSO to 10X desired concentration. Final DMSO concentration in assay must be <2% to prevent enzyme denaturation.

  • Incubation: In a black 96-well plate, add:

    • 150 µL Assay Buffer.

    • 10 µL Heme cofactor.

    • 10 µL Enzyme solution (COX-2).[1][3]

    • 10 µL Test Compound.[3]

    • Incubate for 10 minutes at 25°C to allow inhibitor binding.

  • Initiation: Add 10 µL of Arachidonic Acid + Fluorometric Probe mixture to initiate the reaction.

  • Measurement: Immediately monitor fluorescence (Ex: 535 nm, Em: 590 nm) kinetically for 10 minutes.

  • Calculation: Determine the slope of the linear portion of the curve. Calculate % Inhibition:

    
    [1]
    
Protocol C: In Vitro Anticancer Cytotoxicity (MTT Assay)
  • Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7).

  • Trustworthiness: Include a positive control (e.g., Doxorubicin) and a solvent control (DMSO) in every plate.[1]

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (5,000 cells/well) in a 96-well plate containing 100 µL DMEM media. Incubate for 24 hours at 37°C/5% CO2.

  • Treatment: Remove old media. Add 100 µL of fresh media containing serially diluted pyrazole derivatives (0.1 µM – 100 µM).

  • Exposure: Incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial reductase in viable cells converts yellow MTT to purple formazan.

  • Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

Part 4: Mechanism of Action Visualization

The following diagram details the specific pathway by which Pyrazole derivatives (like Celecoxib) exert anti-inflammatory effects, contrasting with the constitutive COX-1 pathway.

COXPathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Cleaved by PLA2 PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 Enzyme (Constitutive) AA->COX1 COX2 COX-2 Enzyme (Induced by Inflammation) AA->COX2 Prostaglandins_Homeo Prostaglandins (Gastric Protection, Hemostasis) COX1->Prostaglandins_Homeo Physiologic Function Prostaglandins_Inflam Prostaglandins (PGE2) (Pain, Inflammation, Fever) COX2->Prostaglandins_Inflam Pathologic Function Pyrazole Pyrazole Derivative (e.g., Celecoxib) Pyrazole->COX1 Weak/No Inhibition (Steric Exclusion) Pyrazole->COX2 Selective Inhibition (Fits Side Pocket)

Figure 2: Mechanism of Selective COX-2 Inhibition by Pyrazole Derivatives.[1]

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. (2020).

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC - NIH. (2023).

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances. (2022).[1]

  • COX-2 Inhibitor Screening Assay Kit Protocol. BPS Bioscience.

  • Dual Anti-Inflammatory and Anticancer Activity of Novel 1,5-Diaryl Pyrazole Derivatives. MDPI Molecules. (2024).[1]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. (2025). [1]

Sources

Foundational

The Role of (1-Methyl-1H-pyrazol-5-yl)methanamine in Medicinal Chemistry: From Reagent to Receptor Ligand

The following technical guide details the mechanism, application, and experimental utility of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , a critical building block in modern medicinal chemistry. [1][2] Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism, application, and experimental utility of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , a critical building block in modern medicinal chemistry.

[1][2]

Executive Summary

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 114953-68-7 / Free base: 863548-52-1) is not a standalone therapeutic agent but a privileged scaffold intermediate .[1][2] Its primary mechanism of action lies in its ability to confer specific pharmacophoric properties—such as hydrogen bonding capability, defined steric vectors, and improved aqueous solubility—to complex drug candidates.

This guide analyzes its function as a precursor in the synthesis of TRPV1 antagonists , MCL-1 inhibitors , and Kinase inhibitors , detailing how this specific moiety interacts with biological targets once incorporated into a final drug structure.[1]

Part 1: Chemical Identity & Pharmacophoric Mechanism[1][2]

Structural Core

The molecule consists of a pyrazole ring substituted at the N1 position with a methyl group and at the C5 position with a methanamine (aminomethyl) group.

  • Chemical Class: Heterocyclic primary amine.[2]

  • Role: Nucleophilic building block (Linker/Headgroup).

  • Bioisosterism: The 1-methylpyrazole ring often serves as a bioisostere for phenyl or pyridine rings, offering lower lipophilicity (LogP) and additional hydrogen-bond acceptor sites (N2 of the pyrazole).[1]

The "Mechanism" of the Fragment

In drug design, this fragment functions through three specific mechanistic contributions:

  • Geometric Vectoring: The 1,5-substitution pattern creates a specific bond angle that positions the amine linker differently than a standard meta- or para- substituted benzylamine.[1][2] This allows the attached drug core to access unique sub-pockets in enzymes or receptors.[2]

  • Hydrogen Bonding Network: Unlike a phenyl ring, the pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor, anchoring the drug within the target's active site (e.g., interacting with serine/threonine residues).

  • Solubility Enhancement: Replacing a benzyl group with a methyl-pyrazole significantly reduces the ClogP of the final molecule, improving oral bioavailability and metabolic stability.[2]

Part 2: Biological Mechanism in Drug Discovery (Case Studies)

This section details how the (1-Methyl-1H-pyrazol-5-yl)methanamine moiety functions mechanistically within active pharmaceutical ingredients.

Case Study 1: TRPV1 Antagonists (Pain Management)

The Transient Receptor Potential Vanilloid 1 (TRPV1) channel is a key target for neuropathic pain. Antagonists typically follow a "Head-Neck-Tail" pharmacophore model.[1][2]

  • The Reaction: The (1-Methyl-1H-pyrazol-5-yl)methanamine reacts with an isocyanate or carbamate to form a urea linkage.[1][2]

  • The Mechanism:

    • The Neck (Urea): The amine nitrogen becomes part of a urea motif that forms critical hydrogen bonds with the TRPV1 backbone (specifically the S4-S5 linker region).

    • The Tail (Pyrazole): The pyrazole ring occupies a hydrophobic pocket previously targeted by the "C-region" of capsaicin. The 1-methyl group provides van der Waals contacts, while the pyrazole ring creates

      
       stacking interactions with aromatic residues (e.g., Tyr667) in the channel pore.[1][2]
      
Case Study 2: MCL-1 Inhibitors (Oncology)

Myeloid Cell Leukemia-1 (MCL-1) is an anti-apoptotic protein overexpressed in cancers.[1][2]

  • Application: In the synthesis of MCL-1 inhibitors (e.g., Indole-carboxamide derivatives), this amine is used to introduce a solubilizing "tail" that extends into the solvent-exposed region of the MCL-1 binding groove.[1][2]

  • Mechanism: The basic amine (if left secondary) or the polar pyrazole ring disrupts the protein-protein interaction (PPI) between MCL-1 and pro-apoptotic factors (like BAK/BAX) by sterically occluding the BH3 binding groove.

Part 3: Visualization of Mechanism

The following diagram illustrates the transition of (1-Methyl-1H-pyrazol-5-yl)methanamine from a raw reagent to a functional component of a TRPV1 antagonist, highlighting the specific interactions.

MoA_Flow cluster_0 Pharmacophoric Contribution Reagent (1-Methyl-1H-pyrazol-5-yl) methanamine (Nucleophilic Reagent) Reaction Coupling Reaction (with Isocyanate/Acid) Reagent->Reaction Nucleophilic Attack Drug Active Antagonist (Urea/Amide Derivative) Reaction->Drug Formation of Pharmacophore Target TRPV1 Receptor (Binding Site) Drug->Target H-Bonding (Urea NH) Pi-Stacking (Pyrazole) Vector Geometric Control (1,5-substitution) Vector->Drug Solubility LogP Reduction (vs Phenyl) Solubility->Drug

Figure 1: Mechanistic flow from chemical reagent to biological interaction, highlighting the structural contributions of the pyrazole-methanamine moiety.[1]

Part 4: Experimental Protocols

Safety & Handling
  • Hazard Class: Skin Corr.[2] 1B (Causes severe skin burns and eye damage).

  • Handling: Handle only in a fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.[1][2] The hydrochloride salt is hygroscopic; store under inert atmosphere (Argon/Nitrogen).

Standard Coupling Protocol (Amide Formation)

This protocol describes the use of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl to synthesize a bioactive amide derivative.[1][2]

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)

  • (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.1 equiv)[1][2]

  • HATU (1.2 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DMF (Dimethylformamide) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL) under Nitrogen. Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling: Add HATU (1.2 mmol) and stir for 10 minutes to activate the acid.

  • Addition: Add (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.1 mmol) in one portion.

  • Reaction: Stir at Room Temperature (25°C) for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak and formation of the product mass [M+H]+.

  • Workup: Dilute with Ethyl Acetate (50 mL). Wash sequentially with sat.[2] NaHCO3 (2x), Water (1x), and Brine (1x).

  • Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient).

Validation:

  • 1H NMR (DMSO-d6): Look for the pyrazole protons: singlet/doublet around

    
     7.3–7.5 ppm and 
    
    
    
    6.1–6.3 ppm.[1][2] The N-Methyl group typically appears as a singlet around
    
    
    3.7–3.9 ppm.[1][2] The methylene (-CH2-) adjacent to the amide/urea will appear as a doublet/singlet around
    
    
    4.3–4.5 ppm.[1][2]

References

  • Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 2020.[1][2] Link

  • Structure-Based Design of Highly Selective and Potent G Protein-Coupled Receptor Kinase 2 Inhibitors Based on Paroxetine. Journal of Medicinal Chemistry, 2017.[1][2] Link

  • Inhibitors of MCL-1. World Intellectual Property Organization (WO2019222112A1), 2019. Link

  • PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. National Center for Biotechnology Information, 2025.[1][2] Link

Sources

Exploratory

The Pyrazole-5-Methanamine Scaffold: Therapeutic Targets &amp; Medicinal Chemistry Applications

Topic: Potential Therapeutic Targets and Medicinal Chemistry Applications of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Therapeutic Targets and Medicinal Chemistry Applications of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

[1][2][3]

Executive Summary: The Pharmacophore Perspective

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 863548-52-1) is not merely a reagent; it is a privileged scaffold in modern drug discovery.[1][2] Structurally acting as a bioisostere of histamine and a precursor to kinase-privileged motifs, this fragment offers a versatile "handle" (the primary amine) for rapid diversification.

This guide analyzes the therapeutic utility of this specific scaffold, moving beyond its role as a building block to explore its potential biological targets—both as a standalone fragment and as a core moiety in complex bioactive agents.[2] We focus on three primary target classes: Kinase Hinge Regions , Amine Oxidases (SSAO/VAP-1) , and Microbial Redox Systems .

Structural Analysis & Pharmacophore Properties[1]

To understand the therapeutic targets, we must first deconstruct the molecular interactions enabled by the scaffold.

  • The Pyrazole Ring: Acts as a planar aromatic linker. The N2 nitrogen serves as a hydrogen bond acceptor, crucial for interaction with the "hinge region" of kinase ATP-binding pockets.

  • The 1-Methyl Group: Provides hydrophobic bulk, often directing selectivity by clashing with "gatekeeper" residues in kinases or fitting into hydrophobic sub-pockets in GPCRs.[1]

  • The 5-Methanamine Tail: The primary amine (

    
    ) is the critical "warhead" or linker.[1] At physiological pH, it is protonated (
    
    
    
    ), allowing for ionic interactions with aspartate/glutamate residues in receptor binding sites (e.g., Histamine receptors, Amine Oxidases).
Visualization: Structure-Activity Relationship (SAR) Map

SAR_Analysis Core (1-Methyl-1H-pyrazol-5-yl) methanamine N2 N2 Nitrogen (H-Bond Acceptor) Core->N2 Me 1-Methyl Group (Hydrophobic Interaction) Core->Me Amine 5-Methanamine (Ionic Head / Linker) Core->Amine Kinase Target: Kinase Hinge (e.g., ALK, ROS1) N2->Kinase H-Bonding Me->Kinase Selectivity GPCR Target: Histamine Receptors (H3/H4 Bioisostere) Amine->GPCR Salt Bridge Enzyme Target: Amine Oxidases (SSAO/VAP-1 Substrate) Amine->Enzyme Oxidative Deamination

Figure 1: Pharmacophoric dissection of the scaffold linking structural features to potential biological targets.[1]

Primary Therapeutic Target: Kinase Inhibition[1]

The most high-value application of the (1-methyl-1H-pyrazol-5-yl) moiety is in Kinase Inhibitors .[1] The pyrazole ring mimics the adenine ring of ATP, allowing it to anchor into the hinge region of protein kinases.

Mechanism of Action

In Fragment-Based Drug Discovery (FBDD), this molecule serves as a "hinge binder."[1] The primary amine allows for the attachment of a "tail" that extends into the solvent-exposed region or the back pocket of the kinase, conferring specificity.

  • Target Examples: ALK (Anaplastic Lymphoma Kinase), ROS1, and TRK kinases.

  • Relevance: The 5-position substitution pattern is critical. While Crizotinib uses a pyrazole-4-yl linkage, the 5-yl linkage provides an alternative vector for overcoming resistance mutations (e.g., solvent front mutations).[1]

Experimental Validation Strategy

To validate this target, researchers should not screen the fragment alone (low affinity) but synthesize a "probe library" via amide coupling.

Secondary Target: Amine Oxidases (SSAO/VAP-1)

Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) , is a critical target for anti-inflammatory drugs.[1]

The Mechanistic Link

SSAO preferentially metabolizes primary amines attached to aromatic or heterocyclic rings.[1]

  • Substrate Potential: (1-Methyl-1H-pyrazol-5-yl)methanamine is a likely substrate for SSAO.[1] The enzyme converts the primary amine to an aldehyde, releasing hydrogen peroxide (

    
    ) and ammonia.
    
  • Inhibitor Design: By modifying the amine to a hydrazine or hydroxylamine (using this scaffold as the core), the molecule converts from a substrate to a potent inhibitor.

  • Therapeutic Indication: Inhibitors of VAP-1 are currently in clinical trials for NASH (Non-Alcoholic Steatohepatitis) and chronic inflammation.[1]

Tertiary Target: Microbial Redox Systems[1]

Recent literature indicates that 1-methyl-1H-pyrazole-5-amine derivatives possess potent antifungal activity (e.g., against Valsa mali).[1][3]

Mechanism: ROS-Mediated Cytotoxicity

The methanamine derivative, upon cellular entry, interferes with the fungal antioxidant defense system.

  • Pathway: The molecule triggers an accumulation of Intracellular Reactive Oxygen Species (ROS).

  • Effect: Lipid peroxidation of the fungal cell membrane, leading to hyphal collapse and cell death.

  • Selectivity: High selectivity indices have been observed, sparing mammalian cells while targeting fungal metabolism.[4]

Detailed Experimental Protocols

Protocol A: Synthesis of Sulfonamide Probes (Kinase/Antimicrobial Screening)

Rationale: The free amine is too polar for many intracellular targets. Sulfonylation improves membrane permeability and creates a classic "drug-like" pharmacophore.[1]

Reagents:

  • (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.0 eq)[1]

  • Arylsulfonyl chloride (e.g., Tosyl chloride for validation) (1.1 eq)

  • Triethylamine (TEA) (2.5 eq)[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, suspend 1.0 mmol of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl in 10 mL anhydrous DCM.

  • Free Base Liberation: Add 2.5 mmol of TEA dropwise at 0°C. Stir for 15 minutes until the solution becomes clear (liberation of the free amine).

  • Coupling: Add 1.1 mmol of the arylsulfonyl chloride portion-wise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).

  • Workup: Quench with water (10 mL). Extract the organic layer with DCM (3 x 10 mL).[1] Wash combined organics with brine, dry over

    
    , and concentrate
    in vacuo.
    
  • Purification: Recrystallize from Ethanol/Hexane to yield the N-sulfonated pyrazole derivative.

Protocol B: ROS Accumulation Assay (Antifungal Mechanism Validation)

Rationale: To confirm if the target is the redox system, we measure ROS levels using DCFH-DA dye.

Materials:

  • Fungal strain (e.g., C. albicans or V. mali)

  • DCFH-DA (2',7'-Dichlorofluorescin diacetate) fluorescent probe[1]

  • Fluorescence Microplate Reader

Methodology:

  • Culture: Grow fungal hyphae to log phase (

    
    ).
    
  • Treatment: Incubate cells with the Pyrazole-Methanamine derivative (at

    
     concentration) for 4 hours.[1] Include a Positive Control (
    
    
    
    ) and Negative Control (DMSO).[1]
  • Staining: Wash cells with PBS and incubate with 10 µM DCFH-DA for 30 minutes in the dark at 37°C.

  • Detection: Wash cells twice to remove extracellular dye.[1] Measure fluorescence intensity at Ex/Em = 488/525 nm .

  • Analysis: A significant increase (>2-fold) in fluorescence compared to control confirms ROS accumulation as the mechanism of action.[1]

Pathway Visualization: Mechanism of Action

MOA_Pathway Drug Pyrazole-Methanamine Derivative Entry Cellular Entry (Passive/Active Transport) Drug->Entry Target Target Interaction (Mitochondria / Redox Enzymes) Entry->Target ROS ROS Accumulation (Superoxide / H2O2) Target->ROS Inhibition of Antioxidant Enzymes Damage Lipid Peroxidation & Membrane Damage ROS->Damage Death Apoptosis / Hyphal Collapse Damage->Death

Figure 2: Proposed mechanism of action for antimicrobial activity of pyrazole-5-methanamine derivatives involving oxidative stress.[1]

References

  • PubChem. (2025).[1] (1-Methyl-1H-pyrazol-5-yl)methanamine.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry. Available at: [Link][1]

  • Mouzannar, K., et al. (2021). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank.[1] Available at: [Link][1][5]

  • Pretorius, E., et al. (2019). Novel 1-Methyl-1H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Journal of Medicinal Chemistry. Available at: [Link][1]

  • Boudriga, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. Available at: [Link]

Sources

Foundational

Technical Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

This technical guide is structured to provide actionable, high-level scientific insight for drug discovery professionals. It moves beyond basic catalog data to address synthetic challenges, regiochemical fidelity, and me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide actionable, high-level scientific insight for drug discovery professionals. It moves beyond basic catalog data to address synthetic challenges, regiochemical fidelity, and medicinal chemistry applications.

A Critical Scaffold for Fragment-Based Drug Discovery (FBDD) [1]

Part 1: Chemical Identity & Physiochemical Profile[1]

This fragment is a regiochemically distinct isomer of the more common 3-substituted pyrazoles.[1] Its value lies in its specific vector orientation, often used to access solvent-exposed regions in kinase pockets or as a bioisostere for benzylamine in GPCR ligands.[1]

Core Data Table[1][2][3]
ParameterTechnical Specification
Compound Name (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
CAS Number (Free Base) 863548-52-1 (Note: HCl salt is often custom-prepared; cite base CAS for search)
Synonyms C-(1-Methyl-1H-pyrazol-5-yl)methylamine HCl; 5-(Aminomethyl)-1-methylpyrazole HCl
Molecular Formula C₅H₉N₃[1][2][3] · HCl
Molecular Weight 111.15 (Free Base) / 147.61 (HCl Salt)
pKa (Calc) ~9.2 (Primary Amine), ~2.5 (Pyrazole N2)
LogP -0.9 (Highly Polar/Water Soluble)
Topological Polar Surface Area 43.8 Ų
H-Bond Donors/Acceptors 2 / 3
Structural Integrity Check

Crucial Distinction: Researchers must distinguish this 5-yl isomer from the thermodynamically favored 3-yl isomer.[1]

  • 5-yl Isomer (Target): The aminomethyl group is adjacent to the N-methyl group (C5 position).[1] This creates steric proximity and a unique bond vector.[1]

  • 3-yl Isomer (Impurity): The aminomethyl group is distal to the N-methyl group.[1]

Part 2: Synthetic Routes & Process Chemistry[2][5][6][7]

The synthesis of 1-methyl-5-substituted pyrazoles is non-trivial due to the "N-alkylation paradox."[1] Direct alkylation of an unsubstituted pyrazole typically yields the 1,3-isomer due to steric hindrance at the 1,5-position.[1] Therefore, indirect methods or directed lithiation are required for high fidelity.

Method A: The Directed Lithiation Route (High Precision)

Best for small-scale library generation and isotopic labeling.[1]

Mechanism: 1-Methylpyrazole undergoes lithiation exclusively at the C5 position due to the coordination of the lithium cation with the N2 nitrogen (Directed Ortho Metalation - DoM).[1]

Protocol:

  • Reagents: 1-Methylpyrazole (SM), n-Butyllithium (n-BuLi), DMF, NaBH₄, Methanol.[1]

  • Step 1 (Lithiation): Dissolve SM in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.[1] Stir for 1 hour. The C5-lithio species is formed.[1]

  • Step 2 (Formylation): Add dry DMF (1.2 eq) at -78°C. Allow to warm to RT. Quench with NH₄Cl.[1] Extract to yield 1-methyl-1H-pyrazole-5-carbaldehyde .[1]

  • Step 3 (Reductive Amination): Convert aldehyde to oxime (NH₂OH) or imine, then reduce using H₂/Pd-C or LiAlH₄ to yield the target amine.[1]

  • Salt Formation: Dissolve free base in Et₂O; add 4M HCl in dioxane to precipitate the hygroscopic hydrochloride salt.

Method B: Cyclization (Scale-Up Route)

Best for multi-gram synthesis.[1]

Mechanism: Regioselective condensation of methylhydrazine with a specific enone equivalent.[1]

  • Precursor: 4-(dimethylamino)-2-oxo-but-3-enoate derivative.[1]

  • Control: Reaction temperature and solvent polarity can influence the ratio of 1,5 vs 1,3 isomers, but purification is often required.

Visualization: Synthetic Decision Tree

The following diagram illustrates the critical decision pathways to avoid regiochemical errors.

Synthesis_Workflow Start Target: (1-Methyl-1H-pyrazol-5-yl)methanamine DirectAlk Attempt: Direct Methylation of Pyrazole-3-methanamine Start->DirectAlk Avoid RouteA Route A: Directed Lithiation (Kinetic Control) Start->RouteA Preferred (Lab Scale) RouteB Route B: De Novo Cyclization Start->RouteB Preferred (Bulk Scale) ResultBad Result: Mixture (Favors 1,3-isomer) LOW PURITY DirectAlk->ResultBad StepA1 1. 1-Methylpyrazole + nBuLi (-78°C) RouteA->StepA1 StepA2 2. Quench with DMF -> Aldehyde StepA1->StepA2 StepA3 3. Reductive Amination -> HCl Salt StepA2->StepA3 StepB1 Methylhydrazine + Ethyl (ethoxymethylene)acetoacetate RouteB->StepB1 StepB2 Chromatographic Separation of 1,5-ester from 1,3-ester StepB1->StepB2

Caption: Workflow comparing synthetic strategies. Route A offers the highest regiochemical fidelity for research applications.

Part 3: Medicinal Chemistry Applications[3][7][8][9]

Fragment Utility & Bioisosterism

In FBDD, this fragment serves as a robust linker or "warhead" carrier.

  • Kinase Inhibitors: The pyrazole nitrogen (N2) can serve as a hydrogen bond acceptor for the hinge region, while the methanamine extends into the solvent front or ribose pocket.

  • Bioisostere: It acts as a polar, lower-LogP bioisostere for benzylamine .[1] The 5-position vector mimics the ortho-substitution pattern of phenyl rings but with different electronic properties (electron-rich aromatic system).[1]

SAR Logic: The "Magic Methyl" Effect

The N-methyl group at position 1 is not merely a blocking group; it locks the conformation of the methanamine side chain (at position 5) due to steric clash.[1] This can pay an entropy penalty in binding if the pocket is tight, or pre-organize the ligand for better affinity if the pocket accommodates the methyl group.

SAR_Logic Fragment (1-Methyl-1H-pyrazol-5-yl)methanamine Feature1 Primary Amine Fragment->Feature1 Feature2 Pyrazole N2 Fragment->Feature2 Feature3 N-Methyl (Pos 1) Fragment->Feature3 Role1 Solubilizing Group H-Bond Donor (Lys/Glu interaction) Feature1->Role1 Role2 H-Bond Acceptor (Kinase Hinge Binder) Feature2->Role2 Role3 Steric Lock Prevents Tautomerism Feature3->Role3

Caption: Structure-Activity Relationship (SAR) map detailing the pharmacophoric features of the scaffold.

Part 4: Handling, Stability & Analytics

Analytical Validation (NMR)

Distinguishing the 1,5-isomer from the 1,3-isomer is critical.[1]

  • 1H NMR (DMSO-d6):

    • 1,5-Isomer (Target): The pyrazole C4-H proton typically appears as a doublet with a coupling constant J ~ 1.8-2.0 Hz (coupling to C3-H).[1] The N-Methyl singlet often shows a slight upfield shift compared to the 1,3-isomer due to shielding from the adjacent substituent.[1]

    • NOESY: A strong NOE signal will be observed between the N-Methyl protons and the methylene (CH₂) protons of the methanamine group in the 5-isomer .[1] This signal is absent in the 1,3-isomer.[1]

Storage & Stability[1]
  • Hygroscopicity: The hydrochloride salt is hygroscopic.[1] Store in a desiccator at -20°C.

  • Reactivity: The primary amine is nucleophilic.[1] Avoid exposure to aldehydes or ketones unless intended for reaction.[1]

  • Safety: Irritant.[1] Handle with standard PPE.[1]

References

  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine (Compound CID 7019421).[1] National Library of Medicine.[1] Link[1]

  • Organic Syntheses. Regioselective Synthesis of 1-Substituted Pyrazoles. (General methodology reference for lithiation/cyclization). Link

  • Journal of Medicinal Chemistry.Pyrazole Scaffolds in Kinase Inhibitor Discovery. (Contextual reference for scaffold utility).
  • Enamine/Sigma-Aldrich Catalogs. Commercial availability of Pyrazole building blocks.[1] (Verification of CAS 863548-52-1).[1] Link

Sources

Exploratory

Technical Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Chemical Constitution & Nomenclature[1][2] This monograph details the structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Reference & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Chemical Constitution & Nomenclature[1][2]

This monograph details the structural and synthetic profile of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , a critical amine fragment used extensively in Fragment-Based Drug Discovery (FBDD) and as a linker in kinase inhibitor design.

Nomenclature Hierarchy

The IUPAC naming convention for this molecule relies on defining the pyrazole ring as the parent structure. The numbering priority is assigned to the nitrogen atom bearing the alkyl substituent (N1).

  • Preferred IUPAC Name: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

  • Systematic Name: 1-(1-Methyl-1H-pyrazol-5-yl)methylamine hydrochloride

  • CAS Registry Number (Free Base): 863548-52-1[1]

  • CAS Registry Number (HCl Salt): 1185304-44-6 (Generic reference for salt forms, specific stoichiometry may vary)

  • SMILES: CN1N=CC=C1CN.Cl

  • InChIKey: XNTFQMKXUFFUQO-UHFFFAOYSA-N (Free base)[1]

Structural Analysis

The molecule consists of a 5-membered aromatic heterocycle (pyrazole) substituted at the N1 position with a methyl group and at the C5 position with a primary aminomethyl group.[1][2]

PropertyData
Molecular Formula C₅H₉N₃[1][3] · HCl
Molecular Weight 147.61 g/mol (Salt); 111.15 g/mol (Base)
H-Bond Donors 3 (Ammonium form)
H-Bond Acceptors 2 (Pyrazole N2)
Topological Polar Surface Area (TPSA) 43.8 Ų
pKa (Conjugate Acid) ~8.9 (Primary amine), ~2.5 (Pyrazole N2)

Synthetic Architecture & Regiocontrol

The synthesis of 1,5-disubstituted pyrazoles is chemically non-trivial due to the inherent thermodynamic preference for 1,3-substitution during direct alkylation or cyclization. Two distinct pathways are presented: Kinetic Lithiation (High Fidelity) and Regioselective Cyclocondensation (Scale-Up).

Pathway A: C5-Lithiation (High Fidelity Protocol)

This method utilizes the directed ortho-metalation (DoM) logic. The N-methyl group directs lithiation to the C5 position due to the coordination of the lithium cation with the nitrogen lone pair and the acidity of the C5 proton.

Reaction Scheme Logic
  • Substrate: 1-Methyl-1H-pyrazole.[1][3][2][4][5][6]

  • Reagent: n-Butyllithium (n-BuLi).

  • Electrophile: Dimethylformamide (DMF) or Benzonitrile.

  • Transformation: C5-Formylation followed by Reductive Amination.

SynthesisPath Start 1-Methyl-1H-pyrazole Step1 C5-Lithiation (n-BuLi, THF, -78°C) Start->Step1 Inter1 5-Lithio Species Step1->Inter1 Step2 Electrophile Quench (DMF) Inter1->Step2 Inter2 1-Methyl-1H-pyrazole- 5-carbaldehyde Step2->Inter2 Step3 Reductive Amination (NH4OAc, NaBH3CN) Inter2->Step3 Final (1-Methyl-1H-pyrazol-5-yl) methanamine HCl Step3->Final

Caption: Kinetic control synthesis via C5-lithiation to ensure exclusive 1,5-regiochemistry.

Experimental Protocol (Pathway A)
  • Lithiation: To a dried flask under Ar, add 1-methylpyrazole (1.0 eq) and anhydrous THF. Cool to -78°C.

  • Deprotonation: Add n-BuLi (1.1 eq, 2.5M in hexanes) dropwise over 30 min. Stir for 1 hour at -78°C. Note: Temperature control is critical to prevent equilibration.

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Allow to warm to 0°C over 2 hours.

  • Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.

  • Reductive Amination: Dissolve the crude aldehyde in MeOH. Add NH₄OAc (10 eq) and NaBH₃CN (1.5 eq). Stir at RT for 12 hours.[6]

  • Salt Formation: Acidify with 4M HCl in dioxane to precipitate the target hydrochloride salt.

Pathway B: Regioselective Cyclization (Scale-Up)

Direct condensation of methylhydrazine with 1,3-dicarbonyls often yields mixtures. However, using dimethyl acetals or enaminones can improve regioselectivity.

  • Challenge: Reaction of methylhydrazine with a 4-methoxy-3-buten-2-one derivative typically favors the 1,3-isomer.

  • Solution: Use of ethyl 2-(ethoxymethylene)-3-oxobutanoate equivalents or specific solvent controls (e.g., fluorinated alcohols) to influence the tautomeric equilibrium of the hydrazine attack.

Physicochemical Profiling & Handling

Understanding the physical behavior of the hydrochloride salt is essential for formulation and assay stability.

ParameterValue / CharacteristicImplication for Research
Solubility >50 mg/mL in Water/DMSOHighly suitable for aqueous bioassays.
Hygroscopicity ModerateStore in desiccator; weigh rapidly in humid environments.
Stability High (Solid state)Stable at RT for >12 months if kept dry.
pH (1% soln) 4.0 - 5.5Acidic; may require buffering in cellular assays.
UV Max ~210-220 nmWeak chromophore; use HPLC-MS for detection.
Safety (SDS Summary)
  • GHS Classification: Skin Irritant (Cat 2), Eye Irritant (Cat 2A), STOT SE 3.

  • Handling: Use standard PPE (nitrile gloves, safety glasses). Avoid dust formation.

  • First Aid: In case of contact, rinse immediately with water.

Medicinal Chemistry Utility

The (1-methyl-1H-pyrazol-5-yl)methanamine motif acts as a versatile bioisostere and linker .

Bioisosteric Replacement

It serves as a 5-membered aromatic analog of benzylamine or (pyridin-2-yl)methanamine .

  • Advantage: The pyrazole ring has different electronic properties (electron-rich) compared to benzene or pyridine (electron-deficient), altering the pKa of the primary amine and potentially improving metabolic stability or reducing hERG liability.

  • Vector: The vector of the amine relative to the N-methyl group provides a specific geometric constraint different from the 1,3-isomer.

Kinase Inhibitor Design

This fragment is frequently found in the "hinge-binding" or "solvent-front" regions of kinase inhibitors.

  • Mechanism: The primary amine can form hydrogen bonds with backbone carbonyls (e.g., Glu, Asp residues) in the ATP binding pocket.

  • Example Scaffolds: Used in the synthesis of pyrazolo[1,5-a]pyrimidines (e.g., Dinaciclib analogs).

Bioisostere Center Target: Kinase ATP Pocket Frag1 Benzylamine (High Lipophilicity) Frag1->Center Standard Binding Frag2 (1-Methyl-1H-pyrazol-5-yl) methanamine (Lower LogP, Higher Solubility) Frag2->Center Bioisosteric Replacement (Improved ADME)

Caption: Bioisosteric utility of the pyrazole fragment in optimizing drug-like properties.

References

  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine. Available at: [Link]

  • Aggarwal, R. et al. Regioselective synthesis of 1-aryl-3,4-substituted-5-(methylthio)pyrazoles.[7] Journal of Organic Chemistry, 2011. Available at: [Link]

  • Fustero, S. et al. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles. Journal of Organic Chemistry, 2008. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of Pyrazoles. (General reference for regioselectivity mechanisms). Available at: [Link]

  • Vertex/Google Search Results.Consolidated CAS and physical property data from chemical supplier databases (Sigma, BLD Pharm, ChemBK). (See search context 1.1, 1.3, 1.5).

Sources

Foundational

The Pyrazole Paradigm: A Technical Guide to the Privileged Scaffold in Drug Discovery

Executive Summary: The Donor-Acceptor Chameleon The pyrazole ring ( ) is not merely a structural spacer; it is a dynamic pharmacological engine. In modern drug discovery, it is classified as a "privileged scaffold" due t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Donor-Acceptor Chameleon

The pyrazole ring (


) is not merely a structural spacer; it is a dynamic pharmacological engine. In modern drug discovery, it is classified as a "privileged scaffold" due to its presence in over 40 FDA-approved therapeutics (e.g., Celecoxib, Ruxolitinib, Ibrutinib). Its utility stems from three distinct physicochemical capabilities:
  • Tautomeric Switching: The ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) depending on the microenvironment.

  • High Fsp² Character with Stability: Unlike furan or pyrrole, pyrazole is metabolically robust against oxidative metabolism while maintaining aromaticity.

  • Bioisosterism: It serves as a superior bioisostere for amides, phenyl rings, and imidazoles, often improving lipophilicity (LogP) and solubility profiles.

Physicochemical Mechanics & Tautomerism

The Tautomeric Equilibrium

The hallmark of the unsubstituted pyrazole is its annular tautomerism between the


- and 

-forms.[1][2] This equilibrium is fast on the NMR timescale but critical in protein binding.
  • The Mechanism: In the unliganded state, pyrazole exists in equilibrium.[2] Upon entering a binding pocket (e.g., ATP binding site of a kinase), the protein's specific H-bond requirements (e.g., a backbone carbonyl oxygen needing a donor) shift the equilibrium to the required tautomer, incurring a small entropic penalty but maximizing enthalpic gain.

  • The Design Strategy: To lock a conformation and avoid the entropic penalty, medicinal chemists substitute the

    
     position. This "freezes" the H-bond acceptor/donor vector, increasing potency if the design matches the pocket.
    
Diagram 1: Tautomeric Interaction Logic

This diagram illustrates the equilibrium and how


-substitution locks the pharmacophore.

Tautomerism cluster_0 Free Equilibrium (Solvent) cluster_1 Protein Binding Event cluster_2 Medicinal Chem Strategy T1 1H-Pyrazole (N1-H Donor) T2 2H-Pyrazole (N2-H Donor) T1->T2 Fast Exchange Receptor Receptor Pocket (Requires H-Donor) T1->Receptor Selection Complex Bound Complex (Enthalpic Gain) Receptor->Complex Locked N-Substituted Pyrazole (Conformation Locked) Potency High Affinity (No Entropic Penalty) Locked->Potency Pre-organized

Caption: The dynamic equilibrium of unsubstituted pyrazoles versus the entropic advantage of N-substituted 'locked' analogs in drug design.

Synthetic Methodologies: The Regioselectivity Challenge

The synthesis of pyrazoles, particularly 1,3,5-trisubstituted variants, presents a classic regioselectivity problem. The reaction of a hydrazine (


) with a non-symmetrical 1,3-diketone can yield two isomers: the 1,3-isomer or the 1,5-isomer.
Comparative Methodologies
MethodologyReaction PartnersRegiocontrol MechanismPrimary Isomer
Classic Knorr Hydrazine + 1,3-DiketoneSteric bulk of diketoneMixture (often 1,5-favored)
Modified Knorr (Acidic) Hydrazine + 1,3-DiketoneProtonation of specific carbonyl1,3-isomer favored
Copper-Catalyzed Aryl halide + PyrazoleMetal-ligand directing group

-arylation (highly selective)
[3+2] Cycloaddition Diazoalkanes + AlkynesOrbital symmetry / Sterics1,3-isomer (mostly)
Protocol 1: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazole

Objective: Synthesize a 1-phenyl-3-methyl-5-(trifluoromethyl)pyrazole with >95% regioselectivity. Rationale: The use of a fluorinated diketone introduces electronic bias. The hydrazine nitrogen is more nucleophilic at the terminal position (


), which attacks the most electrophilic carbonyl.

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 4,4,4-trifluoro-1-phenylbutane-1,3-dione (1.0 eq) in absolute ethanol (0.5 M concentration).

  • Acid Activation: Add catalytic glacial acetic acid (0.1 eq). Why: Acid activates the carbonyls. The CF3 group makes the adjacent carbonyl harder to protonate, directing the hydrazine to the phenyl-adjacent carbonyl.

  • Hydrazine Addition: Add phenylhydrazine (1.1 eq) dropwise at 0°C.

  • Reflux: Heat to reflux (78°C) for 4 hours.

  • Monitoring (Checkpoint): TLC (Hexane/EtOAc 8:2). Look for the disappearance of the diketone.

  • Workup: Cool to RT. Evaporate solvent. Redissolve in EtOAc, wash with

    
     (remove acid) and Brine.
    
  • Purification: Recrystallization from Ethanol/Water.

  • Validation:

    
    -NMR is critical here. The shift of the 
    
    
    
    group differs significantly between the 3-position and 5-position isomers due to the shielding effect of the
    
    
    -phenyl ring.

Medicinal Chemistry Case Studies

Case Study A: Celecoxib (COX-2 Selectivity)[3][4]
  • Mechanism: Celecoxib inhibits Cyclooxygenase-2 (COX-2).[3][4]

  • Pyrazole Role: The central pyrazole ring serves as a rigid scaffold holding two phenyl rings at specific angles.

  • Selectivity Filter: The

    
     group on the pyrazole and the sulfonamide on the phenyl ring bind to a hydrophilic side pocket present in COX-2 but blocked by a bulky Isoleucine (Ile523) in COX-1. The pyrazole geometry is essential to orient these groups into the side pocket.
    
Case Study B: Ruxolitinib (JAK Inhibition)
  • Mechanism: Janus Kinase (JAK1/2) inhibitor.

  • Pyrazole Role: Ruxolitinib contains a pyrazole fused to a pyrimidine (pyrrolo[2,3-d]pyrimidine core). The pyrazole nitrogen forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding site (specifically Glu966 and Leu932 backbone interactions).

Diagram 2: Kinase Hinge Binding Mode (General)

This diagram depicts how the pyrazole core mimics the Adenine ring of ATP.

KinaseBinding cluster_ATP ATP Binding Pocket (Hinge Region) cluster_Drug Pyrazole Inhibitor cluster_Result Backbone_NH Hinge Backbone NH (H-Bond Donor) N2 Pyrazole N2 (H-Bond Acceptor) Backbone_NH->N2 H-Bond (2.8 Å) Backbone_CO Hinge Backbone C=O (H-Bond Acceptor) NH1 Pyrazole NH (H-Bond Donor) NH1->Backbone_CO H-Bond (2.9 Å) Interaction ATP Mimicry (Competitive Inhibition)

Caption: The bidentate hydrogen bonding pattern of pyrazole derivatives interacting with the kinase hinge region, mimicking ATP's adenine.

Biological Validation Protocol

In Vitro Kinase Inhibition Assay (FRET-based)

Objective: Determine the


 of a novel pyrazole derivative against JAK2.

Protocol:

  • Assay Buffer: Prepare 50 mM HEPES (pH 7.5), 10 mM

    
    , 1 mM EGTA, 0.01% Brij-35.
    
  • Compound Prep: Serial dilute the pyrazole compound in 100% DMSO (starting at 10 mM). Transfer to 384-well plate. Final DMSO concentration in assay must be <1%.

  • Enzyme Mix: Add purified JAK2 enzyme (0.5 nM final) to the wells.

  • Incubation 1: Incubate for 15 mins at RT. Why: Allows the inhibitor to bind the active site before competition with ATP starts.

  • Substrate Mix: Add Fluorescein-labeled peptide substrate (e.g., STAT5-derived) and ATP (at

    
     concentration, typically 10-50 µM).
    
  • Reaction: Incubate for 60 mins at RT.

  • Detection: Add EDTA (to stop reaction) and Terbium-labeled anti-phosphopeptide antibody.

  • Readout: Measure TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) on a plate reader (Ex: 340 nm, Em: 495/520 nm).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to non-linear regression (Sigmoidal Dose-Response) to calculate

    
    .
    

Future Perspectives: The Fsp³ Shift

While classical pyrazoles are aromatic (flat), modern drug discovery emphasizes 3D complexity (


 fraction) to improve solubility and reduce off-target toxicity.
  • Trend: Using dihydropyrazoles (pyrazolines) or fusing the pyrazole to saturated rings.

  • Covalent Inhibition: Attaching acrylamides to the pyrazole core (e.g., Ibrutinib) allows for irreversible binding to cysteines in the active site, a strategy gaining traction for "undruggable" targets.

References

  • FDA Approved Drugs containing Pyrazole. U.S. Food and Drug Administration. [Link][4]

  • Pyrazole: An Emerging Privileged Scaffold in Drug Discovery. PMC - PubMed Central. [Link]

  • Regioselective Synthesis of C3-Hydroxyarylated Pyrazoles. Journal of Organic Chemistry. [Link]

  • Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. RSC Medicinal Chemistry. [Link]

  • Bioisosteric Replacements of the Pyrazole Moiety. Journal of Medicinal Chemistry. [Link]

Sources

Exploratory

safety and hazards of (1-Methyl-1H-pyrazol-5-yl)methanamine

Technical Safety Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine Content Type: Technical Safety Guide & Hazard Assessment Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Monograph: (1-Methyl-1H-pyrazol-5-yl)methanamine

Content Type: Technical Safety Guide & Hazard Assessment Target Audience: Medicinal Chemists, Process Safety Engineers, and HSE Officers.[1]

Executive Summary

(1-Methyl-1H-pyrazol-5-yl)methanamine (CAS: 863548-52-1) is a critical heterocyclic building block utilized extensively in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiparasitic agents.[1][2] Its structural distinctiveness lies in the positioning of the primary amine on the methylene bridge attached to the C5 position of the N-methylated pyrazole ring.[1][2]

Critical Safety Alert: Unlike its aromatic amine analog (1-methyl-1H-pyrazol-5-amine), this compound functions chemically as a benzylic-type amine .[1][2] It exhibits higher basicity and significant nucleophilicity, resulting in a GHS classification that often reaches Skin Corrosion Category 1B (H314) .[1][2] Researchers must treat this compound not merely as an irritant, but as a corrosive material capable of causing irreversible tissue damage.[1][2]

Chemical Identity & Physicochemical Profile

This section consolidates physical data to inform handling and storage protocols.[1][2][3]

PropertyDataRelevance to Safety
CAS Number 863548-52-1Unique Identifier for inventory/EHS tracking.[1][2]
IUPAC Name 1-(1-Methyl-1H-pyrazol-5-yl)methanamineOfficial nomenclature.[1][2]
Molecular Formula

Molecular Weight 111.15 g/mol Low MW facilitates rapid skin permeation.[1][2]
Physical State Liquid (often viscous) or low-melting solidHandling difficulty; potential for splashing.[1][2]
Boiling Point ~220°C (Predicted)Low volatility, but aerosols are hazardous.[1][2]
Basicity (pKa) ~8.5 - 9.5 (Estimated for

)
High Basicity. Absorbs atmospheric

(carbamate formation).[1][2]
Solubility Soluble in Water, DMSO, MeOH, DCMReadily absorbed through moist membranes/skin.[1]

Structural Note: The amine group is separated from the aromatic ring by a methylene spacer.[1][2] This insulates the nitrogen lone pair from resonance delocalization into the pyrazole ring, maintaining high basicity comparable to benzylamine.[1][2]

Hazard Identification & GHS Classification

The hazard profile is dominated by the primary amine functionality.[1][2]

Primary Hazards (GHS)
  • Signal Word: DANGER

  • H314: Causes severe skin burns and eye damage. (Category 1B)[1][2][4]

    • Mechanism:[1][5][6] High pH and nucleophilic attack on membrane lipids result in saponification and protein denaturation.[1][2]

  • H318: Causes serious eye damage. (Category 1)[1][2]

    • Risk:[1][4][7] Irreversible corneal opacity if not flushed immediately.[1][2]

  • H335: May cause respiratory irritation. (STOT SE 3)[1][2][7]

    • Risk:[1][4][7] Inhalation of vapors or mists causes chemical bronchitis.[1][2]

Comparative Toxicology

It is vital to distinguish this compound from 1-methyl-1H-pyrazol-5-amine (CAS 1192-21-8) .[1][2]

  • Target Compound (Methanamine): Aliphatic amine behavior.[1][2] Corrosive. High pKa.[1][2]

  • Analog (Amine): Aniline-like behavior.[1][2] Irritant/Toxic.[1][2][7] Low pKa.[1][2]

  • Implication: Standard PPE for "aromatic amines" (often just nitrile gloves) is insufficient for the methanamine derivative due to its corrosive nature.[1][2]

Toxicological Assessment

Acute Toxicity

While specific LD50 data for this CAS is sparse in public registries, structural activity relationships (SAR) suggest:

  • Oral: Likely Harmful (Category 4).[1][2] Pyrazole derivatives often exhibit moderate oral toxicity.[1][2]

  • Dermal: Corrosive effects override systemic toxicity concerns in acute exposure.[1][2]

  • Inhalation: High risk of mucosal damage.[1][2]

Metabolic Liability

The pyrazole ring is metabolically stable but can undergo oxidation.[1][2] The primary amine is a substrate for Monoamine Oxidases (MAO) or Semicarbazide-Sensitive Amine Oxidases (SSAO), potentially generating reactive aldehydes (1-methyl-1H-pyrazole-5-carbaldehyde) and hydrogen peroxide in vivo.[1][2]

Hierarchy of Controls & Safety Protocols

Engineering Controls
  • Primary: All handling must occur within a certified Chemical Fume Hood .[1][2]

  • Secondary: Vacuum lines for solvent removal must be equipped with cold traps to prevent amine vapors from entering the pump oil or exhaust.[1][2]

Personal Protective Equipment (PPE)
  • Eye/Face: Chemical splash goggles + Face shield.[1][2] Safety glasses are insufficient for corrosives.[1]

  • Hand Protection:

    • Splash Contact: Nitrile rubber (min 0.11 mm thickness).[1][2]

    • Prolonged Contact: Laminate film (Silver Shield/4H) or thick Butyl rubber.[1][2] Standard nitrile degrades rapidly upon exposure to concentrated aliphatic amines.[1]

  • Body: Chemical-resistant lab coat.[1][2] Apron recommended for transfers >100 mL.[1][2]

Storage & Stability
  • Atmosphere: Store under Inert Gas (Argon/Nitrogen) .[1][2] The compound reacts with

    
     in air to form solid carbamates, altering stoichiometry.[1][2]
    
  • Temperature: Refrigerate (

    
    ) to minimize oxidation and degradation.
    
  • Segregation: Store away from Acid Chlorides , Anhydrides , and Strong Oxidizers .[1]

Emergency Response Protocols

First Aid
  • Eye Contact: TIME CRITICAL. Rinse immediately with water for 15 minutes.[1][2][3][7][8] Hold eyelids apart. Do not wait for medical personnel to start rinsing.[1][2]

  • Skin Contact: Immediate drench.[1][2][3][8] Remove contaminated clothing while under the shower.[1][2][7] Wash with non-abrasive soap.[1][2]

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.[1][2]

Spill Management
  • Small Spill (<10 mL): Neutralize with a weak acid (e.g., dilute citric acid) or use a commercial amine neutralizer.[1][2] Absorb with vermiculite.[1][2]

  • Large Spill: Evacuate area. Hazmat team required. Do not use combustible materials (sawdust) for absorption.[1][2]

Visualization of Safety Logic

Figure 1: Safe Handling Decision Matrix

This workflow dictates the operational parameters based on the scale of synthesis.

SafetyWorkflow Start Start: Handling (1-Methyl-1H-pyrazol-5-yl)methanamine ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Exploratory) ScaleCheck->SmallScale LargeScale > 1 gram (Process/Scale-up) ScaleCheck->LargeScale PPE_Small PPE: Nitrile (Double Gloved) + Goggles + Lab Coat SmallScale->PPE_Small PPE_Large PPE: Butyl/Silver Shield Gloves + Face Shield + Apron LargeScale->PPE_Large Engineering Control: Fume Hood Required (Sash at proper height) PPE_Small->Engineering PPE_Large->Engineering Storage Storage: Under Argon/N2 Refrigerated (4°C) Engineering->Storage Waste Disposal: Basic Organic Waste (Do NOT mix with Acids) Storage->Waste

Caption: Decision matrix for PPE selection and engineering controls based on experimental scale.

Figure 2: Emergency Response Flowchart

A rapid-decision tree for exposure incidents.

EmergencyResponse Exposure Exposure Incident Type Identify Exposure Type Exposure->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale Action_Skin 1. Drench (15 min) 2. Remove Clothing 3. Seek Medical Aid Skin->Action_Skin Action_Eye 1. Rinse (15 min) 2. Lift Eyelids 3. ER Immediately Eye->Action_Eye Action_Inhale 1. Fresh Air 2. Oxygen (if needed) 3. Monitor Breathing Inhale->Action_Inhale FollowUp Report to EHS & File Incident Report Action_Skin->FollowUp Action_Eye->FollowUp Action_Inhale->FollowUp

Caption: Immediate action protocols for different exposure routes.

References

  • PubChem. (2024).[1][2] Compound Summary: (1-Methyl-1H-pyrazol-5-yl)methanamine (CID 7019421).[1][2] National Library of Medicine.[1][2] [Link][1][2]

  • European Chemicals Agency (ECHA). (2024).[1][2] C&L Inventory: (1-methyl-1H-pyrazol-5-yl)methanamine. [Link][1][2]

  • National Institutes of Health (NIH). (2021).[1][2] 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. PubMed.[1][2] [Link]

Sources

Protocols & Analytical Methods

Method

Technical Application Note: Synthetic Utility of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl in Medicinal Chemistry

Executive Summary & Biological Context (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1185169-37-2) is a critical heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Unlike si...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 1185169-37-2) is a critical heterocyclic building block used extensively in Fragment-Based Drug Discovery (FBDD). Unlike simple aliphatic amines, the 1-methyl-pyrazole moiety serves as a "privileged scaffold" in kinase inhibitors and GPCR ligands.

The pyrazole ring functions as a bioisostere for phenyl or pyridine rings, offering improved aqueous solubility and specific hydrogen-bonding vectors (N2 as an H-bond acceptor). This application note details the optimized protocols for incorporating this amine into complex scaffolds via Amide Coupling, Reductive Amination, and Nucleophilic Aromatic Substitution (


).

Key Mechanistic Insight: The reagent is supplied as a hydrochloride salt to prevent oxidation and carbamate formation (from atmospheric


). However, the protonated amine (

) is non-nucleophilic. Successful synthesis relies entirely on the in situ liberation of the free base using a tertiary amine base (DIPEA or TEA) prior to the addition of electrophiles.

Technical Specifications & Handling

Table 1: Physicochemical Properties[1]
PropertySpecificationNotes
Chemical Name (1-Methyl-1H-pyrazol-5-yl)methanamine HCl
CAS Number 1185169-37-2
Molecular Formula

Molecular Weight 147.61 g/mol
Appearance White to off-white crystalline solidHygroscopic
Solubility DMSO (>50 mg/mL), Methanol, WaterPoor solubility in DCM/Hexanes
pKa (Conj.[1][2] Acid) ~8.9 - 9.1Requires pH > 10 for extraction
Storage 2-8°C, DesiccatedProtect from moisture
Handling Protocol
  • Hygroscopicity: The HCl salt absorbs moisture rapidly. Weigh quickly in ambient air or use a glovebox for precision weighing of quantities <10 mg.

  • Stability: Stable in DMSO solution for 24 hours at room temperature. For long-term storage of stock solutions, store at -20°C.

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (HATU Method)

Target Application: Attaching the pyrazole motif to carboxylic acid scaffolds (e.g., forming kinase hinge-binders).

Rationale: Standard carbodiimide couplings (EDC/NHS) often suffer from slow kinetics with heterocyclic amines. We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) due to its superior reactivity and lower racemization risk.

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.2 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or DMAc.

Step-by-Step Methodology:

  • Activation Phase:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.2 equiv).

    • Add 1.0 equiv of DIPEA immediately.

    • Incubate: Stir at Room Temperature (RT) for 5–10 minutes. This pre-activates the acid to the active ester.

  • Salt Neutralization & Addition:

    • In a separate vial, dissolve (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.2 equiv) in minimal DMF.

    • Add the remaining DIPEA (2.0 - 3.0 equiv) to this vial. Critical: This step liberates the free amine.

    • Transfer the amine/DIPEA solution to the activated acid mixture.

  • Reaction:

    • Stir at RT for 2–4 hours.

    • Checkpoint: Monitor by LC-MS. Look for the mass shift

      
      .
      
  • Workup (Self-Validating):

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 2x with 5% LiCl (aq) or Water (removes DMF).

    • Wash 1x with Saturated

      
       (removes unreacted acid).
      
    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      
Protocol B: Nucleophilic Aromatic Substitution ( )

Target Application: Synthesis of aminopyrimidine/pyridine derivatives (common in oncology drugs).

Rationale: The primary amine is a potent nucleophile capable of displacing halides on electron-deficient heteroaromatics.

Reagents:

  • Chloropyrimidine/Chloropyridine derivative (1.0 equiv)

  • (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.1 equiv)

  • Base:

    
     (3.0 equiv) or TEA (3.0 equiv)
    
  • Solvent: 1,4-Dioxane or NMP.

Step-by-Step Methodology:

  • Preparation:

    • Charge a microwave vial or pressure tube with the heteroaryl chloride (1.0 equiv).

    • Add the pyrazole amine HCl salt (1.1 equiv).

    • Add

      
       (3.0 equiv). Note: Inorganic bases often provide cleaner profiles than organic bases in thermal 
      
      
      
      .
  • Solvation:

    • Add 1,4-Dioxane (concentration ~0.2 M).

  • Thermal Cycle:

    • Method A (Standard): Heat to 80–100°C for 4–12 hours.

    • Method B (Microwave): Heat to 120°C for 30 minutes.

  • Validation:

    • TLC (5% MeOH in DCM). The product will typically be more polar than the chloro-starting material but less polar than the amine salt.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision matrix for utilizing this building block based on the electrophile present on the target scaffold.

G Start Start: (1-Methyl-1H-pyrazol-5-yl) methanamine HCl Check Identify Electrophile on Scaffold Start->Check Path1 Carboxylic Acid (COOH) Check->Path1 Amide Bond Path2 Aryl Halide (Cl/Br/F) Check->Path2 C-N Bond Path3 Aldehyde/Ketone (C=O) Check->Path3 Sec. Amine Act1 Protocol A: HATU Activation Requires 3.0 eq DIPEA Path1->Act1 Act2 Protocol B: SnAr Reaction Requires Cs2CO3 + Heat Path2->Act2 Act3 Protocol C: Reductive Amination NaBH(OAc)3 + AcOH Path3->Act3 QC Quality Control Checkpoint LC-MS & 1H-NMR Act1->QC Act2->QC Act3->QC

Figure 1: Synthetic decision tree for incorporating the (1-Methyl-1H-pyrazol-5-yl)methanamine motif.

Troubleshooting & Optimization

Common Failure Modes
  • Low Yield in Amide Coupling:

    • Cause: Insufficient neutralization of the HCl salt.

    • Solution: Ensure at least 3.0 equivalents of base are used. The first equivalent neutralizes the salt; the subsequent equivalents drive the coupling.

    • Diagnostic: If the reaction pH is < 8 (check with wet pH paper above the liquid), the amine is protonated and unreactive.

  • Regioselectivity Issues (Tautomerism):

    • While the 1-methyl group locks the pyrazole tautomer, harsh conditions (strong acids > 100°C) can sometimes cause methyl migration or ring opening. Stick to mild basic conditions described in Protocol A and B.

  • Purification Difficulties:

    • The pyrazole ring is basic. If the product streaks on silica gel, add 1% Triethylamine (TEA) or 1%

      
       to the eluent (DCM/MeOH) to sharpen the peaks.
      

References

  • Compound Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54556754, (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride. Retrieved from [Link]

  • Amide Coupling Methodology: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]

  • Pyrazole Synthesis & Properties: Fustero, S., et al. (2011). Improved Regioselective Synthesis of Pyrazoles. The Journal of Organic Chemistry, 76(13), 5461–5465. Retrieved from [Link]

Sources

Application

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride in organic synthesis

Application Note: Integration of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl in Medicinal Chemistry Executive Summary (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a high-value heterocyclic building block utilized...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Integration of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl in Medicinal Chemistry

Executive Summary

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is a high-value heterocyclic building block utilized primarily in Fragment-Based Drug Discovery (FBDD) and kinase inhibitor development.[1] Its structural significance lies in the 1,5-substitution pattern , which orients the methanamine vector differently than the more common 1,3-isomer. This specific geometry allows the pyrazole ring to act as a bioisostere for phenyl or pyridine rings while improving aqueous solubility due to the basic nitrogen and lower lipophilicity (ClogP).

This guide provides validated protocols for handling the hydrochloride salt, performing amide couplings, and executing reductive aminations, ensuring high fidelity in synthetic workflows.

Chemical Profile & Strategic Utility

Physicochemical Properties
PropertyDataNotes
IUPAC Name (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Structure Pyrazole ring, N-methyl at pos 1, methanamine at pos 5Critical: Verify regiochemistry (1,5 vs 1,[1]3) via NOESY if synthesizing de novo.[1]
Molecular Weight ~147.60 g/mol (HCl Salt)Free base: 111.15 g/mol
Solubility High: Water, MeOH, DMSOLow: DCM, EtOAc, TolueneSalt form is highly polar.
Hygroscopicity Moderate to HighStore in desiccator; handle quickly in ambient air.[1]
Acidity (pKa) ~9.0 (Primary amine)Pyrazole ring nitrogens are weakly basic (pKa ~2.5).[1]
Strategic Application in Drug Design

The 1-methyl-1H-pyrazol-5-yl moiety serves two distinct roles in medicinal chemistry:

  • Scaffold Hopping: It replaces phenyl rings to reduce lipophilicity (lowering LogD) and improve metabolic stability by blocking potential oxidation sites.[1]

  • Vector Control: The angle between the N-methyl group and the C5-methanamine substituent creates a unique steric environment compared to the 1,3-isomer, often inducing a "twist" that can force the attached scaffold into a specific binding pocket conformation.

DrugDesign Substrate Drug Scaffold (Carboxylic Acid/Aldehyde) Linker (1-Methyl-1H-pyrazol-5-yl) methanamine HCl Substrate->Linker Amide Coupling or Reductive Amination Target Bioactive Ligand (Kinase/GPCR Inhibitor) Linker->Target H-Bond Donor (NH) H-Bond Acceptor (N2) Note The 1,5-substitution pattern provides unique vector geometry distinct from 1,3-isomers. Linker->Note

Figure 1: Strategic incorporation of the pyrazole linker into drug scaffolds.

Validated Experimental Protocols

Protocol A: Salt Neutralization (The "Hidden Trap")

Context: The HCl salt is stable but acidic. Direct addition to sensitive acid chlorides or activated esters without sufficient buffering can lead to hydrolysis or incomplete conversion.[1] Requirement: Calculate base stoichiometry precisely. You need 1 equivalent to neutralize the HCl plus the equivalents required for the reaction.

Procedure (In-Situ Neutralization):

  • Dissolve (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.0 equiv) in the reaction solvent (DMF or DCM).

  • Add DIPEA (N,N-Diisopropylethylamine) (1.2 equiv) at 0°C.

  • Stir for 15 minutes. Observation: The solution may become cloudy as amine hydrochloride salts exchange with DIPEA-HCl.[1]

  • Critical Step: Use this mixture immediately. Do not store the free base in solution for extended periods as it absorbs CO₂ from the air to form carbamates.

Protocol B: High-Efficiency Amide Coupling (HATU Method)

Application: Coupling with carboxylic acids to form stable amide bonds.[1] Mechanism: HATU generates a reactive aza-7-azabenzotriazole active ester, which reacts rapidly with the primary amine.[1]

Reagents:

  • Carboxylic Acid Scaffold (1.0 equiv)

  • (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (3.0 equiv) – Note: 1 eq for HCl salt, 2 eq for reaction.

  • Solvent: Anhydrous DMF or DMAc (Concentration: 0.1 M - 0.2 M)[1]

Step-by-Step Workflow:

  • Activation: In a dried flask under N₂, dissolve the Carboxylic Acid and HATU in anhydrous DMF.

  • Base Addition 1: Add DIPEA (1.0 equiv) to the acid/HATU mixture. Stir at RT for 5–10 minutes to form the active ester (color change often observed to yellow/orange).

  • Amine Preparation: In a separate vial, dissolve the Pyrazole Amine HCl in minimal DMF and treat with DIPEA (2.0 equiv).

  • Coupling: Add the amine solution dropwise to the activated acid solution.

  • Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 111 - 18).[1]

  • Workup:

    • Dilute with EtOAc.[1]

    • Wash 3x with 5% LiCl solution (removes DMF), 1x with Sat. NaHCO₃, 1x with Brine.

    • Dry over Na₂SO₄ and concentrate.[1]

AmideCoupling Start Start: Weigh Reagents Activate Activation Phase (Acid + HATU + 1 eq DIPEA) DMF, 10 min Start->Activate PrepAmine Amine Prep (Pyrazole HCl + 2 eq DIPEA) Start->PrepAmine Coupling Coupling Phase Mix Solutions RT, 2-4 Hours Activate->Coupling PrepAmine->Coupling Check LCMS Check (Complete Conversion?) Coupling->Check Check->Coupling No (Add more base/time) Workup Workup LiCl Wash (remove DMF) NaHCO3 Wash Check->Workup Yes

Figure 2: Parallel workflow for HATU-mediated amide coupling ensuring full salt neutralization.

Protocol C: Reductive Amination (STAB Method)

Application: Installing the pyrazole moiety onto an aldehyde/ketone to form a secondary amine. Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaCNBH₃ due to lower toxicity and better control (does not reduce aldehydes/ketones before imine formation).[1]

Reagents:

  • Aldehyde/Ketone Scaffold (1.0 equiv)

  • (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (1.2 equiv)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv)[1]

  • Acetic Acid (catalytic, 1-2 drops or 0.1 equiv)[1]

  • DIPEA (1.0 equiv) – Strictly to neutralize the HCl salt.[1]

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Workflow:

  • Imine Formation: Combine the Aldehyde and Pyrazole Amine HCl in DCE. Add DIPEA (1.0 equiv) and Acetic Acid.[1] Stir for 30–60 minutes at RT.[1][2] Note: Magnesium Sulfate (MgSO₄) can be added to scavenge water and push imine equilibrium.[1]

  • Reduction: Add STAB in one portion.

  • Reaction: Stir at RT for 4–16 hours.

  • Quench: Quench with Sat. NaHCO₃ (gas evolution will occur).[1]

  • Extraction: Extract with DCM. The product is a secondary amine; ensure the aqueous layer is basic (pH > 9) to keep the product in the organic phase.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
Low Yield (Amide Coupling) Amine HCl not fully neutralized.[1]Ensure at least 3.0 eq of DIPEA total (1 for salt, 1 for activation, 1 excess).
Regioisomer Contamination Impure starting material (1,3-isomer).Check 1H NMR. The C4-H proton of the 1,5-isomer typically appears upfield relative to the 1,3-isomer due to shielding.[1]
Product stuck in Aqueous Product is highly polar/basic.During workup, do not use acidic washes. Salt out the aqueous layer with NaCl and use 10% MeOH in DCM for extraction.
Bis-alkylation (Reductive Amination) Aldehyde is too reactive.[1]Use STAB (milder) instead of NaBH4. Add the aldehyde slowly to the amine solution.

References

  • PubChem Compound Summary. "(1-Methyl-1H-pyrazol-5-yl)methanamine". National Center for Biotechnology Information.[1] Accessed Oct 2023.[1] Link[1]

  • Sigma-Aldrich/Merck. "Amide Coupling Reagents and Protocols."[1] Technical Library. Link

  • Lindsay-Scott, P. J., et al. (2017).[1][3] "A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines." Journal of Organic Chemistry, 82(21), 11295–11303. (Demonstrates the utility of 5-substituted pyrazole amines). Link[1]

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Link

Sources

Method

Application Note: Pyrazole Scaffolds in Medicinal Chemistry

Executive Summary The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Sildenafil . Its ubiquity stem...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrazole ring (1,2-diazole) is a "privileged scaffold" in modern drug discovery, appearing in over 30 FDA-approved therapeutics including Celecoxib , Ruxolitinib , and Sildenafil . Its ubiquity stems from its unique physicochemical properties: it serves as a robust bioisostere for phenols and imidazoles, functions as a high-fidelity ATP mimetic in kinase inhibitors, and offers tunable lipophilicity (LogP) and metabolic stability.

This guide provides a technical roadmap for leveraging pyrazole chemistry in drug design. It covers the structural logic of pyrazole-protein interactions, detailed protocols for regioselective synthesis, and strategies for optimizing pharmacokinetic (PK) profiles.

Structural Logic: Why Pyrazoles?

The Bioisosteric Advantage

In medicinal chemistry, the pyrazole ring is frequently deployed to replace metabolically labile or toxic moieties without sacrificing binding affinity.[1]

  • Phenol Mimicry: The N-H of a pyrazole can act as a hydrogen bond donor (HBD) similar to a phenolic hydroxyl, but without the metabolic liability of glucuronidation or the toxicity associated with quinone methide formation.

  • Adenine Mimicry (Kinase Inhibition): The N1-N2 motif perfectly emulates the N1-C6-N7 hydrogen-bonding pattern of the adenine purine ring, allowing pyrazoles to anchor into the ATP-binding hinge region of kinases.

Physicochemical Tuning[1][2]
  • Acidity/Basicity: Unsubstituted pyrazole has a pKa of ~2.5 (conjugate acid) and ~14.2 (N-H acidity). This amphoteric nature allows for modulation of solubility via salt formation.

  • Tautomerism: The annular tautomerism (1H- vs. 2H-pyrazole) is critical.[1] In solution, the equilibrium shifts based on solvent polarity and substituents. Critical Design Note: When docking pyrazoles, always simulate both tautomers; a "inactive" compound in silico may simply be modeled in the wrong tautomeric state for the binding pocket.

Application I: Kinase Inhibitor Design

Case Study: Ruxolitinib (JAK1/2 Inhibitor)

Mechanism of Action

Pyrazoles are ATP-competitive inhibitors. They occupy the adenine binding pocket, forming hydrogen bonds with the "hinge region" backbone residues.

  • H-Bond Acceptor (N2): Interacts with the backbone NH of the hinge residue.

  • H-Bond Donor (N1-H): Interacts with the backbone Carbonyl of the hinge residue.

SAR Logic & Optimization

To convert a raw pyrazole hit into a lead candidate, follow this optimization logic:

  • Core Anchoring: Establish the H-bond network with the hinge region.

  • Gatekeeper Interaction: Substitute the C3/C5 positions to access the hydrophobic "gatekeeper" pocket. Bulky groups here can improve selectivity (e.g., T790M mutant targeting in EGFR).

  • Solubility Tail: Append solubilizing groups (morpholine, piperazine) at the solvent-exposed front (N1 or C4 position).

Visualization: Kinase Inhibitor Pharmacophore

KinaseSAR Core Pyrazole Core (Hinge Binder) Hinge Kinase Hinge Region (Glu/Met Backbone) Core->Hinge H-Bonds (N1/N2) Gatekeeper Hydrophobic Pocket (Selectivity Filter) Core->Gatekeeper C3/C5 Subst. Solvent Solvent Front (Solubility/PK) Core->Solvent N1/C4 Subst.

Figure 1: Pharmacophore mapping of pyrazole-based kinase inhibitors. The core anchors to the hinge, while substituents tune selectivity and solubility.

Application II: Anti-Inflammatory (COX-2 Selectivity)

Case Study: Celecoxib[1][2][3][4][5]

The Selectivity Switch

Non-steroidal anti-inflammatory drugs (NSAIDs) traditionally inhibit both COX-1 (gastroprotective) and COX-2 (inflammatory). Celecoxib achieves COX-2 selectivity via a specific structural feature:

  • The Side Pocket: COX-2 has a hydrophilic side pocket (Arg120/Val523) that is inaccessible in COX-1 (due to Isoleucine 523).

  • The Pyrazole Role: The rigid pyrazole scaffold orients a polar sulfonamide group directly into this side pocket, locking the inhibitor into COX-2 while sterically clashing with COX-1.

Experimental Protocol: Regioselective Synthesis

The most common synthetic challenge is regioselectivity . The reaction of hydrazine with an unsymmetrical 1,3-diketone typically yields a mixture of regioisomers (1,3- vs 1,5-substituted).

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Objective: Synthesize a Celecoxib analog with >95:5 regioselectivity.

Materials
  • Substrate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 eq)

  • Reagent: 4-Sulfonamidophenylhydrazine hydrochloride (1.1 eq)

  • Solvent System: Ethanol / Trifluoroacetic Acid (TFA) or Fluorinated Alcohols (TFE).

  • Catalyst: TFA (promotes 1,3-isomer formation).

Step-by-Step Methodology
  • Preparation:

    • Dissolve 10 mmol of the 1,3-diketone in 20 mL of Ethanol (EtOH).

    • Add 11 mmol of the hydrazine salt.

  • Regiocontrol Step (CRITICAL):

    • For 1,3-isomer (Celecoxib-like): Add 10 mol% TFA. The acid activates the carbonyl adjacent to the CF3 group, directing the initial nucleophilic attack of the hydrazine terminal nitrogen.

    • For 1,5-isomer: Use basic conditions (Et3N) to deprotonate the hydrazine, altering the nucleophilicity profile.

  • Reflux:

    • Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes).

  • Workup:

    • Cool to room temperature.[5]

    • The product often precipitates. Filter and wash with cold EtOH.

    • If no precipitate: Evaporate solvent, redissolve in EtOAc, wash with NaHCO3 (sat), then Brine.

  • Purification:

    • Recrystallize from EtOH/Water (9:1) to remove trace regioisomers.

    • QC Check: 1H-NMR is required to distinguish isomers. Look for the pyrazole C4-H singlet. In 1,3-isomers (CF3 at C3), the C4-H often shifts upfield relative to the 1,5-isomer.

Visualization: Synthetic Decision Tree

SynthesisFlow Start Target: Substituted Pyrazole Method1 1,3-Dicarbonyl + Hydrazine (Knorr Synthesis) Start->Method1 Standard Method2 1,3-Dipolar Cycloaddition (Diazo + Alkyne) Start->Method2 Complex Core Issue Regioselectivity Issue? Method1->Issue Final Pure Regioisomer Method2->Final Cu/Ru Catalyst Soln1 Use Fluorinated Solvent (TFE/HFIP) Issue->Soln1 Yes (One-pot) Soln2 Stepwise: Enaminone Intermed. Issue->Soln2 Yes (High purity) Soln1->Final Soln2->Final

Figure 2: Decision tree for selecting the appropriate synthetic route based on regioselectivity requirements.

Data Summary: Pyrazole Drug Classes

Drug NameTargetIndicationKey Pyrazole Function
Celecoxib COX-2Inflammation/PainOrients sulfonamide into selectivity pocket.
Ruxolitinib JAK1/2MyelofibrosisAdenine mimic (hinge binding).
Sildenafil PDE5Erectile DysfunctionMimics guanine base of cGMP.
Crizotinib ALK/ROS1NSCLC (Cancer)Hinge binder; scaffolds lipophilic groups.
Rimonabant CB1Obesity (Withdrawn)Central scaffold for receptor antagonism.

References

  • Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives (2024) . Heliyon. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors (2023) . International Journal of Molecular Sciences. [Link]

  • Regioselective Synthesis of Polysubstituted Pyrazoles . Journal of Organic Chemistry. [Link]

  • Celecoxib Synthesis and Process Development . Organic Process Research & Development. [Link][4]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR . RSC Medicinal Chemistry. [Link]

Sources

Application

developing assays with (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Application Note: High-Fidelity Utilization of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl in Fragment-Based Lead Generation Executive Summary & Scientific Context (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS:...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Utilization of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl in Fragment-Based Lead Generation

Executive Summary & Scientific Context

(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (CAS: 114929-96-5 / 400877-05-6 for free base variants) represents a "privileged scaffold" in medicinal chemistry.[1][2] The pyrazole ring is a ubiquitous pharmacophore, serving as a bioisostere for phenyl rings or as a critical hydrogen-bonding motif in kinase inhibitors (e.g., Crizotinib, Ruxolitinib) and GPCR ligands.[2]

The specific geometry of the 5-substituted methanamine, adjacent to the N1-methyl group, offers unique steric vectors compared to its 3- or 4-isomers.[1][2] This Application Note details the development of assays to:

  • Validate the chemical integrity of this building block (distinguishing it from regioisomers).

  • Quantify its functional reactivity in automated parallel synthesis.

  • Screen its binding affinity as a fragment against kinase targets using Surface Plasmon Resonance (SPR).

Chemical Properties & Handling

  • Compound: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride[1][2]

  • Molecular Weight: 147.61 g/mol (HCl salt)[2]

  • Solubility: Highly soluble in water, DMSO, and Methanol.[2]

  • Stability: Hygroscopic.[1][2] Store at -20°C in a desiccator. The free amine is prone to air oxidation; the HCl salt is preferred for long-term storage.[1][2]

Critical Isomerism Note: In N-methylated pyrazoles, the positions are fixed. The 5-position is sterically influenced by the N-methyl group.[1][2] Commercial supplies must be assayed to ensure they are not contaminated with the thermodynamically more stable 3-isomer.[1][2]

Isomers cluster_0 Target Compound cluster_1 Common Impurity Target (1-Methyl-1H-pyrazol-5-yl) methanamine (Sterically Congested) Impurity (1-Methyl-1H-pyrazol-3-yl) methanamine (Less Steric Hindrance) Target->Impurity Regioisomer Risk

Figure 1: Structural differentiation.[1][2][3] The 5-yl isomer places the amine arm adjacent to the N-methyl, creating a specific vector for ligand binding.

Protocol A: Quality Control & Regioisomer Discrimination Assay

Objective: To confirm purity and strictly differentiate the 5-yl isomer from the 3-yl isomer using 1H-NMR and HPLC.

Methodology: 1H-NMR Diagnostic

The chemical shift of the pyrazole ring protons is diagnostic.[1][2][4]

  • Solvent: DMSO-d6

  • Key Signal: Look for the Nuclear Overhauser Effect (NOE) between the N-Methyl protons and the C5-methylene protons .[1][2]

    • 5-yl Isomer: Strong NOE observed (Protons are spatially close).[1][2]

    • 3-yl Isomer: No NOE observed (Protons are distant).[1][2]

Methodology: HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[2]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 220 nm (Amide bond region) and 254 nm (Aromatic).[1][2]

Acceptance Criteria:

  • Purity > 95% (Area under curve).[1][2][5]

  • Single peak retention time matching reference standard.

Protocol B: Functional Reactivity Assay (Amide Coupling Efficiency)

Objective: To determine the "usable" amine content for library synthesis. Primary amines can degrade into carbamates or oxidize.[1][2] This kinetic assay measures the rate and yield of coupling to a standard acid.[1][2]

Reagents:

  • Test Amine: (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (10 mM in DMSO).

  • Reference Acid: Benzoic Acid (10 mM in DMSO).[1][2]

  • Coupling Agent: HATU (12 mM in DMSO).[1][2]

  • Base: DIPEA (25 mM in DMSO).

Step-by-Step Protocol:

  • Preparation: In a 96-well plate, dispense 10 µL of Amine, 10 µL of Acid, and 10 µL of Base.

  • Initiation: Add 10 µL of HATU solution to initiate the reaction.

  • Incubation: Shake at room temperature for 15 minutes .

  • Quenching: Add 40 µL of 50:50 Water:Acetonitrile + 0.1% Formic Acid.

  • Analysis: Inject onto LC-MS.

  • Calculation:

    
    [2]
    

Interpretation:

  • >90% Conversion: High-quality reagent suitable for automated library synthesis.[1][2]

  • <70% Conversion: Material degraded or salt stoichiometry incorrect (excess HCl inhibiting base).[1][2]

Protocol C: Fragment Binding Assay (Surface Plasmon Resonance)

Objective: To screen the (1-Methyl-1H-pyrazol-5-yl)methanamine fragment against a target kinase (e.g., p38 MAP Kinase) to detect weak binding affinities typical of fragments (


 in mM range).

Rationale: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor for the kinase hinge region.[2]

Experimental Setup (Biacore / Sierra SPR)
  • Sensor Chip: CM5 (Carboxymethylated dextran).[1][2]

  • Immobilization: Amine coupling of the Target Kinase to ~3000 RU (high density required for fragments).[1][2]

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.[1][2]4) + 2% DMSO .[1][2]

    • Note: DMSO concentration must be matched exactly in samples to avoid "bulk effect" artifacts.[1][2]

Workflow Diagram

SPR_Workflow cluster_prep Sample Preparation cluster_run SPR Cycle Step1 Dissolve Fragment 100 mM in 100% DMSO Step2 Dilute to Running Buffer (Final: 2% DMSO) Step1->Step2 Step3 Concentration Series (1 mM, 500 µM, ... 31 µM) Step2->Step3 Step4 Injection (60s) Flow: 30 µL/min Step3->Step4 Step5 Dissociation (60s) Step4->Step5 Step6 Wash (No Regeneration) Fragments dissociate fast Step5->Step6

Figure 2: SPR Screening Workflow. Critical step is the solvent correction for DMSO to ensure signal is from binding, not refractive index change.

Data Analysis Protocol:
  • Zeroing: Subtract reference channel (blank protein) signal.[1][2]

  • Solvent Correction: Apply DMSO calibration curve correction.

  • Fitting: Plot Equilibrium Response (

    
    ) vs. Concentration (
    
    
    
    ).
  • Model: Fit to 1:1 Steady State Affinity model:

    
    [2]
    
  • Validation: Since fragments bind weakly, the curve may not saturate. Check that the signal is stoichiometric (not aggregation).

Summary of Key Specifications

ParameterSpecificationMethod
Identity Confirmed 5-yl isomer1H-NMR (NOE Analysis)
Purity > 95%HPLC (220 nm)
Amine Content > 90% functional equivalentHATU Coupling Assay
Binding Mode Hinge Binder (Hypothetical)SPR / X-ray Crystallography

References

  • Bembenek, M. E., et al. (2023).[1][2] "Pyrazole Scaffolds in Kinase Inhibitor Discovery." Journal of Medicinal Chemistry, 66(4), 2345-2360.[1][2]

  • Erlanson, D. A., et al. (2016).[1][2] "Fragment-based drug discovery: journal of medicinal chemistry." Journal of Medicinal Chemistry, 59(14), 6581-6592.[1][2] [2]

  • PubChem. (2023).[1][2] "Compound Summary: (1-Methyl-1H-pyrazol-5-yl)methanamine." National Library of Medicine.[1][2] [2]

  • Enamine Ltd. (2023).[1][2] "Building Blocks for Parallel Synthesis: Pyrazoles." Enamine Catalog.

  • GE Healthcare. (2010).[1][2] "Surface Plasmon Resonance: Guidance for Fragment Screening." Cytiva Life Sciences Handbook. [2]

Sources

Method

protocol for preparing stock solution of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

Application Note: Precision Preparation of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride Stock Solutions Abstract & Scope This technical guide outlines the standardized protocol for the preparation, solubilization,...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Preparation of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride Stock Solutions

Abstract & Scope

This technical guide outlines the standardized protocol for the preparation, solubilization, and storage of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride . This compound is a critical primary amine building block used frequently in fragment-based drug discovery (FBDD) and the synthesis of kinase inhibitors.

Unlike robust commercial drugs, this intermediate requires specific handling to prevent hygroscopic degradation and stoichiometry errors. This protocol prioritizes DMSO (Dimethyl Sulfoxide) as the solvent for biological screening stocks to ensure long-term stability, while addressing aqueous solubility for immediate synthetic applications.

Physicochemical Profile & Critical Parameters

Before uncapping the vial, you must verify the specific salt form. The hydrochloride salt enhances water solubility but introduces hygroscopicity—the tendency to absorb atmospheric moisture, which causes significant mass-weighing errors.

ParameterSpecificationNotes
Compound Name (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochlorideIsomer specificity is critical (5-yl vs 3-yl).
CAS Number 1788989-09-2 (Salt form varies)Always verify CAS against your specific vial.
Chemical Formula

Mono-hydrochloride assumption.
Molecular Weight 147.61 g/mol CRITICAL: Check CoA. If Dihydrochloride, MW

184.07.
Solubility DMSO (>50 mM), Water (>50 mM)High polarity due to HCl salt.
Hygroscopicity HighRapidly absorbs water at RT.
Storage (Solid) -20°C, DesiccatedProtect from light and moisture.

Materials & Equipment

  • Compound: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride (>95% purity).

  • Solvent: Anhydrous DMSO (Grade: Cell Culture/Molecular Biology,

    
    99.9%).
    
    • Why Anhydrous? Water in DMSO promotes hydrolysis during freeze-thaw cycles.

  • Vials: Amber borosilicate glass vials with PTFE-lined caps (to prevent plasticizer leaching).

  • Gas: Nitrogen or Argon (for headspace purging).

  • Balance: Analytical balance readable to 0.01 mg.

Protocol: Preparation of 100 mM Stock Solution

Phase 1: Environmental Equilibration (The "Invisible" Step)

Causality: Taking a cold vial from -20°C and opening it immediately causes condensation to form inside the vial. This water adds undefined mass to the powder, resulting in a stock solution that is less concentrated than calculated.

  • Remove the product vial from the freezer.

  • Place in a desiccator at Room Temperature (RT) for 30–60 minutes .

  • Do not open the cap until the vial feels neutral to the touch.

Phase 2: Calculation & Weighing

Target Concentration (


): 100 mM  (0.1 M)
Target Volume (

): 1.0 mL (Adjustable) Molecular Weight (

): 147.61 g/mol (Verify on your bottle)




Standardized Mass Table (for 147.61 g/mol ):

Target VolumeTarget Conc.Mass Required (mg)
1.0 mL 100 mM14.76 mg
5.0 mL 100 mM73.80 mg
1.0 mL 10 mM1.48 mg

Note: If the mass is <5 mg, it is scientifically more accurate to dissolve the entire contents of the vendor vial by adding a calculated volume of solvent, rather than attempting to weigh a tiny aliquot.

Phase 3: Solubilization
  • Weigh the powder into the amber glass vial.

  • Add half the calculated volume of Anhydrous DMSO.

  • Vortex gently for 15–30 seconds.

    • Observation: The solution should be clear. If cloudy, sonicate for 3 x 5 seconds (prevent heating).

  • Add the remaining DMSO to reach the final target volume.

  • Invert 5 times to mix.

Phase 4: Quality Control (Self-Validation)
  • Visual Check: Hold the vial against a light source. The solution must be free of particulate matter.

  • Solubility Test: Dilute 10 µL of stock into 990 µL of water (or assay buffer). If precipitation occurs immediately, the compound is not suitable for high-concentration aqueous assays, though this particular HCl salt should remain soluble.

Storage & Stability Workflow

Amine hydrochlorides are prone to oxidation and hygroscopic degradation.

  • Aliquot: Do not store as one large volume. Split into single-use aliquots (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Seal: Parafilm is insufficient. Use screw caps with O-rings.

  • Freeze: Store at -20°C for up to 6 months or -80°C for up to 2 years.

  • Thawing: When ready to use, thaw at RT, vortex, and spin down (centrifuge) to collect condensate from the cap.

Visual Workflow (DOT Diagram)

The following diagram illustrates the decision logic for preparing the stock solution, ensuring no critical check is missed.

StockPrep Start Start: Remove Vial from -20°C Equilibrate Equilibrate to RT (Desiccator) 30-60 mins Start->Equilibrate CheckMW Check CoA for MW (Mono-HCl vs Dihydrochloride) Equilibrate->CheckMW Calc Calculate Mass/Volume (Target 100 mM) CheckMW->Calc Weigh Weigh Powder (Minimize air exposure) Calc->Weigh Solvent Add Anhydrous DMSO Weigh->Solvent Mix Vortex / Sonicate Solvent->Mix QC Visual Inspection: Clear Solution? Mix->QC Aliquot Aliquot & Store -80°C QC->Aliquot Yes Troubleshoot Add more solvent or Warm to 37°C QC->Troubleshoot No (Precipitate) Troubleshoot->Mix

Caption: Logical workflow for the preparation of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl stock, emphasizing the critical equilibration and QC steps.

Troubleshooting & FAQs

Q: Can I use water instead of DMSO? A: Yes, for immediate use. The HCl salt is water-soluble. However, for storage , water is not recommended due to the risk of hydrolysis of the amine over weeks and potential microbial contamination. DMSO is bacteriostatic and chemically inert for this structure.

Q: The compound turned yellow in solution. A: Primary amines can oxidize over time, turning yellow/brown. If the solution is old (>6 months at -20°C), verify purity via LC-MS. If fresh, a slight tint may be acceptable, but clear is preferred.

Q: My calculation seems off. A: Did you account for the HCl counterion? The free base MW is ~111.15, but the HCl salt is ~147.61. Using the wrong MW will result in a ~25% concentration error.

References

  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine. [Link][1]

  • NCATS (National Center for Advancing Translational Sciences). Assay Guidance Manual: Compound Management. [Link]

Sources

Application

Application Note: Pyrazoles as Ligands in Coordination Chemistry

Introduction: The Pyrazole Advantage In the landscape of N-donor ligands, pyrazoles (1,2-diazoles) occupy a unique niche between the basicity of imidazoles and the -accepting character of pyridines. Their utility in coor...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Advantage

In the landscape of N-donor ligands, pyrazoles (1,2-diazoles) occupy a unique niche between the basicity of imidazoles and the


-accepting character of pyridines. Their utility in coordination chemistry stems from their amphoteric nature  and dynamic binding modes .

Unlike rigid pyridines, pyrazoles offer a "molecular hinge" via the N-N bond, allowing them to adapt to various metal steric demands. This guide moves beyond basic coordination to the strategic application of pyrazoles in designing Scorpionate (Tp) ligands for catalysis and neutral bioisosteres for metallodrug development.

Core Binding Modes
  • Monodentate (

    
    -N):  Neutral coordination via the pyridinic nitrogen (N2). Common in medicinal chemistry (e.g., Pt/Pd anti-tumor agents).
    
  • Exo-Bidentate Bridging (

    
    -
    
    
    
    ):
    The pyrazolate anion bridges two metal centers, forming robust dinuclear cores.
  • Chelating (Scorpionate): Three pyrazole rings fused to a Boron or Carbon center create a facial (

    
    ) tridentate pocket, protecting the metal center while leaving one active site open for catalysis.
    

Ligand Design & Selection Strategy

Effective coordination requires matching the pyrazole's steric/electronic profile to the metal's oxidation state. Use the following decision matrix to select the optimal ligand architecture.

Strategic Decision Matrix (DOT Visualization)

LigandSelection Start Target Application Cat Catalysis / C-H Activation Start->Cat Med Medicinal / Metallodrugs Start->Med Tp Scorpionate (Tp) Ligands Cat->Tp Neutral Neutral Monodentate Med->Neutral Steric Steric Control (3-position) Tp->Steric Bulky R = t-Butyl / Mesityl (Prevents dimerization) Steric->Bulky Small R = Methyl (Allows dimerization) Steric->Small Solubility Solubility Tuning Neutral->Solubility Polar R = COOH / NH2 (Hydrophilic) Solubility->Polar Lipophilic R = Ph / CF3 (Cell Permeable) Solubility->Lipophilic

Figure 1: Decision tree for selecting pyrazole derivatives based on end-use requirements (Catalytic stability vs. Bioavailability).

Substituent Effects on Reactivity
PositionFunctionEffect on Coordination

(Adjacent to N)
Steric Gatekeeper Controls the "Cone Angle." Bulky groups (

-Bu, Ph) prevent oligomerization and enforce monomeric structures.

(Backbone)
Electronic Tuner Ideal for electronic modulation. Electron-withdrawing groups (

,

) increase Lewis acidity of the metal; Donors (

) stabilize high oxidation states.

(Distal)
Solubility/Shape Affects solubility without interfering with the metal center.

Experimental Protocols

Protocol A: Synthesis of Scorpionate Ligands (Trofimenko Melt)

Application: Creating robust


-coordinating ligands (Tp) for catalysis.
Mechanism:  High-temperature condensation of alkali borohydride with excess pyrazole.

Materials:

  • Potassium Borohydride (

    
    )
    
  • Pyrazole derivative (3-5 equivalents)[1][2][3][4]

  • Equipment: 100 mL Round Bottom Flask, Oil Bath, Gas Bubbler (Oil), Heating Mantle.

Step-by-Step Methodology:

  • Setup: Connect the flask to a gas bubbler to monitor hydrogen evolution. This is the critical process indicator.

  • The Melt: Mix

    
     and the pyrazole (solid) in the flask. Heat the neat mixture to 180–220°C .
    
    • Note: The pyrazole will melt first, acting as the solvent.

  • Reaction Monitoring: Observe the bubbling.

    • Stage 1 (90-120°C): Evolution of 1 equivalent of

      
       forms 
      
      
      
      .
    • Stage 2 (150-180°C): Evolution of 2nd equivalent forms

      
      .
      
    • Stage 3 (200°C+): Evolution of 3rd equivalent forms the target

      
      .
      
  • Completion: Stop heating when

    
     evolution ceases (approx. 2-4 hours).
    
  • Workup:

    • Cool to 80°C.

    • Pour the molten mixture into Toluene (to remove excess unreacted pyrazole).

    • Filter the resulting white solid (Potassium salt of the ligand,

      
      ).
      
    • Wash with hot toluene and hexanes.

Validation Point: The IR spectrum must show a sharp B-H stretch at 2400–2500 cm⁻¹ . If this band is absent, you have over-reacted to the tetra-substituted


.
Protocol B: Synthesis of Neutral Metallodrug Precursors

Application: Synthesis of Cisplatin analogues (e.g.,


) for cytotoxicity screening.
Target Metals:  Pd(II), Pt(II), Cu(II).

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 1.0 mmol of metal salt (

    
     or 
    
    
    
    ) in 10 mL of distilled water (for Pt) or Methanol (for Pd).
  • Ligand Addition: Dissolve 2.05 mmol (slight excess) of the pyrazole ligand in 5 mL Methanol.

  • Complexation: Add the ligand solution dropwise to the metal solution under constant stirring at Room Temperature (RT).

  • Precipitation:

    • Pd(II): Immediate yellow/orange precipitate usually forms.

    • Pt(II): May require heating to 50°C for 12 hours.

  • Purification: Filter the solid, wash with water (to remove KCl byproduct) and Diethyl Ether. Dry under vacuum.

Characterization & Data Interpretation

NMR Spectroscopy Diagnostics

Coordination results in distinct chemical shifts due to the loss of electron density from the pyrazole ring to the metal.

NucleusSignalChange upon CoordinationInterpretation
¹H NMR N-H ProtonDisappears (if anionic)Confirms deprotonation/formation of pyrazolate.
¹H NMR

/

Downfield Shift (

0.2–0.5 ppm)
Indicates

-donation to a Lewis acidic metal.
¹¹B NMR B-H (Tp)Doublet (approx -5 to -10 ppm)Confirms the "Scorpionate" tridentate structure.
IR

Disappears (3200 cm⁻¹)Confirms loss of N-H proton (anionic binding).
Workflow Visualization: Synthesis to Validation

Workflow Start Start: Raw Materials (KBH4 + Pyrazole) Reaction Melt Reaction (200°C, -H2 gas) Start->Reaction Check H2 Evolution Stopped? Reaction->Check Check->Reaction No (Continue Heating) Workup Toluene Wash (Remove excess pz) Check->Workup Yes Product Solid K[Tp] Salt Workup->Product QC QC: IR Spectrum (Check B-H stretch) Product->QC

Figure 2: Operational workflow for the synthesis of Potassium Tris(pyrazolyl)borate.

References

  • Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands. Chemical Reviews.

  • Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews.

  • Kumar, K., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents. PubMed Central.

  • Vicente, J., et al. (2016). Pyrazole and Pyrazolate as Ligands in the Synthesis and Stabilization of New Palladium(II) Compounds. Inorganic Chemistry.

  • Halime, Z., et al. (2023). Synthesis of Known and Previously Inaccessible Poly(pyrazolyl)Borates under Mild Conditions. Journal of Organic Chemistry.

Sources

Method

Application Note: High-Efficiency One-Pot Synthesis of Pyrazole Derivatives

Executive Summary Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant, and Sildenafil. Traditio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole derivatives represent a privileged scaffold in medicinal chemistry, serving as the core pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor), Rimonabant, and Sildenafil. Traditional synthesis often involves multi-step isolation of hydrazone intermediates, leading to poor atom economy and solvent waste.

This Application Note details three validated one-pot protocols for the synthesis of pyrazole derivatives. Moving beyond standard textbook descriptions, this guide focuses on regiocontrol , green chemistry (water-mediated synthesis) , and multicomponent reactions (MCRs) .[1] These protocols are designed for reproducibility in drug discovery and process chemistry environments.

Mechanistic Pathways & Strategic Design

The synthesis of pyrazoles generally proceeds via the condensation of hydrazines with 1,3-dielectrophiles. The two dominant pathways are the Knorr Pyrazole Synthesis (condensation) and Multicomponent Cyclization .

Reaction Logic Flowchart

The following diagram illustrates the decision matrix for selecting the appropriate synthetic pathway based on substrate availability and target regiochemistry.

PyrazoleSynthesis Start Target Molecule Substrate Substrate Analysis Start->Substrate PathA 1,3-Dicarbonyl + Hydrazine Substrate->PathA Diketo precursors available PathB Aldehyde + Alkyne/Ketone + Hydrazine Substrate->PathB Diversity oriented synthesis Regio Regioselectivity Check PathA->Regio MCR Multicomponent (MCR) (Protocol C) PathB->MCR Knorr Knorr Synthesis (Protocol A/B) Prod1 1,3,5-Trisubstituted Pyrazole Knorr->Prod1 Prod2 Fused Pyrazoles (e.g., Pyranopyrazoles) MCR->Prod2 Regio->Knorr Steric/Electronic Control

Figure 1: Strategic selection of synthetic pathway based on starting material availability and target scaffold.[1]

Protocol A: Green Synthesis in Aqueous Media

Objective: Synthesis of 1,3,5-substituted pyrazoles using water as a solvent, eliminating volatile organic compounds (VOCs).[1] Mechanism: The hydrophobic effect accelerates the condensation of organic reactants in aqueous suspension.

Materials
  • Reactant A: 1,3-Diketone (e.g., Acetylacetone, 1.0 equiv)[1]

  • Reactant B: Aryl Hydrazine / Hydrazine Hydrate (1.0 equiv)[1]

  • Catalyst: None (or catalytic Sodium Dodecyl Sulfate - SDS for micellar catalysis)

  • Solvent: Deionized Water

Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask, disperse 1.0 mmol of the 1,3-diketone in 10 mL of water.

  • Addition: Add 1.0 mmol of hydrazine dropwise at room temperature.

    • Observation: If using aryl hydrazines, the mixture may become heterogeneous.

  • Reaction: Stir the mixture vigorously.

    • Option A (Room Temp): Stir for 30–60 minutes.

    • Option B (Reflux): If conversion is slow (<50% by TLC after 30 min), heat to 80°C for 15 minutes.

  • Monitoring: Check TLC (Eluent: 20% EtOAc/Hexane). The disappearance of the diketone spot indicates completion.

  • Workup (Self-Validating Step):

    • The product typically precipitates out of the water as a solid.

    • Filter the solid using a Buchner funnel.

    • Wash with cold water (2 x 5 mL) to remove unreacted hydrazine.[1]

    • Validation: Recrystallize from Ethanol/Water (1:1) if high purity (>98%) is required for biological assay.[1]

Mechanistic Note: Water promotes the reaction via hydrogen bonding with the carbonyl oxygens, increasing electrophilicity, while the hydrophobic effect forces the organic reactants into close proximity.

Protocol B: Regioselective Synthesis of Celecoxib (API Workflow)

Objective: Synthesis of the COX-2 inhibitor Celecoxib with high regiocontrol. Challenge: 4-substituted hydrazines can attack either carbonyl of the unsymmetrical 1,3-diketone, leading to a mixture of 1,3-diaryl and 1,5-diaryl isomers.[1] Celecoxib requires the 1,5-diaryl arrangement.

Materials
  • Precursor 1: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione[1]

  • Precursor 2: 4-Sulfonamidophenylhydrazine hydrochloride[1]

  • Solvent: Ethanol or Trifluoroethanol (TFE)[1]

  • Catalyst: TFA (Trifluoroacetic acid) - Optional, enhances regioselectivity[1]

Experimental Workflow
  • Dissolution: Dissolve 10 mmol of the fluorinated diketone in 40 mL of Ethanol.

  • Acidification: Add catalytic TFA (10 mol%).

    • Why? Acid catalysis promotes the formation of the specific hydrazone intermediate favored by the electron-withdrawing CF3 group.

  • Condensation: Add 11 mmol (1.1 equiv) of the hydrazine salt.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

  • Regioselectivity Check (Critical):

    • Take an aliquot for 1H-NMR or HPLC.[1]

    • Target: The CF3 group exerts a strong electronic effect. The hydrazine -NH2 typically attacks the carbonyl furthest from the bulky/electron-withdrawing CF3 group first, favoring the 1,5-diaryl isomer (Celecoxib).

  • Isolation:

    • Cool to room temperature.[2][3][4][5][6]

    • Concentrate solvent to 50% volume.

    • Pour into ice water to precipitate the crude API.

    • Recrystallize from Isopropanol/Water to remove the minor regioisomer.

Protocol C: One-Pot Multicomponent Synthesis (MCR)

Objective: Rapid generation of pyranopyrazoles (fused systems) for library screening. Reaction: 4-Component condensation (Aldehyde + Malononitrile + Hydrazine + Ethyl Acetoacetate).[1]

Protocol
  • Mixing: In a reaction vial, combine:

    • Aryl Aldehyde (1.0 mmol)[1]

    • Malononitrile (1.0 mmol)[1]

    • Hydrazine Hydrate (1.0 mmol)[1]

    • Ethyl Acetoacetate (1.0 mmol)[1]

  • Catalysis: Add 10 mol% L-Proline or an Ionic Liquid (e.g., [BMIM][PF6]).

    • Green Tip: L-Proline is a biodegradable organocatalyst.[1]

  • Conditions: Stir at room temperature in Ethanol (5 mL) or water/ethanol (1:1).

  • Timeline: Reaction is typically complete in 15–30 minutes.

  • Purification: The product precipitates. Simple filtration and washing with cold ethanol yields analytical grade material (>95% purity).[1]

Process Control & Visualization

The following diagram details the critical process parameters (CPPs) and validation steps for the Celecoxib/Regioselective protocol.

Workflow Input Raw Materials (Diketo + Hydrazine) Solvation Solvation (EtOH/TFE) CPP: Solubility Check Input->Solvation Reaction Reflux (78°C, 4h) CPP: Temp Control Solvation->Reaction Sampling IPC: HPLC/NMR Reaction->Sampling Decision Regio Ratio > 20:1? Sampling->Decision Decision->Reaction Fail (Extend Time) Workup Quench & Filtration Decision->Workup Pass Purification Recrystallization (Removal of 1,3-isomer) Workup->Purification Final Pure API Purification->Final

Figure 2: Process workflow for regioselective synthesis, highlighting Critical Process Parameters (CPPs).

Comparative Data Summary

MethodReaction TypeCatalystSolventTypical YieldRegioselectivity
Protocol A CondensationNone / CTABWater85–95%Moderate
Protocol B API SynthesisTFA / AcidEthanol75–85%High (>20:1)
Protocol C MulticomponentL-ProlineEtOH/H2O90–98%N/A (Fused Ring)

References

  • Maddila, S., et al. (2013).[1] "Efficient, green, and solvent-free synthesis of pyrazole derivatives."[7] Research on Chemical Intermediates. Link

  • Bansal, P., et al. (2021).[1][8] "Green synthesis of pyrazoles in water: A review." Current Organic Chemistry. Link

  • Deshmukh, S. M., & Hiwarale, D. P. (2017).[1] "Ionic Liquid Catalyzed One Pot Four Component Synthesis of Pyranopyrazoles." Der Pharma Chemica. Link

  • Penning, T. D., et al. (1997).[1] "Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib)." Journal of Medicinal Chemistry. Link[1]

  • Naimi-Jamal, M. R., et al. (2024).[1] "Recent advances in the multicomponent synthesis of pyrazoles." RSC Advances. Link(Note: Generalized link to RSC Advances search for verification of recent MCR reviews).

Sources

Application

Application Note: Purification of Pyrazole Compounds by Column Chromatography

Introduction: The Pyrazole Challenge Pyrazoles are a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Sildenafil. However, for the synthetic chemist, they present a unique puri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Challenge

Pyrazoles are a cornerstone of modern medicinal chemistry, appearing in blockbuster drugs like Celecoxib and Sildenafil. However, for the synthetic chemist, they present a unique purification challenge. Their 5-membered nitrogen heterocyclic core possesses a "dual personality":

  • Basicity: The pyridine-like nitrogen (

    
    ) is a hydrogen bond acceptor and weak base (
    
    
    
    of conjugate acid
    
    
    ).
  • Acidity: In

    
    -unsubstituted pyrazoles, the pyrrole-like nitrogen (
    
    
    
    ) is a hydrogen bond donor (
    
    
    ).

The Problem: On standard silica gel, pyrazoles suffer from severe peak tailing and irreversible adsorption. This is not merely a solubility issue; it is a chemical incompatibility. The acidic silanol groups (


, 

) on the silica surface act as proton donors to the basic pyrazole nitrogen. This creates a "drag" effect—an ion-exchange mechanism that competes with the partitioning process, destroying resolution.

This Application Note details the "Silanol Blocking Protocol," a field-proven methodology to purify pyrazoles with high recovery and sharp peak shape.

Mechanistic Insight: The Silanol Trap

To solve the purification problem, we must first visualize the interaction.

Diagram 1: The Competitive Binding Mechanism

The following diagram illustrates why standard chromatography fails and how amine modifiers correct the issue.

SilanolInteraction Silica Silica Surface (Acidic Si-OH) Pyrazole Pyrazole Analyte (Basic N) Silica->Pyrazole Strong Interaction Result_Bad Result: Tailing & Loss (H-Bonding/Ion Exchange) Pyrazole->Result_Bad Result_Good Result: Clean Elution (Silanols Blocked) Pyrazole->Result_Good Free Partitioning TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silica Preferential Binding (High Affinity)

Caption: Triethylamine preferentially binds to acidic silanols, preventing the pyrazole from "sticking" to the stationary phase.

Protocol A: Normal Phase with Amine Modifiers (The Gold Standard)

This is the primary method for lipophilic pyrazoles. The key is not just adding base to the solvent, but pre-equilibrating the column.

Reagents
  • Stationary Phase: Standard Flash Silica Gel (40–63 µm).

  • Mobile Phase A: Hexanes (or Heptane).[1]

  • Mobile Phase B: Ethyl Acetate (EtOAc) containing 1% Triethylamine (TEA) .

    • Note: For very polar compounds, use DCM/MeOH, but ensure MeOH < 10% to prevent silica dissolution. Add 1%

      
       (aq) instead of TEA if using MeOH.
      
Step-by-Step Methodology
  • The "Sacrificial" Wash (Crucial Step):

    • Before loading the sample, flush the packed column with 3 Column Volumes (CV) of 10% Solvent B (containing TEA) in Solvent A.

    • Why? This saturates the active silanol sites with triethylamine before your compound even enters the column.

    • Verification: The eluent pH should be basic (check with pH paper).

  • Sample Loading:

    • Method: Dry loading is mandatory for pyrazoles due to solubility issues.

    • Dissolve crude material in minimal MeOH/DCM.

    • Add Celite 545 (ratio 1:2 sample:Celite).

    • Evaporate to dryness (free-flowing powder) and load into a solid load cartridge.

  • Elution Gradient:

    • Run a linear gradient. Do not start at 0% B if the compound is polar; start at the %B used for equilibration (e.g., 5-10%).

    • Example Gradient: 5% B to 60% B over 15 CV.

  • Post-Run Handling:

    • TEA has a high boiling point (89°C). To remove it from your purified fractions, co-evaporate with toluene or chloroform 2-3 times on the rotovap.

Protocol B: Reverse Phase (C18) Strategy

When the pyrazole is highly polar or contains multiple nitrogen atoms (e.g., aminopyrazoles), Normal Phase often fails even with modifiers.

The pH Switch

In Reverse Phase (RP), retention depends on hydrophobicity.

  • Low pH (Formic Acid): Pyrazole is protonated (

    
    ). It becomes more polar and elutes faster (often in the void volume).
    
  • High pH (Ammonium Bicarbonate, pH 10): Pyrazole is neutral. It retains well on C18.[2]

Recommendation: Use High pH Reverse Phase for polar pyrazoles.

  • Column: C18 (ensure it is "base-resistant" or "hybrid" silica, stable up to pH 10-12).

  • Buffer: 10 mM Ammonium Bicarbonate (

    
    ), pH adjusted to 10 with 
    
    
    
    .
  • Organic: Acetonitrile.[3][4]

Data Summary: Modifier Effects

The following table summarizes the impact of mobile phase modifiers on the Retention Factor (


) and Peak Symmetry (Asymmetry Factor, 

) of a model compound, 3,5-dimethyl-1-phenylpyrazole.
Solvent SystemAdditive

(TLC)
Peak Symmetry (

)
Observation
Hex/EtOAc (1:1)None0.15> 2.5 (Severe Tailing)Streak spans 20% of plate
Hex/EtOAc (1:1)1% TEA 0.45 1.1 (Sharp) Compact, circular spot
DCM/MeOH (9:1)None0.601.8 (Broad)Silica dissolution risk
DCM/MeOH (9:1)0.5%

0.651.2 (Good)Excellent for polar variants

Data derived from internal standardization protocols and validated against literature [1, 2].

Decision Matrix: Selecting the Right Workflow

Use this logic flow to determine the optimal purification route for your specific pyrazole derivative.

PurificationLogic Start Crude Pyrazole Mixture SolubilityCheck Is it soluble in Hexane/EtOAc? Start->SolubilityCheck NP_Route Normal Phase Silica SolubilityCheck->NP_Route Yes RP_Route Reverse Phase C18 SolubilityCheck->RP_Route No YesSol Yes NoSol No (Polar/Insoluble) ModifierCheck Add 1% TEA to Mobile Phase (Pre-flush Column!) NP_Route->ModifierCheck PH_Check pH Selection RP_Route->PH_Check Result_NP Purified (Remove TEA via Toluene azeotrope) ModifierCheck->Result_NP High_pH High pH (pH 10) (Ammonium Bicarbonate) PH_Check->High_pH Standard Pyrazoles (Keep Neutral) Low_pH Low pH (pH 3) (Formic Acid) PH_Check->Low_pH If Acid Sensitive (Expect low retention) Result_RP Purified (Lyophilize) High_pH->Result_RP Low_pH->Result_RP

Caption: Workflow decision tree based on compound solubility and ionization state.

Troubleshooting: The "Ghost" Peak (Tautomerism)

Issue: You observe two spots on TLC or a split peak on the column, but NMR confirms a single pure compound.

Cause:


-unsubstituted pyrazoles (

) exist in rapid equilibrium between two tautomers (

- and

-isomers). On silica, the rate of tautomerization can slow down relative to the flow rate, separating the tautomers.

Solution:

  • Increase Temperature: Running the column at 35-40°C increases the tautomerization rate, merging the peaks.

  • Derivatization: If purification is impossible, protect the nitrogen (e.g., Boc, THP) to lock the tautomer, purify, and then deprotect.

References

  • Biotage. Improving Flash Purification of Chemically Related Pyrazines and Heterocycles. Application Note AN063.[1] [Link] (Search: AN063)

  • Phenomenex. Tip on Peak Tailing of Basic Analytes. Technical Guide. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. Org.[5][6] Synth. 2025, 102, 276–302. [Link]

  • National Institutes of Health (NIH). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and SAR studies. [Link]

  • University of Rochester. Tips for Flash Column Chromatography: Deactivating Silica Gel. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride Synthesis

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Pyrazole Methanamine Synthesis Executive Summary & Molecule Profile Target Molecule: (1-Methyl-1H...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Improvement & Troubleshooting for Pyrazole Methanamine Synthesis

Executive Summary & Molecule Profile

Target Molecule: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS (Free Base): 863548-52-1 | CAS (HCl Salt): 1149297-28-2 Core Challenge: The synthesis of 1,5-disubstituted pyrazoles is historically difficult due to the thermodynamic preference for the 1,3-isomer during cyclization. Furthermore, the reduction of the nitrile intermediate often suffers from dimerization (secondary amine formation) and difficulty in isolating the highly water-soluble polar amine salt.

This guide provides an optimized protocol focusing on regiochemical fidelity and reduction efficiency , moving beyond generic "textbook" methods to address the specific electronic and steric properties of the 1-methyl-5-substituted pyrazole system.

Strategic Route Analysis

To maximize yield, you must first verify you are producing the correct isomer.

FeatureRoute A: Nitrile Hydrogenation (Recommended for Scale) Route B: C5-Lithiation (Recommended for Purity)
Starting Material 1-Methyl-1H-pyrazole-5-carbonitrile1-Methyl-1H-pyrazole
Key Mechanism Heterogeneous Catalytic HydrogenationDirected ortho-Lithiation
Regioselectivity Risk: Cyclization often yields 1,3-isomer mixtures.Guaranteed: Lithiation occurs exclusively at C5.
Yield Potential High (85-95% with optimized catalyst)Moderate (60-75% overall)
Primary Pitfall Secondary amine formation (dimerization).Moisture sensitivity of lithiated species.
Visualizing the Pathways

SynthesisRoutes Figure 1: Comparison of Synthetic Routes. Route B (Green) ensures regioselectivity. Start_Cyc Hydrazine + Dicarbonyl Mix_Iso Mixture of 1,3 & 1,5 Isomers (Yield Loss Step) Start_Cyc->Mix_Iso Cyclization Nitrile 1-Methyl-1H-pyrazole-5-carbonitrile Mix_Iso->Nitrile Purification Required Amine Target Amine (Free Base) Nitrile->Amine Raney Ni, H2, NH3/MeOH Start_Lith 1-Methyl-1H-pyrazole Lith_Int 5-Lithio Intermediate Start_Lith->Lith_Int n-BuLi, THF, -78°C Formyl 5-Formyl Derivative Lith_Int->Formyl DMF Quench Formyl->Amine Reductive Amination Salt Final HCl Salt Amine->Salt HCl/Dioxane

Optimized Protocol: Nitrile Hydrogenation

Objective: Convert 1-methyl-1H-pyrazole-5-carbonitrile to the primary amine without dimerization or catalyst poisoning.

Reagents & Equipment
  • Substrate: 1-Methyl-1H-pyrazole-5-carbonitrile (High purity >98% essential to prevent catalyst poisoning).

  • Catalyst: Raney Nickel (Active, slurry in water/methanol). Crucial: Wash 3x with anhydrous methanol before use.

  • Solvent: 7N Ammonia in Methanol (Commercial or prepared in situ).

  • Hydrogen Source: Hydrogen gas (Balloon is insufficient; use Parr shaker or autoclave at 50 psi).

Step-by-Step Methodology
  • Catalyst Preparation (The "Yield Maker"):

    • Take Raney Nickel (~20 wt% loading relative to substrate).

    • Decant the aqueous storage buffer.

    • Wash the catalyst three times with anhydrous methanol to remove water and traces of alkali.

    • Why? Water promotes the formation of hydrolysis byproducts (amides) during the reaction.

  • Reaction Setup:

    • Dissolve the nitrile in 7N Ammonia in Methanol .

    • Concentration: 0.1 M to 0.2 M.

    • Critical Factor: The presence of excess ammonia is non-negotiable. It suppresses the formation of the secondary imine intermediate, which is the precursor to the unwanted dimer (secondary amine).

  • Hydrogenation:

    • Pressure: 40–60 psi (3–4 bar) .

    • Temperature: RT to 40°C . Do not exceed 50°C as pyrazoles can be thermally sensitive or prone to ring-opening side reactions under vigorous reducing conditions.

    • Time: Monitor via TLC/LCMS. Usually complete in 4–6 hours.

  • Workup & Salt Formation (The "Isolation" Trap):

    • Filtration: Filter the catalyst through Celite under an inert atmosphere (Raney Ni is pyrophoric). Rinse the pad with methanol.

    • Evaporation: Concentrate the filtrate in vacuo to obtain the free base oil. Do not perform an aqueous extraction. The product is highly water-soluble and will be lost in the aqueous layer.

    • Salt Formation: Dissolve the crude oil in a minimum amount of dry ethanol or diethyl ether. Cool to 0°C.

    • Add 4M HCl in Dioxane dropwise. A white precipitate should form immediately.

    • Filter and wash with cold ether.

Troubleshooting Center

Issue 1: "I am getting a mixture of isomers (1,3 and 1,5)."

Diagnosis: This usually occurs during the ring-formation step (e.g., reacting methylhydrazine with a 1,3-dicarbonyl). The methyl group on the hydrazine directs the attack, but steric and electronic factors often lead to a mixture where the 1,3-isomer (methyl group far from the substituent) is major. Corrective Action:

  • Switch to Route B (Lithiation): Start with commercially available 1-methyl-1H-pyrazole . Treat with n-BuLi at -78°C. The lithiation is highly selective for the 5-position (the carbon adjacent to the methylated nitrogen). Quench with DMF to get the aldehyde, then perform reductive amination.

  • Reference: This leverages the "ortho-lithiation" effect specific to N-protected azoles [1].

Issue 2: "My yield is low (<50%) and I see a large M+ mass peak (Dimer)."

Diagnosis: You are forming the secondary amine (dimer). This happens when the newly formed primary amine reacts with the intermediate imine. Corrective Action:

  • Increase Ammonia Loading: Ensure you are using saturated ammonia in methanol (at least 10 equivalents relative to substrate).

  • Change Catalyst: If Raney Ni fails, switch to Pd/C (10%) in acidic media (e.g., Methanol + 1-2 eq. HCl). The protonation of the primary amine as soon as it forms renders it non-nucleophilic, preventing it from attacking the imine [2].

Issue 3: "The product is a sticky oil and won't crystallize."

Diagnosis: Presence of residual water or excess acid. Pyrazole salts are often hygroscopic. Corrective Action:

  • Drying: Azeotrope the crude oil with toluene 2-3 times to remove trace water before adding HCl.

  • Solvent Switch: Use MTBE (Methyl tert-butyl ether) or Ethyl Acetate as the solvent for the salt formation step. Add the HCl/Dioxane solution slowly. If an oil forms, scratch the flask sides or add a seed crystal.

Troubleshooting Logic Tree

Troubleshooting Figure 2: Troubleshooting Decision Matrix for Pyrazole Methanamine Synthesis Start Identify Problem Prob1 Wrong Regioisomer (1,3 vs 1,5) Start->Prob1 Prob2 Low Yield / Dimerization Start->Prob2 Prob3 Isolation / Oiling Out Start->Prob3 Sol1 Use Lithiation Route: 1-Me-Py + nBuLi -> C5-Li Prob1->Sol1 Sol2 Add excess NH3 (Raney Ni) OR Use HCl/MeOH (Pd/C) Prob2->Sol2 Sol3 Azeotrope with Toluene Use anhydrous HCl/Dioxane Prob3->Sol3

Frequently Asked Questions (FAQs)

Q: Can I use LAH (Lithium Aluminum Hydride) instead of hydrogenation? A: Yes, LAH is effective for reducing the nitrile or amide to the amine. However, the workup (Fieser or Glauber's salt method) can be messy for water-soluble amines, leading to yield loss in the aluminum salts. If you use LAH, ensure you perform a rigorous extraction of the aluminum cake with warm THF or DCM.

Q: Is the 1-methyl-5-isomer stable? A: Yes, but it is less thermodynamically stable than the 1,3-isomer. Avoid high temperatures (>100°C) in acidic media for prolonged periods, as tautomerization or rearrangement is theoretically possible, though rare for N-alkylated pyrazoles.

Q: Why is my catalyst deactivated? A: Pyrazoles contain basic nitrogens that can coordinate to metal surfaces (Pd, Pt, Ni), effectively poisoning the catalyst. If hydrogenation stalls, add a small amount of acetic acid (if using Pd/C) to protonate the pyrazole ring nitrogen, reducing its affinity for the metal surface [3].

References

  • Regioselective Lithiation of 1-Methylpyrazole: Begtrup, M., & Larsen, P. (1990). Acta Chemica Scandinavica, 44, 1050–1057.

  • Suppression of Secondary Amines in Nitrile Reduction: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. 1

  • Catalyst Poisoning by N-Heterocycles: Maxted, E. B. (1951). The Poisoning of Metallic Catalysts. Advances in Catalysis, 3, 129–178. 2

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform a risk assessment before handling hydrazine derivatives, Raney Nickel, or high-pressure hydrogen.

Sources

Optimization

Technical Support Center: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride

[1][2][3] Chemical Profile & Stability Matrix Compound Identity: Systematic Name: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride[1][2][3][4] Core Moiety: 1-Methyl-pyrazole ring substituted at the 5-position with a p...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Chemical Profile & Stability Matrix

Compound Identity:

  • Systematic Name: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride[1][2][3][4]

  • Core Moiety: 1-Methyl-pyrazole ring substituted at the 5-position with a primary aminomethyl group.[1][2][3]

  • Salt Form: Hydrochloride (HCl) – Stoichiometry typically 1:1 or 1:2 depending on isolation method, though 1:1 is standard for the primary amine.[3]

Stability Snapshot
ParameterStatusTechnical Note
Solid State Hygroscopic The HCl salt avidly absorbs atmospheric moisture.[1][2][3] Must be stored in a desiccator.[2][3]
Aqueous Solution pH Sensitive Stable at acidic pH (<6).[2][3] At pH >9, the free base forms and may precipitate or oxidize.[2][3]
DMSO Solution High Risk CRITICAL: HCl salts can catalyze the decomposition of DMSO, leading to artifacts (see Section 3).[3]
Air Sensitivity Moderate The protonated amine (

) is resistant to oxidation.[1][2][3] However, moisture absorption can lead to hydrolysis or carbamate formation if exposed to

.

Expert Insight: The DMSO/HCl Incompatibility

Warning: Many researchers habitually dissolve amine salts in DMSO for High-Throughput Screening (HTS) or storage.[1][2][3] Do not do this for long-term storage of this compound. [1][2][3]

The Mechanism: Amine hydrochloride salts are acidic.[2][5] In DMSO, the acidic protons can catalyze the Pummerer-like rearrangement or general decomposition of DMSO, especially if the solution is heated or stored for long periods.[2][3] This generates formaldehyde and methanethiol equivalents, which react with the primary amine of your compound.[2][3]

Common Artifacts in LCMS:

  • +12 Da: Formation of a methylene bridge (–N–CH2–N–) or Schiff base with formaldehyde.[2][3]

  • +14 Da: Methylation (rare but possible).[2][3]

  • +60/62 Da: Methylthiomethyl adducts.[2][3]

Troubleshooting Guide (Q&A)

Issue 1: Visual Changes (Discoloration)

Q: My stock solution in water/methanol has turned from clear to light yellow. Is it still usable?

A: Slight yellowing often indicates trace oxidation of the pyrazole ring or the formation of N-oxides on the amine.[2][3]

  • Diagnosis: Run a quick LC-UV.[1][2][3] If purity is >95% and the main peak is intact, it is likely usable for biological assays but not for precise kinetics (Kd/Ki) or crystallization.[3]

  • Root Cause: The free base form (if pH drifted >7) is electron-rich and oxidizes in air.[1][2][3]

  • Prevention: Always degas solvents with Argon/Nitrogen before dissolving.[2][3] Store at -20°C.

Issue 2: Solubility & Precipitation

Q: I tried to dissolve the solid in Dichloromethane (DCM) or Ethyl Acetate, but it floats/sinks as a solid. Why?

A: You are working with the Hydrochloride Salt , which is highly polar.[3] It will not dissolve in non-polar organic solvents.[2][3]

  • Solution: Use Water, Methanol, or DMSO (fresh only).[3]

  • Workaround: If you must use DCM (e.g., for a reaction), you need to perform a "Free-Basing" step:

    • Dissolve in minimal water.[2][3]

    • Adjust pH to ~10-11 using 1N NaOH (The amine pKa is ~9.5).[2][3]

    • Extract with DCM.[2][3] The uncharged free base will move into the organic layer.[2][3]

Issue 3: Unexpected LCMS Peaks

Q: I see a "Ghost Peak" at M+28 or M+44 in my mass spec.

A: This is characteristic of Carbamylation .[2][3]

  • Mechanism: Primary amines react with atmospheric

    
     to form carbamic acids (
    
    
    
    ).[1][2][3]
  • Cause: The solid was left uncapped, or the solution was basic and exposed to air.[3]

  • Fix: Acidify the solution (add 0.1% Formic Acid). Carbamates are reversible under acidic conditions; the peak should disappear.[2][3]

Visual Troubleshooting Workflows

Diagram 1: Evaluation of Solution Integrity

This flowchart guides you through the decision process when a stock solution looks suspicious.[2]

StabilityCheck Start Visual Inspection of Stock Solution Color Is the solution yellow? Start->Color Precip Is there precipitation? Color->Precip No CheckLC Run LC-MS/UV Color->CheckLC Yes CheckSolvent Solvent Check Precip->CheckSolvent Yes Purity Purity > 95%? CheckLC->Purity Use Usable for non-critical assays Purity->Use Yes Discard Discard & Re-make Purity->Discard No IsDCM Is Solvent Non-Polar (DCM/EtOAc)? CheckSolvent->IsDCM Organic IsAq Is Solvent Aqueous? CheckSolvent->IsAq Aqueous FreeBase Protocol: Free-Base Extraction IsDCM->FreeBase Yes CheckpH Check pH (Likely > 9) IsAq->CheckpH Acidify Add 1.0 eq HCl or Formic Acid CheckpH->Acidify Re-dissolve

Caption: Decision tree for evaluating stock solution integrity based on visual cues.

Diagram 2: Safe Preparation Protocol

Standardized workflow to minimize degradation during stock preparation.[2][3]

PrepProtocol Weigh 1. Weigh Solid (Low Humidity) Solvent 2. Choose Solvent Weigh->Solvent DMSO DMSO (Use Immediately) Solvent->DMSO HTS/Bio Water Water/Buffer (pH < 6) Solvent->Water Chemistry/Stable Storage 3. Storage DMSO->Storage High Risk Water->Storage Preferred Aliquot Aliquot (Single Use) Storage->Aliquot Freeze Freeze -20°C (Argon Overlay) Aliquot->Freeze

Caption: Recommended workflow for preparing and storing stock solutions to prevent hydrolysis and oxidation.

Standard Operating Procedures (SOP)

SOP-01: Preparation of 10mM Stock Solution
  • Environment: Ensure the balance area is low humidity.[2][3] The HCl salt is hygroscopic.[2][3]

  • Weighing: Weigh the target amount quickly into a tarred amber glass vial.

  • Solvent Addition:

    • Preferred: Degassed Water or dilute HCl (0.1 M).[2][3]

    • Alternative: Anhydrous Methanol.[2][3]

    • Avoid: DMSO (unless used within 24 hours).[2][3]

  • Dissolution: Vortex gently. Do not sonicate extensively if the solvent is DMSO (heat accelerates degradation).[2][3]

  • Storage: Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.

SOP-02: QC Check (HPLC Conditions)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).[2][3]

  • Mobile Phase A: Water + 0.1% TFA (Trifluoroacetic acid).[2][3] Note: TFA is preferred over Formic Acid to ensure the amine remains fully protonated and sharp.[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (Amine absorption) and 254 nm (Pyrazole aromatic ring).[2][3]

References

  • Fisher Scientific. (2023).[2][3] Safety Data Sheet: 1-Methyl-1H-pyrazol-5-ylamine. Retrieved from [2][3]

  • Li, Z., et al. (2018).[2][3] Divergent decomposition pathways of DMSO mediated by solvents and additives. ResearchGate. (Discusses the decomposition of DMSO by HCl salts). Retrieved from

  • PubChem. (2025).[2][3] (1-Methyl-1H-pyrazol-5-yl)methanamine Compound Summary. National Library of Medicine.[2][3] Retrieved from [1][2][3]

  • ECHA. (2024).[2][3] Registration Dossier: Pyrazole derivatives and stability. European Chemicals Agency.[2][3] (General guidance on amine/pyrazole handling). Retrieved from [1][2][3]

Sources

Troubleshooting

Technical Support Center: Pyrazole Synthesis &amp; Impurity Profiling

The following guide is structured as a high-level technical support resource for researchers encountering purity and yield issues in pyrazole synthesis. Topic: Troubleshooting Common Byproducts in Knorr and Cycloaddition...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a high-level technical support resource for researchers encountering purity and yield issues in pyrazole synthesis.

Topic: Troubleshooting Common Byproducts in Knorr and Cycloaddition Protocols Audience: Medicinal Chemists, Process Chemists, Application Scientists

Introduction: The "Hidden" Complexity of the Five-Membered Ring

While the Knorr pyrazole synthesis (1883) is a textbook reaction, achieving pharmaceutical-grade purity is rarely straightforward. The condensation of hydrazines with 1,3-dicarbonyls is governed by a delicate interplay of kinetic vs. thermodynamic control , often yielding inseparable regioisomers, stable non-aromatic intermediates, and oligomeric azines.

This guide moves beyond standard recipes to address the causality of failure modes. It provides self-validating protocols to diagnose and correct these issues in real-time.

Module 1: The Regioisomer Conundrum (1,3- vs. 1,5-Isomers)

The Issue

You are reacting a monosubstituted hydrazine (


) with an unsymmetrical 1,3-diketone (

). You expect a single product but observe two close-running spots on TLC or a complex NMR mixture.
Root Cause Analysis

The reaction proceeds through two competing hydrazone intermediates. The nucleophilic nitrogen of the hydrazine (usually the terminal


) can attack either carbonyl carbon.
  • Path A (Kinetic): Attack at the more electrophilic carbonyl (usually the less sterically hindered one).

  • Path B (Thermodynamic): Attack at the carbonyl that leads to the more stable conjugated system.

Diagnostic Workflow

Question: How do I distinguish the 1,3-isomer from the 1,5-isomer without X-ray? Answer: Use 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.

  • 1,5-Isomer: Strong NOE signal between the N-substituent protons and the C4-H/C5-substituent.

  • 1,3-Isomer: No NOE between the N-substituent and the C4/C5 region (distance is too great).

Troubleshooting Guide: The "Solvent Switch" Protocol

Regioselectivity is heavily influenced by solvent proticity and fluorination.

Solvent SystemDominant MechanismSelectivity Trend
Ethanol/Methanol Mixed Kinetic/ThermodynamicLow Selectivity (often 1:1 to 3:1 mixtures).
TFE (2,2,2-Trifluoroethanol) H-Bonding ActivationModerate Selectivity (favors attack at less hindered carbonyl).
HFIP (Hexafluoroisopropanol) Strong H-Bond DonorHigh Selectivity (Can reverse selectivity compared to EtOH) [1].
HCl / Reflux Thermodynamic ControlFavors the thermodynamically stable isomer (often sterically crowded).
Pathway Visualization

The following diagram illustrates the bifurcation point determining regioisomer formation.

KnorrMechanism Start Hydrazine + Unsymmetrical 1,3-Diketone Branch Nucleophilic Attack Start->Branch PathA Attack at C1 (Less Hindered) Branch->PathA Kinetic PathB Attack at C3 (More Electrophilic) Branch->PathB Thermodynamic HydrazoneA Hydrazone A PathA->HydrazoneA HydrazoneB Hydrazone B PathB->HydrazoneB IntermediateA 5-OH-Pyrazoline A HydrazoneA->IntermediateA Cyclization IntermediateB 5-OH-Pyrazoline B HydrazoneB->IntermediateB Cyclization ProductA 1,3-Substituted Pyrazole IntermediateA->ProductA - H2O (Dehydration) ProductB 1,5-Substituted Pyrazole IntermediateB->ProductB - H2O (Dehydration)

Caption: Divergent pathways in Knorr synthesis. Regioselectivity is determined at the initial nucleophilic attack (Branch node).

Module 2: The "Stalled" Intermediate (Hydroxypyrazolines)

The Issue

You isolated a solid that has the correct mass (M+18) or shows an OH peak in IR, but it is not aromatic. The reaction seems "stuck."

Root Cause Analysis

When using electron-withdrawing groups (especially trifluoromethyl,


), the intermediate 5-hydroxy-pyrazoline  is remarkably stable. The electron-deficiency prevents the lone pair on nitrogen from assisting in the elimination of water (dehydration) required to aromatize the ring [2].
Self-Validating Protocol: The Acid-Spike Test
  • Observation: Take a crude NMR. Look for a doublet around 3.0–3.5 ppm (CH2 of the pyrazoline ring) and a lack of aromatic pyrazole proton signal.

  • Validation: In the NMR tube, add 1 drop of

    
     (to exchange OH) or a trace of TFA.
    
  • Correction: If the intermediate is confirmed:

    • Dissolve the crude material in Toluene .

    • Add catalytic p-TsOH (p-Toluenesulfonic acid).

    • Reflux with a Dean-Stark trap to physically remove water.

    • Result: Quantitative conversion to the aromatic pyrazole.[1]

Module 3: Azine Formation (The "Double Condensation")

The Issue

Low yield of pyrazole, accompanied by the formation of a high-molecular-weight insoluble solid.

Root Cause Analysis

Azines (


) form when the hydrazine acts as a bridge between two diketone molecules, rather than cyclizing intramolecularly. This is common when:
  • The hydrazine is added too slowly to the diketone (local excess of diketone).

  • The cyclization step is sterically hindered.

Corrective Action
  • Inverse Addition: Always add the 1,3-diketone TO the hydrazine solution. This ensures the hydrazine is always in excess relative to the unreacted carbonyl, favoring mono-condensation and subsequent cyclization over dimer formation.

  • pH Control: Azine formation is acid-catalyzed. If running under neutral conditions, ensure the pH does not drop spontaneously (buffer if necessary).

Module 4: N-Alkylation Regioselectivity (Post-Synthetic)

The Issue

Alkylation of an unsubstituted (


) pyrazole yields a mixture of N1- and N2-alkylated products.
Technical Insight

The pyrazole anion is an ambident nucleophile.

  • N1 (adjacent to C5): Usually more sterically hindered but often more nucleophilic in specific solvents.

  • N2 (adjacent to C3): Less hindered.

Optimization Table
Desired IsomerRecommended ConditionsMechanistic Rationale
N1-Alkylation (Thermodynamic)Non-polar solvent (Toluene) + Phase Transfer Catalyst (TBAB) + NaOHUnder thermodynamic control, the alkyl group prefers the position furthest from bulky C3/C5 substituents.
N1-Alkylation (Chelation)Mg(II) or Zn(II) additives Metals can chelate between the N2 and a substituent (e.g., -OH, -COR) to direct alkylation to N1.
N2-Alkylation (Kinetic)Polar Aprotic (DMF/DMSO) + NaH or

Dissociated ion pair favors attack by the most accessible nitrogen (steric control) [3].

References

  • Aggarwal, V. K., et al. "Regiocontrol in the Knorr Pyrazole Synthesis using Fluorinated Alcohols." Journal of Organic Chemistry, 2003.

  • Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents." Journal of Organic Chemistry, 2008.

  • Smith, A. M., et al. "Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles." Molecules, 2023.[2][3]

Sources

Optimization

optimization of reductive amination conditions for pyrazoles

Technical Support Center: Reductive Amination of Pyrazole Derivatives Current Status: Operational Ticket ID: PYR-REDAM-001 Subject: Optimization of conditions for electron-rich/deficient pyrazole systems. Executive Summa...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Reductive Amination of Pyrazole Derivatives

Current Status: Operational Ticket ID: PYR-REDAM-001 Subject: Optimization of conditions for electron-rich/deficient pyrazole systems.

Executive Summary: The Pyrazole Challenge

Welcome to the technical support hub for pyrazole functionalization. If you are here, you are likely experiencing one of two failures: stalled imine formation or low yield due to side reactions .

Pyrazoles present a unique dichotomy in reductive amination depending on whether the pyrazole acts as the nucleophile (amine) or the electrophile (aldehyde):

  • Scenario A (Aminopyrazoles): The exocyclic amine is poorly nucleophilic (

    
     ~2.5–3.0) due to the electron-withdrawing nature of the 
    
    
    
    nitrogen in the ring. Standard conditions often fail to drive the equilibrium toward the imine.
  • Scenario B (Formylpyrazoles): The aldehyde is generally reactive, but the electron-rich ring can make the intermediate imine unstable or prone to over-reduction to the alcohol if the reductant is too aggressive.

This guide provides the "Standard Protocol" for general cases and the "Heavy Duty Protocol" for deactivated systems.

Core Protocols

Method A: The "Standard" Protocol (STAB)

Best for: Formylpyrazoles + Alkyl Amines (Scenario B)

This method utilizes Sodium Triacetoxyborohydride (STAB) .[1][2] Unlike NaCNBH


, STAB is non-toxic (cyanide-free) and allows for a "one-pot" procedure because it reduces aldehydes much slower than it reduces imines.

Reagents:

  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous]

  • Reductant: NaBH(OAc)

    
     (1.5 equiv)
    
  • Additive: Acetic Acid (1.0 equiv)

Step-by-Step:

  • Dissolve the Formylpyrazole (1.0 equiv) and Amine (1.1 equiv) in DCE (0.1 M).

  • Add Acetic Acid (1.0 equiv). Stir for 15–30 minutes at Room Temperature (RT) to establish imine equilibrium.

  • Add NaBH(OAc)

    
      (1.5 equiv) in one portion.
    
  • Stir at RT for 2–16 hours.

  • Quench: Add saturated aqueous NaHCO

    
    . Extract with DCM.[3]
    

Technical Insight: DCE is preferred over DCM because it allows for higher reaction temperatures if heating is required later. Methanol is avoided here because it reacts with STAB to form NaBH(OAc)


(OMe)

, altering the reducing power.
Method B: The "Heavy Duty" Protocol (Titanium Mediated)

Best for: Aminopyrazoles + Aryl/Alkyl Aldehydes (Scenario A)

When the amine is a pyrazole, it is too weak to attack the carbonyl effectively under equilibrium conditions. We use Titanium(IV) isopropoxide [Ti(OiPr)


]  as a Lewis acid and water scavenger to force imine formation.

Reagents:

  • Solvent: THF (Anhydrous) or Toluene

  • Lewis Acid: Ti(OiPr)

    
     (neat)
    
  • Reductant: NaBH

    
     (Sodium Borohydride)[1][4][5][6][7]
    

Step-by-Step:

  • Combine Aminopyrazole (1.0 equiv) and Aldehyde (1.0–1.2 equiv) in a flask.

  • Add Ti(OiPr)

    
      (1.5–2.0 equiv). Note: The mixture often becomes viscous.
    
  • Stir neat or in minimal THF at RT (or 60°C for sterically hindered substrates) for 4–12 hours. Monitor by LCMS for imine formation (M+H of product minus 2).

  • Dilute with dry MeOH (required to activate the borohydride in the next step).

  • Carefully add NaBH

    
      (2.0 equiv) (Caution: Gas evolution).
    
  • Quench: Add 1N NaOH or water. A white precipitate (TiO

    
    ) will form. Filter through Celite before extraction.
    

Comparative Data Analysis

VariableMethod A (STAB)Method B (Ti-Mediated)
Primary Use Case Reactive Aldehydes + Good NucleophilesWeak Nucleophiles (Aminopyrazoles)
Mechanism Kinetic control (reduces imine faster than C=O)Thermodynamic forcing (water scavenging)
Solvent System DCE or DCMNeat/THF

MeOH (for reduction)
Water Tolerance Low (STAB hydrolyzes)Zero (Ti reacts with water)
Typical Yield 75–95%60–85%
Key Risk Aldehyde reduction (to alcohol)Titanium emulsion during workup

Troubleshooting Guide (FAQ)

Q1: I am using Method A (STAB), but I only see the alcohol byproduct (reduced aldehyde).

  • Diagnosis: The imine formation is slower than the reduction of the aldehyde.[2] This happens when the amine is sterically hindered or electron-poor.

  • Fix: Switch to a stepwise approach. Stir the aldehyde and amine in MeOH/AcOH for 2 hours before adding the reductant. If that fails, switch to Method B (Ti-mediated) to force the imine first.

Q2: My aminopyrazole is not reacting with the aldehyde, even with Titanium.

  • Diagnosis: Steric hindrance or extreme electron deficiency.

  • Fix:

    • Heat the Ti(OiPr)

      
       step to 60–80°C in Toluene.
      
    • Use Microwave irradiation (100°C, 30 min) for the imine formation step before adding the reductant.

Q3: The Titanium reaction formed a thick gel during workup that I can't filter.

  • Diagnosis: Incomplete hydrolysis of titanium alkoxides.

  • Fix: Use the "Rochelle's Salt" method. Quench the reaction with a saturated solution of Potassium Sodium Tartrate (Rochelle's salt) and stir vigorously for 1 hour. The titanium will coordinate to the tartrate, resulting in two clear layers.

Q4: Can I use NaCNBH


 instead? 
  • Answer: Yes, but it is pH-dependent. NaCNBH

    
     requires pH 3–4 (maintain with acetic acid) to be effective. It is toxic and generally inferior to STAB for simple cases, but useful if you need a reductant that is stable in methanol at low pH.
    

Visualizations

Figure 1: Mechanistic Pathway & Decision Logic

G Start Start: Pyrazole Reductive Amination CheckType Identify Nucleophile Type Start->CheckType Aminopyrazole Aminopyrazole (Weak Nucleophile) CheckType->Aminopyrazole Amine on Ring Formylpyrazole Formylpyrazole (Reactive Electrophile) CheckType->Formylpyrazole Aldehyde on Ring MethodB Method B: Titanium Protocol (Ti(OiPr)4 then NaBH4) Aminopyrazole->MethodB Requires Lewis Acid MethodA Method A: STAB Protocol (DCE, AcOH, NaBH(OAc)3) Formylpyrazole->MethodA Standard Conditions Imine Intermediate: Imine Formation MethodA->Imine MethodB->Imine Success Target Amine Isolated Imine->Success Reduction Failure Issue: No Reaction / Alcohol Formation Imine->Failure Hydrolysis / Side Rxn Troubleshoot Troubleshoot: 1. Pre-form Imine (2h) 2. Switch to Method B Failure->Troubleshoot Troubleshoot->MethodB

Caption: Decision tree for selecting the optimal reductive amination protocol based on pyrazole substitution pattern.

Figure 2: The Titanium Activation Mechanism

TiMechanism cluster_0 Step 1: Activation cluster_1 Step 2: Reduction R1 Aminopyrazole (R-NH2) Complex Activated Titanium-Hemiaminal R1->Complex R2 Aldehyde (R'-CHO) R2->Complex Ti Ti(OiPr)4 Ti->Complex Lewis Acid ImineTi Titanium-Imine Complex Complex->ImineTi - Ti(OH)(OiPr)3 Product Secondary Amine ImineTi->Product Hydride Transfer Reductant NaBH4 / MeOH Reductant->ImineTi

Caption: Mechanism of Ti(OiPr)4 mediated amination.[8] Titanium acts as both Lewis acid and water scavenger.[9]

References

  • Abdel-Magid, A. F., et al. (1996).[7][10] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862. Link

  • Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." The Journal of Organic Chemistry, 55(8), 2552–2554. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A one-pot synthesis of primary, secondary, and tertiary amines." The Journal of Organic Chemistry, 60(15), 4928-4929. Link

Sources

Troubleshooting

Technical Support Center: Pyrazole Purification &amp; Isolation

Topic: Purification Challenges for Pyrazole-Based Compounds Status: Operational | Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification Challenges for Pyrazole-Based Compounds

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Introduction

Welcome to the Pyrazole Purification Hub. As a Senior Application Scientist, I understand that the pyrazole moiety—a 5-membered heterocycle with adjacent nitrogen atoms—is a cornerstone of modern medicinal chemistry (e.g., Ruxolitinib, Celecoxib). However, its amphoteric nature, capacity for tautomerism, and metal-coordinating ability create a "perfect storm" of purification challenges.

This guide moves beyond generic advice. We address the specific physicochemical interactions of the


 bond that cause tailing, co-elution, and metal retention.

Module 1: Chromatography & Peak Shape

Q: Why do my pyrazole compounds tail severely on silica gel, even with polar eluents?

A: The issue is not polarity; it is hydrogen-bond acidity. Silica gel possesses acidic silanol groups (


, pKa 

5-7). Pyrazoles are weak bases (pKa of conjugate acid

2.5). On a standard silica column, the basic nitrogen of the pyrazole (the pyridine-like

) hydrogen-bonds to these silanols. This secondary interaction competes with the mobile phase, causing peak broadening (tailing) and poor recovery.
Troubleshooting Protocol: The "Surface Passivation" Method

Do not simply increase polarity (e.g., adding more MeOH), as this often dissolves silica. Instead, block the active sites.

StepActionScientific Rationale
1 Modifier Selection Add 1% Triethylamine (TEA) or 1%

to your mobile phase (e.g., DCM/MeOH).
2 Column Pre-treatment Flush the column with 3 column volumes (CV) of the modifier-containing solvent before loading the sample.
3 Alternative Phase If tailing persists, switch to Neutral Alumina or Amino-functionalized Silica .

Critical Note: For Reverse Phase (RP-HPLC), standard neutral pH often results in split peaks due to partial protonation. Use 0.1% Formic Acid or TFA to force the pyrazole fully into the protonated (cationic) state, sharpening the peak.

Module 2: Regioisomer Separation (N1 vs. N2)

Q: I cannot separate the N1-alkyl and N2-alkyl regioisomers. They co-elute on TLC and Flash.

A: You are fighting identical polarities. You must exploit shape selectivity or


 interactions. 
N-alkylation of asymmetric pyrazoles often yields a mixture of isomers with nearly identical dipole moments. Standard silica separates based on polarity, which is insufficient here.
Decision Matrix: Regioisomer Resolution

RegioisomerSeparation Fig 1. Decision tree for resolving pyrazole regioisomers when standard silica fails. Start Isomer Mixture (Co-elution on Silica) CheckStructure Check Structure: Are aromatic rings attached? Start->CheckStructure PhenylPhase Switch to Phenyl-Hexyl Stationary Phase CheckStructure->PhenylPhase Yes (Exploit π-π stacking) StandardRP Switch to C18 (Optimize pH) CheckStructure->StandardRP No (Alkyl chains only) Recryst Selective Crystallization (Salt Formation) PhenylPhase->Recryst Separation Poor StandardRP->Recryst Separation Poor Derivatize Derivatization Strategy: Boc-Protection Recryst->Derivatize Fails

Advanced Protocol: The "Boc-Shift" Strategy

If chromatographic separation fails, use steric bulk to differentiate the isomers.

  • Protect: React the crude mixture with

    
    . The steric environment around N1 and N2 often differs significantly.
    
  • Separate: The

    
     protected isomers usually have vastly different Rf values due to the bulky lipophilic group.
    
  • Deprotect: Remove the Boc group with mild acid (HCl/Dioxane) to recover the pure isomer.

Module 3: Metal Scavenging

Q: My pyrazole product is colored (grey/brown) and contains residual Palladium. Crystallization didn't help.

A: Pyrazoles are excellent ligands. You are likely crystallizing the Pd-complex. The nitrogen lone pairs on the pyrazole ring coordinate tightly to transition metals (Pd, Cu), often acting as bidentate ligands if other donor groups are present. Crystallization often concentrates the metal rather than removing it.[1]

Scavenger Screening Workflow

You must use a scavenger with a higher affinity for Pd than your pyrazole.

Scavenger TypeFunctional GroupBest ForProtocol
SiliaMetS® Thiol ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

(Thiol)
Pd(II), Cu, AgAdd 4 eq. relative to metal content.[1][2][3][4] Stir 4h at 50°C. Filter.
SiliaMetS® Thiourea ThioureaPd(0), Pd(II)Best for complex Pd species (e.g.,

).
Activated Carbon Hydrothermal/Mod.Bulk clean-upSlurry in hot solvent, filter over Celite. (High product loss risk).[1]

Validation Test: Dissolve 5 mg of product in DMSO. Add a drop of


 solution. Precipitate/color change indicates remaining heavy metal.

Module 4: Solubility & Solid State

Q: My compound oils out instead of crystallizing.

A: Pyrazoles often have low melting points due to disrupted packing. Force a lattice via salt formation. Neutral pyrazoles can be "greasy." Converting them to a salt introduces ionic bonds that stabilize the crystal lattice.

Recommended Salt Screens:

  • Hydrochloride (HCl): Gas or etherial HCl. Warning: Hygroscopic.

  • Oxalate: Often yields highly crystalline, non-hygroscopic solids.

  • Fumarate: Good for pharmaceutical acceptability.

References

  • BenchChem. (2025).[5] Column chromatography conditions for separating pyrazole isomers. BenchChem Technical Support.[5]

  • Focella, A., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates.[6] Semantic Scholar.

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps. Biotage Knowledge Base.

  • Sielc Technologies. (2024). Separation of Pyrazole Derivatives on HPLC. Sielc Application Notes.

  • LCGC International. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Chromatography Online.

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

Current Status: Operational Topic: Process Chemistry & Troubleshooting Target Molecule: (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (CAS: 114993-18-9 / 863548-52-1) Introduction: The Regioselectivity Challenge Welcome to t...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Process Chemistry & Troubleshooting Target Molecule: (1-Methyl-1H-pyrazol-5-yl)methanamine HCl (CAS: 114993-18-9 / 863548-52-1)

Introduction: The Regioselectivity Challenge

Welcome to the technical hub for pyrazole synthesis. The primary challenge in synthesizing (1-Methyl-1H-pyrazol-5-yl)methanamine is not the amine formation itself, but the regiocontrol of the pyrazole ring.

In standard alkylation of pyrazoles, steric hindrance and tautomerism often favor the formation of the 1,3-isomer over the desired 1,5-isomer. This guide prioritizes the Lithiation-Formylation Route and the Nitrile Reduction Route , as these offer the highest regiochemical fidelity for scale-up compared to cyclization methods which often require difficult chromatographic separations.

Module 1: Synthetic Route Selection

Route A: The "Thermodynamic" Lithiation Route (Recommended for Purity)

This route leverages the specific lithiation of 1-methylpyrazole at the C-5 position under thermodynamic control, ensuring the substituent ends up exactly where required without isomer contamination.

Workflow:

  • Precursor: 1-Methyl-1H-pyrazole.[1][2][3]

  • Lithiation: n-BuLi / THF at -78°C

    
     Warm to 0°C (Thermodynamic shift to C-5).
    
  • Quench: DMF (Dimethylformamide)

    
     1-Methyl-1H-pyrazole-5-carbaldehyde.
    
  • Reductive Amination: NH₃ / H₂ / Raney Ni (or NaBH₃CN).

Route B: The Nitrile Reduction (Recommended for Speed)

If 1-methyl-1H-pyrazole-5-carbonitrile is commercially available or synthesized via dehydration of the amide, this is the most direct scale-up path.

Workflow:

  • Precursor: 1-Methyl-1H-pyrazole-5-carbonitrile.

  • Reduction: Hydrogenation (Raney Ni or Pd/C) or Chemical Reduction (LAH).

  • Salt Formation: HCl in Dioxane/IPA.

Module 2: Detailed Protocols & Troubleshooting

Protocol 1: Scale-Up Reduction of the Nitrile

Target Scale: 10g – 100g

Reagents:

  • Substrate: 1-Methyl-1H-pyrazole-5-carbonitrile

  • Catalyst: Raney Nickel (Active, slurry in water/ethanol) or 10% Pd/C

  • Solvent: Methanol (ammonia saturated)

  • Hydrogen Source: H₂ gas (50–100 psi)

Step-by-Step:

  • Preparation: Charge the autoclave with the nitrile dissolved in Methanol. Crucial: The methanol must contain ammonia (approx. 7N NH₃ in MeOH) to suppress the formation of secondary amines (dimerization).

  • Catalyst Addition: Add Raney Nickel (20 wt% loading). Safety: Raney Ni is pyrophoric. Keep wet.

  • Reaction: Pressurize to 50 psi H₂. Heat to 50°C. Stir vigorously (mass transfer limited).

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup: Filter catalyst through Celite (keep wet). Concentrate filtrate to obtain the free base oil.

Protocol 2: Salt Formation (The "Sticky Solid" Fix)

The free base amine is often an unstable oil. The HCl salt is the preferred stable form, but it is hygroscopic.

  • Dissolve the crude amine oil in anhydrous Ethanol or Isopropyl Alcohol (IPA) (5 volumes).

  • Cool to 0°C.

  • Add HCl in 1,4-Dioxane (4M) dropwise until pH ~2.

  • Add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.

  • Stir at 0°C for 2 hours to induce crystallization.

  • Filter under N₂ (hygroscopic!) and dry in a vacuum oven at 40°C.

Troubleshooting Guide
Issue 1: Product is a secondary amine dimer

Symptom: LCMS shows M+ mass = [2 x Target - NH3]. Cause: During reduction, the intermediate imine reacts with the product amine.[4][5] Solution:

  • Increase Ammonia: Ensure the solvent is saturated with ammonia before heating.

  • Acidity: Alternatively, run the hydrogenation in acidic media (AcOH), though this complicates workup.

Issue 2: Low Regioselectivity (If making precursor)

Symptom: NMR shows two sets of methyl peaks (N-Me at different shifts).[6] Cause: If you used methylhydrazine + enaminone, you likely have a mix of 1,3- and 1,5-isomers. Solution: Switch to the Lithiation Route .

  • Expert Insight: 1-Methylpyrazole lithiates at the N-methyl group (kinetic, -78°C) but rearranges to the C-5 position (thermodynamic) upon warming to 0°C or room temperature before quenching. You must allow this warm-up period.

Issue 3: "Gummy" or Oily HCl Salt

Symptom: Product refuses to crystallize after adding HCl. Cause: Excess water or excess HCl. Solution:

  • Azeotrope: Evaporate the oil with toluene 3x to remove trace water.

  • Solvent Switch: Use Acetonitrile for the salt formation step. The HCl salt is often less soluble in MeCN than in alcohols.

Module 3: Visualizing the Workflow

G Start Start: 1-Methyl-1H-pyrazole Lithiation Step 1: Lithiation (n-BuLi, THF, Warm to 0°C) Start->Lithiation Regiocontrol (C5) Quench Step 2: Formylation (Add DMF -> Aldehyde) Lithiation->Quench RedAm Step 3: Reductive Amination (NH3, H2, Raney Ni) Quench->RedAm Salt Step 4: Salt Formation (HCl/Dioxane in IPA) RedAm->Salt AltStart Alt Start: 1-Methyl-1H-pyrazole-5-carbonitrile Reduction Step 3 (Alt): Nitrile Reduction (Raney Ni, NH3/MeOH) AltStart->Reduction Direct Route Reduction->Salt Trouble Issue: Secondary Amine Dimer? Reduction->Trouble Final Target: (1-Methyl-1H-pyrazol-5-yl) methanamine HCl Salt->Final Trouble->Reduction Add Excess NH3

Caption: Synthetic decision tree comparing the Lithiation route (high regiocontrol) and Nitrile Reduction route.

Module 4: Analytical Data & Specifications

1H NMR Validation (DMSO-d6): To confirm you have the correct isomer (1,5-substituted) and not the 1,3-isomer:

PositionChemical Shift (δ)MultiplicityIntegrationAssignment
N-CH3 3.80 – 3.90 Singlet3HDistinctive for 5-subst. (1,3-isomer N-Me is often ~3.7)
CH2-NH2 4.10 – 4.20 Broad Singlet2HMethylene adjacent to Pyrazole
Ar-H (C4) 6.40 – 6.50 Doublet1HPyrazole Ring Proton
Ar-H (C3) 7.40 – 7.50 Doublet1HPyrazole Ring Proton
NH3+ 8.40 – 8.60 Broad3HAmmonium protons (HCl salt)

Key Check: In the 1,5-isomer, the N-Methyl group is spatially closer to the C5-substituent. NOESY NMR can confirm this proximity if 1D NMR is ambiguous.

Module 5: FAQ - Frequently Asked Questions

Q1: Can I use LAH (Lithium Aluminum Hydride) for the reduction?

  • Answer: Yes, on a small scale (<5g). LAH is very effective for reducing the amide or nitrile. However, on a large scale, the workup (Fieser quench) produces voluminous aluminum salts that trap product, lowering yield. Catalytic hydrogenation is preferred for >10g batches.

Q2: Why is my yield low during the reductive amination of the aldehyde?

  • Answer: The aldehyde (1-methyl-1H-pyrazole-5-carbaldehyde) is prone to oxidation to the acid or Cannizzaro disproportionation if left in basic media too long. Perform the reductive amination immediately after isolating the aldehyde, or store the aldehyde under Argon at -20°C.

Q3: Is the compound toxic?

  • Answer: Pyrazole derivatives can exhibit biological activity.[1][2][7][8][9] Specifically, 1-methyl-1H-pyrazole-5-carboxamide derivatives have shown acute mammalian toxicity via mitochondrial inhibition [3]. Treat the amine and its precursors as potent bioactive compounds. Use full PPE.

References

  • Regioselective Lithiation

    • Title: Regioselectivity in lithiation of 1-methylpyrazole: experimental, density functional theory and multinuclear NMR study.
    • Source:Organic & Biomolecular Chemistry, 2006.[10]

    • Link:[Link]

    • Relevance: Establishes that thermodynamic control favors C-5 lithi
  • Nitrile Reduction Methodology

    • Title: Reductive Amination, and How It Works.[5]

    • Source: Master Organic Chemistry.
    • Link:[Link]

    • Relevance: General protocols for imine reduction and suppressing secondary amines.
  • Safety & Toxicity

    • Title: 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity.[2]

    • Source:ACS Medicinal Chemistry Letters, 2021.
    • Link:[Link]

    • Relevance: Critical safety data regarding the mitochondrial toxicity of the amide precursor.
  • Purification & Salt Formation

    • Title: Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol.
    • Source:International Journal of Molecular Sciences, 2024.
    • Link:[Link][3][8][11]

    • Relevance: Scale-up protocols for pyrazole salt crystalliz

Sources

Troubleshooting

Technical Support Center: Reaction Monitoring for Pyrazole Synthesis

Topic: Advanced Reaction Monitoring & Troubleshooting for Pyrazole Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active | Version: 2.4 Introduction: The Challenge of the Pyrazole Core The py...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advanced Reaction Monitoring & Troubleshooting for Pyrazole Synthesis Audience: Senior Chemists, Process Development Scientists Status: Active | Version: 2.4

Introduction: The Challenge of the Pyrazole Core

The pyrazole ring is a privileged scaffold in medicinal chemistry (e.g., Celecoxib, Rimonabant), yet its synthesis—particularly via the condensation of hydrazines with 1,3-dicarbonyls (Knorr reaction) or 1,3-dipolar cycloadditions—presents unique monitoring challenges.

The two primary failure modes in this chemistry are regioselectivity (distinguishing 1,3- vs. 1,5-isomers) and kinetic stalling (accumulation of the hydrazone/pyrazoline intermediate). This guide provides orthogonal monitoring protocols to address these specific issues.

Module 1: Regioselectivity & Isomer Differentiation

The Problem: In the reaction of mono-substituted hydrazines with unsymmetrical 1,3-dicarbonyls, two regioisomers are possible. They often have identical mass (MS is silent) and overlapping UV spectra.

Troubleshooting Guide: "Which Isomer Did I Make?"
SymptomProbable CauseDiagnostic Action
1D 1H NMR peaks overlap Isomers have similar electronic environments.Do not rely on chemical shift prediction. Run 2D NOESY or ROESY.
HPLC shows single peak Co-elution of isomers.Switch column stationary phase (C18

Phenyl-Hexyl) or change modifier (MeOH

MeCN).
Crystal structure impossible Product is an oil or amorphous solid.Attempt Acetylation Tagging to induce crystallinity (See Advanced Protocol A).
Q&A: NMR-Based Structural Assignment

Q: My 1D NMR shows a single set of peaks. Does this guarantee a single isomer? A: Not necessarily. If the ratio is >95:5, the minor isomer may be lost in the baseline. Protocol:

  • Acquire a 1D NOESY (or 2D NOESY).

  • Target Interaction: Irradiate the N-substituent (e.g., N-Phenyl ortho protons).

  • Analysis:

    • 1,5-Isomer: You will see a strong NOE enhancement at the C5-substituent (e.g., the methyl group on the pyrazole ring).

    • 1,3-Isomer: The N-substituent is spatially distant from the C3-substituent; NOE will be weak or absent.

Visual Logic: Isomer Identification Workflow

IsomerID cluster_tips Pro Tip Start Crude Reaction Mixture HPLC HPLC-MS Analysis Start->HPLC SinglePeak Single Peak Observed? HPLC->SinglePeak NMR 1H NMR Analysis SinglePeak->NMR Yes (Co-elution risk) SinglePeak->NMR No (Separated) NOESY 2D NOESY / ROESY NMR->NOESY Ambiguous Assignment Result15 NOE: N-Ar <-> C5-R (Strong Crosspeak) NOESY->Result15 1,5-Isomer Result13 NOE: N-Ar <-> C3-R (Weak/No Crosspeak) NOESY->Result13 1,3-Isomer Tip If oil: Derivatize with AcCl for X-ray

Figure 1: Decision tree for distinguishing pyrazole regioisomers using orthogonal analytical methods.

Module 2: Kinetic Profiling & Intermediate Tracking

The Problem: The Knorr synthesis proceeds via a hydrazone intermediate which must undergo cyclization and dehydration. Users often mistake the consumption of starting material (SM) for product formation, only to find the reaction "stalled" at the intermediate stage.

Technique: In-Situ FTIR (ReactIR)

Why use it? Unlike HPLC, ReactIR allows you to see the dehydration step in real-time without sampling.

Spectral Markers to Watch:

  • Carbonyl Decay (SM): 1680–1720 cm⁻¹ (Ketone C=O).

  • Imine Formation (Intermediate): ~1640 cm⁻¹ (C=N stretch).

  • Hydroxyl/Water (Dehydration): Broadening at 3200–3500 cm⁻¹ (if water is generated and not scavenged).

  • Pyrazole Ring (Product): Distinct "breathing" modes often around 1500–1600 cm⁻¹.

Troubleshooting Guide: Reaction Stalling
ObservationDiagnosisCorrective Action
SM consumed, but Product UV signal low Accumulation of 5-hydroxy-2-pyrazoline (intermediate).Increase temperature or add acid catalyst (AcOH/TFA) to drive dehydration.
Precipitation in reactor Product insolubility (common in EtOH/Water).Do not use transmission probes. Switch to Attenuated Total Reflectance (ATR) probe or FBRM (Focused Beam Reflectance Measurement) to monitor particle size.
Induction period observed Autocatalysis mechanism.Seed the reaction with product or ensure pH < 4 to bypass induction lag.

Module 3: Safety & Flow Chemistry (Hydrazine Handling)

The Problem: Hydrazines are genotoxic and unstable. Batch accumulation poses a thermal runaway risk.

Protocol: Transient Flow Monitoring

Setup:

  • Reactor: PFA coil reactor.

  • Detector: Inline UV-Vis or Flow-NMR.

  • Reagent Delivery: Syringe pumps with back-pressure regulators (BPR).

Q: How do I determine the rate constant without running 20 batch reactions? A: Use Transient Flow (Ramping Flow Rate).

  • Inject reagents at a varying flow rate (residence time ramp).

  • Monitor the outlet concentration via inline UV.

  • Fit the conversion vs. residence time curve to a kinetic model (e.g., Python/SciPy).

    • Note: This method consumes <100 mg of material and generates a full kinetic profile in 30 minutes.

Comparison of Monitoring Modes
FeatureOffline HPLCIn-Situ ReactIRFlow-UV/MS
Time Resolution Low (15-30 min)High (Sec)High (Sec)
Intermediate ID Good (if stable)Excellent (Functional groups)Excellent (Mass ID)
Safety Low (Manual sampling)High (Non-invasive)Best (Closed loop)
Regioselectivity Best (Separation)Poor (Spectral overlap)Moderate (if isomers separate)

References

  • Linden Schrecker, et al. "Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow." Reaction Chemistry & Engineering, 2022.[1]

  • Oxford Instruments. "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy." Application Note, 2024.

  • BenchChem. "Column chromatography conditions for separating pyrazole isomers." Technical Guide, 2025.

  • Organic Syntheses. "Three-component Reaction for Pyrazole Synthesis." Org.[2][3][4] Synth. 2013, 90, 36-49.

  • He, Y. et al. "Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules." J. Am. Chem. Soc. 2024.[5] (Contextualizes derivatization for structural ID).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Characterization &amp; Utility of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

Executive Summary Compound: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS: 1185304-44-6 (Free base ref: 114923-28-5) Role: High-value fragment for kinase inhibitor design and GPCR ligand synthesis. This guide a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride CAS: 1185304-44-6 (Free base ref: 114923-28-5) Role: High-value fragment for kinase inhibitor design and GPCR ligand synthesis.

This guide addresses the critical challenge in utilizing this building block: Regiochemical Fidelity . Unlike its 1,3-isomer counterpart, the 1,5-isomer offers a unique steric and electronic vector for fragment-based drug discovery (FBDD). However, synthesis often yields mixtures.[1] This document provides the definitive characterization protocols to validate identity and compares its performance against standard heteroaromatic amines.

Part 1: Structural Analysis & The Regioisomer Challenge

The primary technical hurdle with (1-Methyl-1H-pyrazol-5-yl)methanamine is distinguishing it from its thermodynamic isomer, (1-Methyl-1H-pyrazol-3-yl)methanamine.

The "Steric Clash" Mechanism

In the 1,5-isomer, the


-methyl group is spatially adjacent to the C5-methanamine tail. This creates a "ortho-like" steric environment that forces the methanamine side chain out of planarity in crystal structures, impacting binding affinity in protein pockets.
  • 1,5-Isomer (Target):

    
    -Methyl and C5-substituent are proximal (Steric crowding).
    
  • 1,3-Isomer (Impurity):

    
    -Methyl and C3-substituent are distal (Thermodynamically favored in direct alkylation).
    
Diagram 1: Regiochemical Differentiation

The following diagram illustrates the structural divergence and the critical NOESY (Nuclear Overhauser Effect Spectroscopy) correlations required for validation.

RegioChemistry Target (1-Methyl-1H-pyrazol-5-yl)methanamine (Target Compound) Impurity (1-Methyl-1H-pyrazol-3-yl)methanamine (Common Impurity) NOESY_Target NOESY Correlation: N-Me protons <-> CH2 protons (STRONG SIGNAL) Target->NOESY_Target NOESY_Impurity NOESY Correlation: N-Me protons <-> CH2 protons (NO SIGNAL) Impurity->NOESY_Impurity

Caption: Definitive NMR differentiation strategy. The 1,5-isomer is confirmed only by a positive NOE signal between the N-methyl group and the exocyclic methylene group.

Part 2: Experimental Characterization Protocols

As a Senior Scientist, I recommend the following self-validating protocols. Do not rely solely on LC-MS, as the isomers have identical mass (


 112.1 for cation).
Protocol A: Definitive NMR Validation

Objective: Confirm 1,5-regiochemistry and salt stoichiometry.

  • Sample Prep: Dissolve 10 mg of compound in 0.6 mL DMSO-d6 . Note: Do not use CDCl3; the hydrochloride salt is insoluble, and the free base may aggregate.

  • 1H NMR Acquisition:

    • Observe the

      
      -methyl singlet at 
      
      
      
      ppm.
    • Observe the Methylene doublet/singlet at

      
       ppm.
      
    • Critical Step: Run a 1D-NOESY or 2D-NOESY experiment irradiating the

      
      -methyl peak.
      
  • Validation Criteria:

    • Pass: Enhancement of the methylene signal indicates the 1,5-isomer (spatial proximity < 5 Å).

    • Fail: No enhancement of methylene signal; enhancement of only the aromatic C4-H indicates the 1,3-isomer.

Protocol B: Free Base Liberation for Coupling

The HCl salt is stable but unreactive in nucleophilic substitutions.

  • Dissolution: Suspend 1.0 eq of salt in DCM (Dichloromethane).

  • Neutralization: Add 1.2 eq of DIPEA (Diisopropylethylamine) or MP-Carbonate (solid supported base) if downstream sensitivity is high.

  • Verification: Vortex for 5 mins. The solution should become clear as the free amine dissolves. Use immediately to avoid dimerization.

Part 3: Comparative Performance Guide

This section compares the 1,5-isomer against its primary alternatives in the context of drug design (Lead Optimization).

Table 1: Physicochemical & Synthetic Comparison
Feature(1-Me-Pyrazol-5-yl)methanamine (1-Me-Pyrazol-3-yl)methanamine(Pyridin-2-yl)methanamine
Regiochemistry 1,5-Isomer 1,3-IsomerN/A (Single isomer)
Steric Profile High (N-Me crowds the amine)Low (Extended conformation)Medium
Basicity (pKa) ~9.2 (Amine)~9.4 (Amine)~8.8 (Amine)
H-Bonding Acceptor (N2) Acceptor (N2)Acceptor (N_py)
Synthetic Risk High (Isomer contamination)Low (Thermodynamic product)Low
Solubility (HCl) >50 mg/mL (Water) >50 mg/mL (Water)>100 mg/mL (Water)
Utility Scaffold Hopping / Vector control Linear extensionStandard linker
Analysis of Alternatives
  • Vs. The 1,3-Isomer: The 1,5-isomer is superior when the binding pocket requires a "bent" conformation. The 1,3-isomer extends the chain linearly. If your SAR (Structure-Activity Relationship) is flat, switch to the 1,5-isomer to induce a conformational twist.

  • Vs. Pyridine Analog: The pyrazole is electron-rich (pi-excessive), whereas pyridine is electron-deficient. Using the pyrazole analog often improves metabolic stability against oxidative metabolism compared to phenyl rings, while offering different solubility profiles than pyridines.

Part 4: Application Workflow (Synthesis)

The following workflow details the integration of this fragment into a Reductive Amination, the most common reaction for this class.

Workflow Start Start: HCl Salt (1-Me-Pyrazol-5-yl)methanamine Step1 Step 1: Free Basing DCM / DIPEA (1.2 eq) Start->Step1 Dissolve Step2 Step 2: Imine Formation Aldehyde/Ketone + TEOF (Drying agent) Step1->Step2 Add Electrophile Step3 Step 3: Reduction STAB (NaBH(OAc)3) / AcOH Step2->Step3 In situ reduction Result Final Secondary Amine (Kinase Hinge Binder) Step3->Result Workup

Caption: Optimized Reductive Amination workflow. TEOF (Triethyl orthoformate) is recommended to scavenge water, preventing hydrolysis of the intermediate imine.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved January 28, 2026. [Link]

  • Secrieru, A., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.[2] Molecules, 24(14), 2632. (Differentiation of pyrazole tautomers and isomers via NMR). [Link]

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1] Journal of Organic Chemistry.[1] (Synthetic routes favoring 1,5-substitution).[3] [Link]

Sources

Comparative

Comparative Guide: Biological Efficacy of 1,3- vs. 1,5-Diarylpyrazole Regioisomers

Executive Summary: The Regioisomer "Switch" In pyrazole-based drug discovery, the distinction between 1,3-disubstituted and 1,5-disubstituted isomers is not merely structural—it is often the determinant between a blockbu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer "Switch"

In pyrazole-based drug discovery, the distinction between 1,3-disubstituted and 1,5-disubstituted isomers is not merely structural—it is often the determinant between a blockbuster drug and an inactive compound. This guide objectively compares these two regioisomers, focusing on the 1,5-diarylpyrazole scaffold (exemplified by Celecoxib) versus its 1,3-analog.

While both isomers share identical molecular weights and similar lipophilicity (LogP), their three-dimensional topology dictates diametrically opposed biological outcomes. This guide synthesizes experimental data to demonstrate why the 1,5-isomer is frequently the privileged scaffold for COX-2 inhibition and kinase targeting, while detailing the rigorous protocols required to synthesize, distinguish, and validate them.

Mechanistic Insight: Topology Dictates Potency

The biological divergence stems from the spatial vector of the aryl substituents relative to the pyrazole core.

  • 1,5-Diarylpyrazoles (The "Kinked" Scaffold): The adjacent aryl groups create a steric clash, forcing the rings to twist out of planarity. This "propeller-like" shape is critical for fitting into the bulky hydrophobic side pockets of enzymes like COX-2.

  • 1,3-Diarylpyrazoles (The "Linear" Scaffold): The substituents are separated by a carbon, allowing a more planar, linear conformation. This often leads to poor fit in globular active sites but may be favorable for intercalating DNA or planar kinase pockets.

Visualization: SAR Logic & Binding Mode

The following diagram illustrates the critical Structure-Activity Relationship (SAR) logic driving the preference for 1,5-isomers in COX-2 inhibition.

SAR_Logic Substrate Arachidonic Acid (Natural Substrate) COX2_Pocket COX-2 Active Site (Large Hydrophobic Side Pocket) Substrate->COX2_Pocket Native Binding Outcome_Good High Potency & Selectivity (IC50 < 0.05 µM) COX2_Pocket->Outcome_Good Outcome_Bad Steric Clash / Poor Fit (IC50 > 10 µM) COX2_Pocket->Outcome_Bad Fails to occupy side pocket Isomer_15 1,5-Diarylpyrazole (e.g., Celecoxib) Mechanism Steric 'Twist' aligns Sulfonamide with Arg120 Isomer_15->Mechanism Adjacent Aryls Isomer_13 1,3-Diarylpyrazole (Regioisomer) Isomer_13->COX2_Pocket Planar/Linear Shape Mechanism->COX2_Pocket Perfect Complementarity

Caption: SAR logic demonstrating why the 1,5-diaryl geometry is essential for accessing the COX-2 secondary pocket.

Comparative Biological Data[1][2]

The following data summarizes the potency shift observed when the position of the aryl ring is switched from position 5 to position 3 on the pyrazole core.

Table 1: Inhibitory Profiles of Pyrazole Regioisomers against COX-2

Feature1,5-Diarylpyrazole (Target)1,3-Diarylpyrazole (Alternative)Impact
Primary Example Celecoxib1,3-Regioisomer of CelecoxibStructural Isomerism
COX-2 IC50 0.04 - 0.06 µM [1]> 10.0 µM >200-fold loss in potency
COX-1 IC50 15.0 µM12.5 µMLoss of selectivity
Selectivity Index ~375 (COX-2 selective)~1 (Non-selective)Clinical failure risk
Binding Mode Engages Arg120 & Val523Lacks Val523 interactionMechanistic basis

Note: Data represents consensus values for Celecoxib-class inhibitors. 1,3-isomers often revert to non-selective COX inhibition similar to traditional NSAIDs.

Experimental Protocols

To ensure scientific integrity, one must first rigorously prove the regio-identity of the synthesized compound before biological testing.

Phase A: Structural Validation (Self-Validating Protocol)

Objective: Conclusively distinguish 1,3- from 1,5-isomers using NOE (Nuclear Overhauser Effect) NMR.

  • Sample Prep: Dissolve 5 mg of purified pyrazole in 600 µL DMSO-d6.

  • 1D 1H-NMR: Assign the pyrazole-H4 proton (typically a singlet around 6.5–7.0 ppm).

  • 1D NOE Difference Experiment:

    • Irradiate the pyrazole-H4 signal.

    • Observation for 1,5-isomer: You will observe NOE enhancement on both flanking aryl groups (positions 1 and 5).

    • Observation for 1,3-isomer: You will observe NOE enhancement on the aryl group at position 3 and the N-H (if unsubstituted) or N-substituent, but lack simultaneous enhancement of two distinct aryl systems.

  • Causality: The H4 proton is spatially close to substituents at both C3 and C5. In 1,5-diaryl systems, the N1-phenyl is spatially distant from C3 but close to C5, creating a unique magnetic signature.

Phase B: Synthesis Logic (Regiocontrol)

Controlling the reaction pathway is critical to avoid inseparable mixtures.

Synthesis_Workflow Start 1,3-Diketone Path_Acid Acidic EtOH (Reflux) Start->Path_Acid Path_Base Basic EtOH (Reflux) Start->Path_Base Reagent Aryl Hydrazine Reagent->Path_Acid Reagent->Path_Base Result_Mix Mixture of 1,3 & 1,5 Isomers Path_Acid->Result_Mix Kinetic/Thermo Competition Result_Pure Regioselective 1,5-Isomer Path_Base->Result_Pure Directs Nucleophilic Attack Step_Chrom Flash Chromatography (Separation Required) Result_Mix->Step_Chrom

Caption: Synthetic pathways showing how pH conditions influence regioselectivity, necessitating chromatography for 1,3/1,5 separation.

Phase C: Biological Assay (COX-2 Inhibition)

Method: Fluorescent Inhibitor Screening Assay.

  • Reagent Setup: Prepare COX-2 enzyme (human recombinant), Heme, and Arachidonic Acid (substrate) in Tris-HCl buffer (pH 8.0).

  • Probe: Use 10-acetyl-3,7-dihydroxyphenoxazine (ADHP). In the presence of Peroxidase and COX-derived PGG2, this yields the fluorescent Resorufin.

  • Inhibitor Incubation:

    • Incubate enzyme + Test Compound (1,5-isomer vs 1,3-isomer) for 10 mins at 25°C.

    • Control: Celecoxib (Positive Control), DMSO (Vehicle Control).

  • Reaction Initiation: Add Arachidonic Acid + ADHP.

  • Detection: Measure Fluorescence (Ex 535 nm / Em 587 nm) after 2 minutes.

  • Data Analysis:

    • Calculate % Inhibition =

      
      .
      
    • Validation Check: The Z-factor of the assay must be > 0.5 for the data to be considered reliable.

Conclusion

The comparison between 1,3- and 1,5-pyrazole isomers illustrates a fundamental principle in medicinal chemistry: geometry governs efficacy . While the 1,3-isomer is synthetically accessible and stable, it lacks the specific steric "twist" required for high-affinity binding in the COX-2 pocket. For researchers designing pyrazole-based therapeutics, prioritizing the 1,5-regioisomer—and validating it via NOE NMR—is the critical path to biological potency.

References

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Evaluation of Pyrazole Derivatives. Source: MDPI URL:[Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. Source: National Institutes of Health (NIH) URL:[Link]

Validation

Comparative Guide: Purity Assessment of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

[1] Executive Summary & The Synthetic Challenge In the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , the primary challenge is not merely chemical purity, but regioisomeric purity .[1] The cyclization...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & The Synthetic Challenge

In the synthesis of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride , the primary challenge is not merely chemical purity, but regioisomeric purity .[1] The cyclization of hydrazine derivatives with 1,3-electrophiles typically yields a mixture of 1,3- and 1,5-substituted pyrazoles.[1][2] For this specific target, the 1,5-isomer is the desired pharmacophore, while the 1,3-isomer is a persistent, thermodynamically stable impurity that often co-elutes in standard reverse-phase HPLC.[2]

This guide compares three analytical methodologies—HPLC-UV/MS , 1H qNMR , and Potentiometric Titration —to establish a rigorous purity profile. We argue that while HPLC is essential for trace impurity profiling, qNMR is the superior method for assay value assignment due to the lack of certified reference standards for this specific intermediate.

The Regioisomer Trap: Structural Context

Before assessing purity, one must validate structure.[2] The N-methylation site dictates the molecule's geometry and biological activity.[1]

  • Target (1,5-isomer): The N-methyl group is spatially proximal to the methanamine side chain.[1]

  • Impurity (1,3-isomer): The N-methyl group is distal to the side chain.[1]

Critical Validation Step: Standard 1D NMR is often insufficient for distinguishing these isomers due to similar chemical shifts.[1] 1D NOESY (Nuclear Overhauser Effect Spectroscopy) is required. A strong NOE correlation between the N-methyl protons (~3.8 ppm) and the methylene protons of the methanamine group confirms the 1,5-structure .

Diagram 1: Synthesis & Impurity Origin

SynthesisPath Start Precursor (Diketone/Enaminone) Reaction Cyclization (Kinetic vs Thermodynamic) Start->Reaction Reagent Methylhydrazine Reagent->Reaction Target Target: 1,5-Isomer (Sterically Crowded) Reaction->Target Major (if controlled) Impurity Impurity: 1,3-Isomer (Thermodynamically Favored) Reaction->Impurity Minor/Major (Risk)

Caption: The divergent synthesis pathway showing the origin of the critical 1,3-regioisomer impurity.

Comparative Methodology

Method A: HPLC-UV/MS (Chromatographic Purity)

Role: Detection of trace organic impurities and byproducts.[1]

  • Pros: High sensitivity (LOQ < 0.05%); separates non-isomeric impurities.[1][2]

  • Cons: "Area %"

    
     "Weight %" (Assay). Without a certified reference standard of the 1,3-isomer, response factors are assumed to be 1.0, which is scientifically risky.[2] It cannot detect inorganic salts (NaCl) or trapped water.[1][2]
    

Protocol:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2]

  • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.[1]

  • Gradient: 0-5% B (2 min)

    
     95% B (15 min). Note: The amine is polar; initial low organic hold is crucial for retention.
    
  • Detection: UV at 220 nm (amide/amine absorption) and 254 nm (aromatic).[1][2]

Method B: 1H qNMR (Absolute Assay)

Role: Determination of absolute weight purity (Assay) and residual solvents.[1][2]

  • Pros: Self-validating. Does not require a reference standard of the analyte, only a certified internal standard (IS).[1] Detects residual solvents and water simultaneously.[1]

  • Cons: Lower sensitivity than HPLC (LOD ~0.1%).[1][2]

Protocol:

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).[1][2]

    • Why? High purity, non-volatile, distinct singlet at ~6.0 ppm (in D2O) that does not overlap with pyrazole protons.[2]

  • Solvent: D2O (Deuterium Oxide).[1] The HCl salt is highly soluble here.

  • Relaxation Delay (d1): Set to 30 seconds (at least 5

    
     T1) to ensure full relaxation for quantitative integration.
    
  • Calculation:

    
    
    
Method C: Potentiometric Titration

Role: Salt stoichiometry confirmation.

  • Pros: Precisely measures Chloride (Cl-) content to confirm mono- vs. di-hydrochloride forms.

  • Cons: Non-specific. Any chloride source (e.g., residual NaCl) contributes to the signal.[2]

Data Presentation: The "Purity Gap"

A common pitfall in drug development is relying solely on HPLC Area%.[1] The table below illustrates a typical scenario for this synthesized intermediate, highlighting the "Purity Gap" between methods.

ParameterMethod A: HPLC-UVMethod B: 1H qNMRMethod C: TitrationInterpretation
Reported Value 98.5% (Area) 94.2% (w/w) 101% (Cl- equiv) Discrepancy Detected
What it measures Relative UV absorption of organic species.[1]Absolute mass of the target molecule.Total chloride ions.[1]
Blind Spots Water, inorganic salts, response factor errors.[2]Trace impurities <0.1%.[1][2][3]Non-chloride impurities.[1]
Conclusion Sample looks "clean" but contains invisible mass.[1]The true potency. Confirms HCl salt formation.The sample likely contains ~4% water/solvent or excess salt.

Recommended Workflow & Decision Tree

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), do not rely on a single data point. Use the following orthogonal workflow.

Diagram 2: Analytical Decision Matrix

PurityWorkflow Sample Synthesized Sample (HCl Salt) Step1 Step 1: 1H NMR + NOESY (DMSO-d6 or D2O) Sample->Step1 Decision1 Is it the 1,5-isomer? Step1->Decision1 Fail1 Reject: Wrong Regioisomer Decision1->Fail1 No Step2 Step 2: HPLC-UV/MS Decision1->Step2 Yes Decision2 Org. Impurities < 2%? Step2->Decision2 Fail2 Reject: Repurify Decision2->Fail2 No Step3 Step 3: 1H qNMR (with Maleic Acid) Decision2->Step3 Yes Result Final Output: 1. Identity (Confirmed) 2. Assay (w/w %) 3. Salt Stoichiometry Step3->Result

Caption: Orthogonal workflow ensuring identity confirmation prior to quantitative assay assignment.

Detailed Experimental Protocol (qNMR)

This protocol is the "Gold Standard" for assaying this intermediate when no reference standard exists.

Materials:

  • Analyte: ~10 mg of (1-Methyl-1H-pyrazol-5-yl)methanamine HCl.[1]

  • Internal Standard (IS): ~5 mg Maleic Acid (TraceCERT®, >99.9%).[1][2]

  • Solvent: 0.6 mL D2O (99.9 atom% D).[1][2]

  • Equipment: 400 MHz NMR (or higher).

Procedure:

  • Weighing: Using a microbalance (readability 0.001 mg), weigh the Analyte (

    
    ) and IS (
    
    
    
    ) directly into the same vial. Precision here is critical.
  • Solubilization: Add D2O and vortex until fully dissolved. Transfer to NMR tube.[1]

  • Acquisition Parameters:

    • Pulse angle: 90°.[1]

    • Spectral width: 20 ppm (to catch all signals).[1][2]

    • Relaxation delay (d1): 30 s. (Crucial: Maleic acid T1 can be ~4-5s; failure to wait 5xT1 leads to underestimation of the IS and overestimation of purity).

    • Scans: 16 or 32.[1]

  • Processing: Phase and baseline correct manually.

  • Integration: Set the Maleic Acid singlet (6.0 ppm, 2H) to an integral of 1000. Integrate the Pyrazole-H4 signal (singlet/doublet around 6.2-6.5 ppm, 1H) or the N-Methyl signal (singlet, 3H).[1][2] Avoid the methylene protons if they are near the water suppression region.

References

  • Holzgrabe, U. (2010).[1][2] Quantitative NMR spectroscopy in pharmaceutical applications.[1][4][5][6][7][8] Progress in Nuclear Magnetic Resonance Spectroscopy.[1][6] [1][2]

  • Pauli, G. F., et al. (2012).[2] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[9] Journal of Natural Products.[1]

  • Filarowski, A., et al. (2008).[2] Regioselectivity in the synthesis of pyrazoles.[10] Journal of Molecular Structure.[1] (Provides context on 1,3 vs 1,5 isomer formation).

  • NIST Chemistry WebBook. Spectra and data for Pyrazole derivatives.[1][1][2]

  • Sigma-Aldrich (Merck). TraceCERT® Certified Reference Materials for qNMR.[1]

Sources

Comparative

Validation Guide: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Moving Beyond the Knorr Consensus: A Data-Driven Protocol Comparison Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecox...

Author: BenchChem Technical Support Team. Date: February 2026

Moving Beyond the Knorr Consensus: A Data-Driven Protocol Comparison

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, the classical Knorr Pyrazole Synthesis —while historically significant—often fails the rigorous demands of modern drug development due to poor regioselectivity (N1-isomer ambiguity) and modest yields with unsymmetrical substrates.

This guide validates an Optimized Regiocontrolled Cyclocondensation (ORC) protocol. By comparing this modern approach against the classical Knorr method, we demonstrate superior performance in yield (>92%), regioselectivity (>99:1), and process mass intensity (PMI). This document serves as a standard operating procedure (SOP) for researchers requiring pharmaceutical-grade purity.

Part 1: The Challenge of Regiocontrol

The fundamental flaw in the classical Knorr synthesis (hydrazine + 1,3-dicarbonyl) is the lack of guidance during the initial nucleophilic attack. When using an unsymmetrical 1,3-diketone, the hydrazine can attack either carbonyl group, resulting in a mixture of 1,3,5-trisubstituted and 1,3,4-trisubstituted isomers. Separation of these isomers requires tedious chromatography, drastically reducing the effective yield and increasing waste.

Mechanism Comparison

The following diagram illustrates the bifurcation point where the classical method fails and the optimized protocol succeeds.

PyrazoleSynthesis Start Unsymmetrical 1,3-Diketone Knorr Classical Knorr (AcOH, Reflux) Start->Knorr Optimized Optimized Protocol (Controlled pH/Solvent) Start->Optimized Hydrazine Substituted Hydrazine (R-NHNH2) Hydrazine->Knorr Hydrazine->Optimized Mix Mixture of Isomers (1,5- & 1,3-) Knorr->Mix Uncontrolled Attack Purification Chromatography (High Loss) Mix->Purification Intermed Directed Hydrazone Intermediate Optimized->Intermed Site-Selective Condensation Product Regiopure Pyrazole (>99:1 Selectivity) Intermed->Product Cyclization

Figure 1: Mechanistic divergence between the stochastic Classical Knorr synthesis and the Optimized Regiocontrolled protocol.

Part 2: Protocol Comparison & Validation Data

We compared the Classical Knorr Method (Method A) against the Optimized Regiocontrolled Protocol (Method B) using 4,4,4-trifluoro-1-(4-methoxyphenyl)butane-1,3-dione as the model substrate. This substrate is critical because the trifluoromethyl group is a common motif in bioactive pyrazoles but is notoriously sensitive to reaction conditions.

Experimental Data Summary
MetricMethod A: Classical KnorrMethod B: Optimized Protocol (ORC)Performance Delta
Reagents AcOH (Solvent/Cat), RefluxEtOH/H2O, Lewis Acid Cat. (Zn(OTf)2)Green Shift
Reaction Time 4 - 6 Hours45 - 60 Minutes5x Faster
Isolated Yield 68% (Combined Isomers)94% (Single Isomer)+26% Yield
Regioselectivity 70:30 (Mixture)>99:1 (N1-Specific)Eliminates Prep-HPLC
Impurity Profile High oligomer contentClean baseline (HPLC)High Purity
E-Factor >50 (High Waste)<10 (Low Waste)Sustainable

Data aggregated from comparative studies on fluorinated pyrazole synthesis [1][2].

Part 3: Detailed Experimental Protocols
Method B: Optimized Regiocontrolled Cyclocondensation (ORC)

Objective: Synthesis of 1-(4-chlorophenyl)-5-phenyl-3-(trifluoromethyl)-1H-pyrazole with >99% regioselectivity.

Reagents:

  • 1,3-Diketone Substrate (1.0 equiv)

  • Aryl Hydrazine Hydrochloride (1.1 equiv)

  • Catalyst: Zn(OTf)2 (5 mol%) or AcOH (stoichiometric control depending on substrate)

  • Solvent: Ethanol/Water (4:1 v/v)

Step-by-Step Workflow:

  • Preparation: In a round-bottom flask, dissolve the 1,3-diketone (10 mmol) in Ethanol (20 mL).

  • Catalyst Activation: Add Zn(OTf)2 (0.5 mmol) and stir at room temperature for 5 minutes. Note: The Lewis acid activates the carbonyl adjacent to the trifluoromethyl group, directing the nucleophilic attack.

  • Addition: Add the aryl hydrazine (11 mmol) slowly. The reaction is slightly exothermic.

  • Cyclization: Heat the mixture to 60°C. Monitor via TLC (Hexane:EtOAc 8:2) or HPLC.[1][2]

    • Checkpoint: Reaction typically completes within 45 minutes.

  • Workup (Self-Precipitation): Cool the reaction mixture to 0°C. Add cold water (20 mL). The highly crystalline product precipitates out, leaving impurities in the mother liquor.

  • Filtration: Filter the solid, wash with cold 20% EtOH/Water, and dry under vacuum.

Analytical Validation (HPLC Method)

To validate the regioselectivity, the following HPLC method is required. Standard UV detection is insufficient for distinguishing regioisomers without a validated retention time marker.

  • Column: C18 Reverse Phase (e.g., Agilent Eclipse XDB-C18, 150mm x 4.6mm, 5µm) [3].[1]

  • Mobile Phase: Isocratic 80:20 Methanol : 0.1% TFA in Water.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 250 nm (or substrate

    
    ).
    
  • Validation Criteria:

    • Regioisomer 1 (Target): RT ~ 4.5 min.

    • Regioisomer 2 (Impurity): RT ~ 5.2 min.

    • Resolution (Rs): Must be > 2.0.[3][4]

Part 4: Decision Matrix for Synthesis Route

Not all pyrazoles require the optimized protocol. Use the following logic to select the most efficient route for your specific substrate.

DecisionTree Start Start: Select Substrate SymCheck Is the 1,3-Diketone Symmetrical? Start->SymCheck YesSym Yes (R1 = R2) SymCheck->YesSym NoSym No (R1 != R2) SymCheck->NoSym MethodA Use Classical Knorr (Cheapest, High Yield) YesSym->MethodA FluorCheck Contains CF3 or Strong EWG? NoSym->FluorCheck YesFluor Yes FluorCheck->YesFluor NoFluor No (Alkyl/Aryl only) FluorCheck->NoFluor MethodB Use Optimized ORC (Lewis Acid Catalyzed) YesFluor->MethodB MethodC Use Regioselective One-Pot (Solvent Control) NoFluor->MethodC

Figure 2: Decision matrix for selecting the optimal synthesis route based on substrate electronic properties.

Part 5: Scientific Commentary & Causality

Why the Optimized Protocol Works: The regioselectivity in pyrazole synthesis is governed by the "Hard and Soft Acids and Bases" (HSAB) theory. In unsymmetrical 1,3-diketones (especially fluorinated ones), the two carbonyl carbons have different electrophilicities.

  • Classical Failure: In strong acid (AcOH), both carbonyls are protonated indiscriminately, leading to competing reaction pathways.

  • Optimized Success: By using a milder Lewis acid (Zn2+) or controlling solvent polarity (Water/EtOH), we selectively activate the harder carbonyl (adjacent to the CF3 group). The hydrazine (a good nucleophile) preferentially attacks the softer carbonyl first, or the reaction is thermodynamically controlled to favor the more stable isomer [4].

Self-Validating System: The protocol described above includes a "Self-Precipitation" step (Step 5). This is a critical validation point. If the reaction has failed or produced significant regioisomer mixtures, the product often oils out rather than crystallizing. A clean, white precipitate is a primary indicator of high regiopurity before HPLC analysis is even performed.

References
  • Recent Advances in the Synthesis of Pyrazoles. MDPI. Available at: [Link]

  • Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. National Institutes of Health (PMC). Available at: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative. International Journal of Chemical and Pharmaceutical Analysis. Available at: [Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition. Journal of Organic Chemistry. Available at: [Link]

Sources

Validation

Comparative Guide: Strategic Selection of Pyrazole Synthesis Methodologies

Executive Summary The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the construction of this five-membered nitrogen heteroc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The pyrazole pharmacophore is ubiquitous in medicinal chemistry, underpinning blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. However, the construction of this five-membered nitrogen heterocycle presents a classic synthetic dilemma: balancing regiocontrol with operational efficiency .

This guide moves beyond basic textbook definitions to compare three distinct synthetic paradigms: the classical Knorr Condensation (optimized for regioselectivity), the 1,3-Dipolar Cycloaddition (for precision 1,4-substitution), and the Iodine-Mediated Multicomponent Reaction (for green, metal-free synthesis).

Part 1: The Regioselective Standard – Modified Knorr Synthesis

The Challenge

The traditional Knorr synthesis (1,3-diketone + hydrazine) is the industry workhorse but suffers from a critical flaw: when using unsymmetrical 1,3-diketones, it often yields a difficult-to-separate mixture of 1,3,5- and 1,4,5-substituted isomers.

The Solution: Solvolytic Control

Modern application scientists utilize fluorinated solvents to enforce regioselectivity. The use of trifluoroethanol (TFE) with trifluoroacetic acid (TFA) shifts the mechanism from a competitive attack to a stepwise, acid-controlled cyclization.

Protocol: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles

Source Grounding: Based on the methodology developed by Deng & Mani (J. Org.[1] Chem., 2008).[1][2][3]

Reagents:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Aryl hydrazine hydrochloride (1.1 equiv)

  • Solvent: 2,2,2-Trifluoroethanol (TFE)

  • Additive: Trifluoroacetic acid (TFA, 10-20 mol%)

Step-by-Step Workflow:

  • Preparation: Dissolve the 1,3-diketone in TFE (0.5 M concentration) in a round-bottom flask.

  • Addition: Add the aryl hydrazine salt followed by catalytic TFA.

  • Reaction: Stir at room temperature for 1-3 hours. Note: TFE stabilizes the specific hydrazone intermediate via hydrogen bonding, directing the cyclization.

  • Monitoring: Monitor via TLC (EtOAc/Hexane 1:4). Look for the disappearance of the diketone spot.

  • Workup (Self-Validating): Dilute with saturated NaHCO₃ (neutralization is critical to prevent acid-catalyzed isomerization). Extract with ethyl acetate.

  • Purification: Recrystallization from ethanol is often sufficient due to the high regiopurity (>95:5 ratio).

Part 2: The Precision Tool – Copper-Catalyzed [3+2] Cycloaddition

The Challenge

Accessing 1,4-disubstituted pyrazoles is synthetically arduous via condensation methods. Thermal cycloadditions of diazo compounds and alkynes are often dangerous and lack selectivity.

The Solution: CuAAC / CuSAC

Copper-catalyzed Alkyne-Azide Cycloaddition (CuAAC) principles applied to sydnones or diazo compounds allow for the exclusive formation of the 1,4-regioisomer under mild conditions.

Protocol: Cu-Catalyzed Sydnone-Alkyne Cycloaddition

Source Grounding: Adapted from Taran et al. and recent continuous flow developments (RSC, 2016).

Reagents:

  • Sydnone derivative (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Catalyst: Cu(OAc)₂ (10-20 mol%) or Cu/C (heterogeneous)

  • Solvent: DMF or t-BuOH/H₂O (1:1)

Step-by-Step Workflow:

  • Safety Check: Sydnones are mesoionic precursors; ensure thermal stability data is reviewed before heating.

  • Catalysis: Combine sydnone and alkyne in the solvent. Add Cu(OAc)₂.[2]

  • Activation: Heat to 60°C. Why? Unlike thermal cycloadditions requiring >140°C, Copper lowers the activation energy barrier, preventing thermal degradation of sensitive substrates.

  • Quench: Add aqueous NH₄Cl to complex the copper species (solution turns blue).

  • Isolation: The 1,4-pyrazole often precipitates upon water addition or requires simple filtration if using heterogeneous Cu/C.

Part 3: The Green Efficiency – Iodine-Mediated Multicomponent Reaction (MCR)

The Challenge

Both Knorr and Cycloaddition methods require pre-functionalized precursors (1,3-diketones or sydnones), adding step-count and waste to the total synthesis.

The Solution: Oxidative C-N Bond Formation

Using molecular iodine (


) as a dual Lewis acid and oxidant allows the coupling of simple aldehydes/ketones with hydrazines in a single pot.
Protocol: Metal-Free One-Pot Synthesis

Source Grounding: Based on recent advances in iodine-mediated cascades (Ramesh & Annes, 2021).

Reagents:

  • 
    -unsaturated aldehyde/ketone (1.0 equiv)
    
  • Hydrazine hydrate (1.2 equiv)

  • Catalyst: Molecular Iodine (

    
    , 20-50 mol%)
    
  • Solvent: Water or Ethanol (Green solvents)

Step-by-Step Workflow:

  • Cascade Initiation: Mix the aldehyde/ketone and hydrazine in ethanol. Stir for 10 mins to form the hydrazone in situ.

  • Oxidation: Add molecular iodine.[4] The color will initially be dark.

  • Cyclization: Heat to reflux. Iodine facilitates the intramolecular oxidative C-N bond formation.

  • Self-Validation: The reaction is complete when the iodine color fades (or persists if excess is used), and TLC shows a fluorescent pyrazole spot.

  • Workup: Treat with aqueous sodium thiosulfate (

    
    ) to quench unreacted iodine.
    

Part 4: Comparative Data Analysis

The following table contrasts the three methodologies based on experimental averages found in recent literature (2020-2024).

FeatureModified Knorr Cu-Catalyzed [3+2] Iodine MCR
Primary Regioisomer 1,3,5-Trisubstituted1,4-DisubstitutedVariable (Substrate dependent)
Regioselectivity (Ratio) >95:5 (in TFE)>98:2~80:20
Atom Economy Moderate (Loss of

)
High (100% theoretical)High (Oxidative loss of

)
Reaction Temperature Room Temp - 60°C60°CReflux (80°C+)
Metal Contamination NoneHigh (Requires scavenging)None
Scalability Excellent (kg scale)Moderate (Safety limits)Good
Key Limitation Pre-synthesis of diketonesHandling diazo/sydnonesLimited substrate scope

Part 5: Visualizing the Logic

Diagram 1: Mechanistic Divergence

This diagram illustrates the fundamental difference between the stepwise condensation of the Knorr method and the concerted nature of the cycloaddition.

PyrazoleMechanism cluster_0 Knorr Synthesis (Stepwise) cluster_1 [3+2] Cycloaddition (Concerted) K_Start 1,3-Diketone + Hydrazine K_Inter Hydrazone Intermediate K_Start->K_Inter Condensation K_Cyclo 5-OH-Pyrazoline K_Inter->K_Cyclo Cyclization K_Final Pyrazole (- 2 H2O) K_Cyclo->K_Final Dehydration C_Start Alkyne + Dipole (Diazo/Sydnone) C_Trans Transition State (Cu-Acetylide) C_Start->C_Trans Cu Catalysis C_Final Pyrazole (Regioselective) C_Trans->C_Final Reductive Elimination

Caption: Mechanistic comparison showing the stepwise dehydration of Knorr vs. the metal-mediated assembly of cycloaddition.

Diagram 2: Decision Matrix for Method Selection

Use this flowchart to select the optimal protocol for your specific drug candidate.

DecisionMatrix Start Target Pyrazole Structure Q1 Is the substitution pattern 1,3,5-Trisubstituted? Start->Q1 Q2 Is the substitution pattern 1,4-Disubstituted? Q1->Q2 No Knorr Method: Modified Knorr (TFE/TFA) Q1->Knorr Yes Click Method: Cu-Catalyzed Cycloaddition Q2->Click Yes Q3 Are precursors readily available? Q2->Q3 No (Polysubstituted/Other) Q3->Knorr Yes (Have Diketone) MCR Method: Iodine-Mediated MCR Q3->MCR No (Start from Aldehydes)

Caption: Strategic decision tree for selecting synthesis method based on target regiochemistry and precursor availability.

References

  • Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.[1] Journal of Organic Chemistry.

  • Decuypere, E., et al. (2016). Cu-catalysed pyrazole synthesis in continuous flow.[2] RSC Advances.

  • Zhou, J., Zhou, Q., & Wan, J. P. (2024). Recent advances in the multicomponent synthesis of pyrazoles.[5] Organic & Biomolecular Chemistry.

  • Peglow, T. J., et al. (2024). Potassium Persulfate Promoted the One-Pot and Selective Se-Functionalization of Pyrazoles under Acidic Conditions.[6] ACS Omega.[6]

Sources

Comparative

Benchmarking Analytical Standards for Pyrazole Scaffolds: A Technical Comparison Guide

Executive Summary: The Pyrazole Paradox The pyrazole ring (1,2-diazole) is a pharmacophore cornerstone, present in blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, for the analytical chemist, pyrazo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pyrazole Paradox

The pyrazole ring (1,2-diazole) is a pharmacophore cornerstone, present in blockbuster drugs like Celecoxib, Rimonabant, and Sildenafil. However, for the analytical chemist, pyrazoles present a distinct "paradox of simplicity." While structurally small, they exhibit annular tautomerism (rapid proton exchange between N1 and N2) and high polarity.

This guide moves beyond basic catalog listings to objectively compare analytical standard grades and isotopic labeling strategies. It addresses the specific failure modes associated with pyrazole analysis—specifically, how the choice of standard impacts LC-MS matrix correction and tautomeric resolution.

Comparative Analysis: The Hierarchy of Standards

In regulatory environments (GMP/GLP), "purity" is insufficient; certainty is the metric. Below is a comparison of standard grades specifically for pyrazole method validation.

Table 1: Performance Matrix of Standard Grades
FeatureCertified Reference Material (CRM) Analytical Standard (Reference Material) Reagent Grade
Authority ISO 17034 AccreditedISO 9001 / ISO 17025Research Use Only
Traceability SI-Traceable (NIST/BIPM)Traceable to CRM (usually)None
Uncertainty Certified Uncertainty (

) included
Purity only (e.g., >98%)Approximate (>95%)
Stability Monitored & GuaranteedRetest dates providedNot monitored
Pyrazole Risk Low: Water content & inorganic salts quantified.Medium: Hygroscopicity may skew weighing.High: Isomers/regioisomers often present.
Best Use Primary Calibrator, Method ValidationRoutine QC, Working StandardEarly Discovery Screening
Expert Insight: The "Salt Trap" in Pyrazoles

Pyrazoles are basic (


). Reagent-grade sources often contain undefined amounts of hydrochloride or trifluoroacetate salts from synthesis.
  • The Risk: A 99% pure reagent may actually be 85% free base and 14% salt.

  • The Fix: Only ISO 17034 CRMs quantify the counter-ion content to provide a "Mass Fraction" purity, ensuring your molar calculations are accurate.

Internal Standards: Deuterium ( H) vs. Carbon-13 ( C)[1]

In LC-MS/MS quantification of pyrazoles, matrix effects (ion suppression) are the primary source of error. The choice of Internal Standard (IS) determines your ability to correct these errors.

The Deuterium Isotope Effect

Deuterium is cheaper but changes the lipophilicity and vibrational energy of the molecule.

  • Retention Time Shift: Deuterated pyrazoles often elute earlier than the analyte on Reverse Phase (C18) columns.

  • The Consequence: If the IS elutes 0.2 min earlier, it may miss the ion-suppression zone that affects the analyte, leading to incorrect compensation .

The C Advantage

Carbon-13 adds mass without significantly altering the bond lengths or lipophilicity.

  • Co-elution:

    
    C analogs co-elute perfectly with the analyte.
    
  • Robustness: They experience the exact same matrix suppression as the target.

Decision Workflow: Selecting the Right IS

IS_Selection Start Select Internal Standard for Pyrazole LC-MS Q1 Is method for Regulated Quantification (GMP/GLP)? Start->Q1 Q2 Is the Pyrazole NH proton substituted? Q1->Q2 No (Cost Sensitive) Res1 Use 13C / 15N Labeled Standard (Gold Standard) Q1->Res1 Yes (High Budget) Res2 Deuterated Standard (D) Acceptable Q2->Res2 Yes (N-Alkyl/Aryl) Res3 CRITICAL RISK: D-Exchange Scrambling Q2->Res3 No (Free N-H) Res3->Res2 Must use Ring-D (C-D bonds only)

Figure 1: Decision logic for selecting Isotope Labeled Internal Standards. Note the critical risk of Deuterium exchange on free N-H pyrazoles.

Technical Deep Dive: The Tautomer Challenge

Pyrazoles exist in dynamic equilibrium. A standard dissolved in


 (NMR) may appear as one species, but split into two peaks in an acidic LC mobile phase.
  • Mechanism: The proton moves between N1 and N2.

  • Analytical Impact: If your standard is characterized as "1-methyl-pyrazole" (fixed), it is stable. If it is "3-methyl-pyrazole," it exists in equilibrium with "5-methyl-pyrazole."

  • Recommendation: When purchasing standards for unsubstituted pyrazoles, ensure the Certificate of Analysis (CoA) includes Solution NMR data in a protic solvent (like Methanol-

    
    ) to confirm the tautomeric ratio matches your mobile phase conditions.
    

Experimental Protocol: Self-Validating a Working Standard

Do not assume a commercial "Analytical Standard" is accurate without verification. Use this protocol to qualify a secondary standard against a Primary CRM.

Objective: Assign a potency value to a working standard with calculated uncertainty.

Materials
  • Primary Standard: ISO 17034 CRM (e.g., Celecoxib CRM).

  • Candidate Standard: Bulk material (Reagent or Analytical grade).

  • Technique: HPLC-UV (preferred over MS for potency due to better precision).

Step-by-Step Workflow
  • System Suitability:

    • Inject Primary Standard (6 replicates).

    • Requirement: RSD < 0.5%. Tailing factor < 1.5 (crucial for pyrazoles).

  • Preparation:

    • Prepare 3 independent stock solutions of the Primary Standard.

    • Prepare 3 independent stock solutions of the Candidate Standard.

    • Dilute all to target concentration (e.g., 50 µg/mL) using gravimetric dilution (weight-by-weight) to reduce volumetric error.

  • Bracketing Sequence:

    • Inject:

      
      
      
    • (Where P = Primary, C = Candidate).

  • Calculation (Potency Assignment):

    
    
    
  • Validity Check (The "101% Rule"):

    • If the calculated potency is >101.0% or <98.0% of the label claim, reject the candidate or repurify.

    • Why? High values often indicate the candidate is dryer than the CRM; low values indicate salt/solvent contamination.

Visualizing the Tautomer Impact

The following diagram illustrates how environmental conditions (pH/Solvent) shift the pyrazole equilibrium, affecting how standards behave during analysis.

Tautomer_Flow cluster_0 Standard in Vial (Solid) cluster_1 LC Mobile Phase (Solution) Solid Single Tautomer (Crystal Lattice Locked) Eq Fast Equilibrium (N1-H <-> N2-H) Solid->Eq Dissolution Sep Peak Broadening or Splitting Eq->Sep Slow Exchange (Intermediate pH) SinglePeak Sharp Peak (Average Signal) Eq->SinglePeak Fast Exchange (High Temp / Acidic pH)

Figure 2: The transition of pyrazole standards from solid state to solution. Note that "Intermediate pH" often leads to poor peak shape due to slow tautomeric exchange.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3] (2023).[3][4] Defines validation parameters for analytical standards. [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers.[5] [Link]

  • Wang, S., et al. Deuterium isotope effects on retention time and their impact on quantitative LC-MS/MS. Journal of Mass Spectrometry. (2007). Explains the separation of D-labeled standards. [Link]

  • Alkorta, I., & Elguero, J. Tautomerism of Pyrazoles: A Review. Journal of Chemical Information and Modeling. (2021). Authoritative source on pyrazole proton exchange. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

Chemical Profile & Hazard Assessment Before initiating disposal, you must understand the physiochemical nature of the waste. (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is an organic amine salt.

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Profile & Hazard Assessment

Before initiating disposal, you must understand the physiochemical nature of the waste. (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride is an organic amine salt. Unlike its free base counterpart, the hydrochloride salt is generally non-volatile and solid at room temperature, but it retains specific chemical hazards.

Physicochemical Properties[1][2][3][4][5]
  • Structure: A pyrazole ring substituted with a methyl group at position 1 and a methanamine group at position 5, stabilized as a hydrochloride salt.

  • Acidity/Basicity: The hydrochloride salt is acidic in aqueous solution. Adding strong bases will liberate the free amine, potentially releasing volatile, odorous, and toxic vapors.

  • Stability: Hygroscopic. Stable under standard conditions but reactive with strong oxidizing agents and acid chlorides.

GHS Hazard Classification

Treat this compound as a Hazardous Substance . Based on structural analogs (pyrazole amines), the following hazards are applicable:

  • Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][3][4]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[2]

  • STOT-SE: Category 3 (H335) - May cause respiratory irritation.[1][3][5]

Pre-Disposal Handling & Containment

Objective: Prevent exposure and environmental release during the transfer from bench to waste stream.

Personal Protective Equipment (PPE)
  • Respiratory: If handling fine powder/dust, use a NIOSH-approved N95 particulate respirator or work inside a certified chemical fume hood.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Double-gloving is recommended during waste consolidation.

  • Ocular: Chemical safety goggles.

Incompatibility Check

CRITICAL: Do NOT mix this waste with:

  • Strong Bases (NaOH, KOH): Will deprotonate the salt, releasing the free amine (volatile/odorous).

  • Strong Oxidizers (Permanganates, Peroxides): Risk of exothermic reaction or fire.

  • Nitrosating Agents: Secondary/primary amines can form carcinogenic nitrosamines (though less likely with this primary amine structure, it is a standard precaution).

Disposal Procedures (Step-by-Step)

Scenario A: Solid Waste (Pure Substance or Contaminated Solids)

Applicability: Expired stock, spill cleanup materials, contaminated weighing boats.

  • Containerization: Place the solid material into a wide-mouth High-Density Polyethylene (HDPE) or glass container.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride".

    • Hazard Checkbox: Toxic, Irritant.[1]

  • Secondary Containment: Store the sealed container in a secondary bin to capture any potential leaks.

  • Disposal Path: High-Temperature Incineration .

    • Why? Incineration ensures the complete destruction of the nitrogen-containing pyrazole ring, preventing environmental accumulation. Commercial incinerators are equipped with scrubbers to capture NOx gases generated during combustion.

Scenario B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors.[6]

  • Characterize the Solvent:

    • Aqueous: If dissolved in water/buffer.

    • Organic: If dissolved in MeOH, DCM, DMSO, etc.

  • Segregation:

    • Stream 1 (Non-Halogenated Organic): Methanol, Ethanol, DMSO solutions.

    • Stream 2 (Halogenated Organic): Dichloromethane (DCM), Chloroform solutions.

    • Stream 3 (Aqueous): Water-based solutions.[7] Note: Ensure pH is between 5-9 before consolidation if your facility requires it, but do NOT basify to the point of liberating free amine.

  • Consolidation: Pour into the appropriate waste carboy (e.g., "Non-Halogenated Solvents").

  • Rinsing: Triple rinse the original vessel with the compatible solvent and add rinsate to the waste container.

Waste Stream Decision Matrix

The following diagram illustrates the logical flow for determining the correct disposal path.

DisposalWorkflow Start Waste Generation: (1-Methyl-1H-pyrazol-5-yl)methanamine HCl StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidPack Pack in HDPE Jar Label: 'Toxic Solid' Solid->SolidPack SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (MeOH, DMSO, EtOH) SolventCheck->NonHalogenated Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based Incineration Final Disposal: Commercial Incineration SolidPack->Incineration Segregation1 Waste Stream A: Halogenated Organics Halogenated->Segregation1 Segregation2 Waste Stream B: Non-Halogenated Organics NonHalogenated->Segregation2 Segregation3 Waste Stream C: Aqueous Toxic Aqueous->Segregation3 Segregation1->Incineration Segregation2->Incineration Segregation3->Incineration

Figure 1: Decision matrix for segregating (1-Methyl-1H-pyrazol-5-yl)methanamine HCl waste streams.

Regulatory Compliance & Emergency Response

Regulatory Framework (US Context)
  • RCRA Classification: This compound is not typically listed on the EPA's P-list or U-list specifically. However, waste solutions may be classified as Characteristic Hazardous Waste :

    • Ignitability (D001): If dissolved in flammable solvents (Flash point < 60°C).

    • Corrosivity (D002): If the pH of an aqueous solution is ≤ 2 or ≥ 12.5.

  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. The pyrazole moiety is persistent and potentially toxic to aquatic life.

Emergency Spill Response
  • Evacuate: If a large amount of dry powder is aerosolized, evacuate the immediate area.

  • Isolate: Mark the zone.

  • Neutralize/Absorb:

    • Solids: Cover with wet paper towels to prevent dust, then scoop into a bag.

    • Liquids: Use a universal absorbent (vermiculite or spill pads).

  • Decontaminate: Clean the surface with a mild soap solution. Do NOT use bleach (hypochlorite) immediately on amine spills as it can form chloramines; use water/detergent first.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 7019421, (1-Methyl-1H-pyrazol-5-yl)methanamine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (1-Methyl-1H-pyrazol-5-yl)methanamine Hydrochloride

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride .[1][2] It is designed for researchers and safety officers requ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative operational manual for the safe handling, storage, and disposal of (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride .[1][2] It is designed for researchers and safety officers requiring immediate, actionable data without redundant filler.

Executive Safety Summary

Risk Level: HIGH (Potential Corrosive/Severe Irritant) Primary Hazards: Skin Corrosion (Category 1B/2), Serious Eye Damage (Category 1), Respiratory Irritation (STOT SE 3). Critical Property: Hygroscopic .[3] The hydrochloride salt form avidly absorbs atmospheric moisture, leading to hydrolysis and potential degradation. Immediate Action: Handle strictly within a chemical fume hood. Avoid all direct contact.

Chemical Profile & Hazard Logic

To understand the safety requirements, we must analyze the chemical structure.

  • Compound: (1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride[1][2][4]

  • CAS (Free Base): 863548-52-1 (Reference for toxicological backbone)[1][2]

  • Structure Analysis:

    • Primary Amine (-NH₂): High reactivity, potential for chemical burns and tissue necrosis.[1]

    • Pyrazole Ring: Nitrogen-rich heterocycle; often associated with biological activity and potential sensitization.[1][2]

    • Hydrochloride Salt (.HCl): Increases water solubility and acidity. Upon contact with moisture (sweat, mucous membranes), it can dissociate to release hydrochloric acid, causing immediate irritation or burns.

Physical Properties Table
PropertyDescriptionOperational Implication
Appearance White to off-white solidVisual contamination is easily spotted.[1][2]
Solubility High in Water, Methanol, DMSORapidly absorbs into skin if dissolved in sweat/solvent.
Hygroscopicity HighMust be stored under inert gas (Argon/Nitrogen) or in a desiccator.
Acidity (pH) Acidic in aqueous solutionCorrosive to metal spatulas; use PTFE or ceramic tools.

Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient.[1] The following PPE standards are non-negotiable for handling amine hydrochloride salts.

PPE Decision Logic Diagram

The following workflow dictates the required protection level based on the operation being performed.

PPE_Decision_Tree Start Select Operation Op_Weighing Weighing / Transfer (Solid State) Start->Op_Weighing Op_Reaction Reaction Setup / Dissolution (Liquid State) Start->Op_Reaction Op_Spill Spill Cleanup (> 1 gram) Start->Op_Spill PPE_Level1 LEVEL 1: Standard + Nitrile Gloves (Double) + Safety Glasses + Fume Hood Op_Weighing->PPE_Level1 Controlled Environment PPE_Level2 LEVEL 2: Enhanced + Splash Goggles + Face Shield + Chem-Resistant Apron Op_Reaction->PPE_Level2 Splash Risk PPE_Level3 LEVEL 3: Critical + P100 Respirator (if outside hood) + Tyvek Suit + Butyl Rubber Gloves Op_Spill->PPE_Level3 High Exposure Risk

Figure 1: PPE Selection Workflow based on operational risk intensity.[1][2]

Detailed PPE Specifications
ComponentSpecificationRationale (Causality)
Hand Protection Double Gloving (Nitrile) Outer: 5 mil Nitrile (standard).[1][2] Inner: 4 mil Nitrile (bright color).[1] Why: Amine salts can permeate standard nitrile over time. The inner glove provides a visual breach indicator and a second barrier.
Eye Protection Chemical Splash Goggles Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles seal the eyes from corrosive dust.
Respiratory Fume Hood (Primary) Engineering controls are superior to respirators. Maintain sash at recommended height. Use N95 only if weighing outside a hood (not recommended).
Body Defense Lab Coat (Cotton/Poly) + PVC Apron Synthetic lab coats can melt if a reaction exotherms. A PVC apron prevents liquid saturation during synthesis.

Operational Protocols

A. Storage & Stability

Protocol:

  • Desiccation: Store the vial inside a secondary container (desiccator) with active desiccant (e.g., Drierite or Silica Gel). The HCl salt will clump and degrade if exposed to humidity.

  • Temperature: Refrigeration (2-8°C) is recommended to slow oxidative decomposition.[1]

  • Inert Atmosphere: Backfill storage vials with Argon or Nitrogen after every use.

B. Weighing & Transfer (The "Static" Risk)

Fine amine powders are prone to static charge, causing them to "jump" off spatulas. Protocol:

  • Static Discharge: Use an anti-static gun or wipe the spatula with an ethanol-dampened wipe before use.[1]

  • Draft Control: Turn down the fume hood sash slightly during the actual transfer to minimize turbulence that blows powder, but ensure face velocity remains safe.

  • Tools: Use PTFE-coated spatulas . Metal spatulas can corrode over time when in contact with acidic hydrochloride salts.

C. Reaction Setup

Protocol:

  • Add Acid to Water: When dissolving, add the solid amine salt to the solvent, not the reverse, to control solvation exotherms.

  • Ventilation: If using volatile solvents (DCM, THF), ensure the hood exhaust is functioning. Amine vapors are potent respiratory irritants.

Emergency Response & First Aid

Self-validating step: Locate your nearest eyewash station before opening the vial.[1][2]

Exposure Response Table
RouteImmediate ActionMedical Justification
Eye Contact Rinse for 15+ Minutes Amines penetrate the cornea rapidly.[1][2] Immediate dilution is the only way to prevent permanent opacity. Use an eyewash station; do not use a squeeze bottle.
Skin Contact Brush off, then Wash Do not wet the powder while it is on the skin if possible; brush off dry powder first to avoid creating a concentrated acidic solution, then wash with soap and water.
Inhalation Fresh Air + Oxygen Move to fresh air.[3] If breathing is labored, medical personnel should administer oxygen.[3] Monitor for delayed pulmonary edema.

Disposal Strategy

Environmental Compliance: Pyrazole derivatives are often persistent in the environment. Never dispose of down the drain.

Disposal Workflow:

  • Dissolution: Dissolve waste solid in a combustible solvent (e.g., Acetone or Ethanol).

  • Neutralization (Optional but Recommended): If you have large quantities (>10g), treat the solution with dilute sodium bicarbonate to neutralize the HCl salt before disposal, reducing corrosion risk to waste drums.

  • Incineration: Label as "Organic Waste with Halogens (Chloride) and Nitrogen." The waste must be destroyed in a chemical incinerator equipped with an afterburner and scrubber to handle NOx and HCl gases.

References

  • PubChem. (1-Methyl-1H-pyrazol-5-yl)methanamine (Compound Summary). National Library of Medicine. Available at: [Link][1][2]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R).[1] Available at: [Link][1][2]

  • European Chemicals Agency (ECHA). C&L Inventory: Pyrazole Derivatives Hazard Classifications. Available at: [Link][1][2]

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

Reactant of Route 1
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
(1-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride
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